molecular formula C12H13N3S B1314269 N-Benzyl-2-(methylthio)pyrimidin-4-amine CAS No. 91719-61-8

N-Benzyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B1314269
CAS No.: 91719-61-8
M. Wt: 231.32 g/mol
InChI Key: XKXIAFTYXCCCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3S and its molecular weight is 231.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXIAFTYXCCCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546560
Record name N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91719-61-8
Record name N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The presence of a benzyl group, a methylthio ether, and an amine at specific positions on the pyrimidine ring suggests a potential for diverse chemical reactivity and biological activity. This guide provides a comprehensive overview of the molecular structure, formula, and potential synthetic routes for this compound, alongside a discussion of the prospective biological significance of this class of molecules.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are summarized below, providing a clear identification of the molecule.

Chemical Identity
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 91719-61-8[1][2][3]
Molecular Formula C₁₂H₁₃N₃S[1][2][3]
Molecular Weight 231.32 g/mol [2]
Synonyms 2-甲硫基-4-苯甲氨基嘧啶[4]
Structural Representation

The molecular structure of this compound consists of a central pyrimidine ring. A benzylamino group is attached at the C4 position, and a methylthio group is at the C2 position.

G reagent1 4-chloro-2-(methylthio)pyrimidine conditions Base (e.g., Et₃N or K₂CO₃) Solvent (e.g., EtOH, DMF) Heat reagent1->conditions reagent2 Benzylamine reagent2->conditions product This compound conditions->product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar 4-aminopyrimidine compounds. Optimization of reaction conditions would be necessary.

  • Reaction Setup: To a solution of 4-chloro-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add benzylamine (1.1-1.5 equivalents).

  • Addition of Base: A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2-3 equivalents), is added to scavenge the HCl byproduct.

  • Reaction Conditions: The reaction mixture is heated, typically to reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Methyl Protons (-SCH₃): A singlet at approximately δ 2.4-2.6 ppm.

    • Benzyl Methylene Protons (-CH₂-Ph): A doublet or singlet at approximately δ 4.5-4.7 ppm.

    • Pyrimidine Ring Protons: Two doublets in the aromatic region, characteristic of the H5 and H6 protons.

    • Amine Proton (-NH-): A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

    • Phenyl Protons: A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the benzyl group.

  • ¹³C NMR:

    • Methyl Carbon (-SCH₃): A signal at approximately δ 14 ppm.

    • Benzyl Methylene Carbon (-CH₂-Ph): A signal around δ 45 ppm.

    • Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 100-170 ppm.

  • Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 231 or 232, respectively.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.

    • C-H Stretches (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

    • C=N and C=C Stretches (Pyrimidine and Phenyl Rings): Absorptions in the 1500-1650 cm⁻¹ region.

    • C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

Potential Biological and Pharmaceutical Significance

While no specific biological activities have been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore. The structural motifs present in this molecule suggest several avenues for its potential application in drug discovery and development.

Anticancer Potential

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. [5]Furthermore, other substituted N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, another important class of anticancer agents. [5]The structural similarity of this compound to these compounds makes it a candidate for screening in cancer-related assays.

Antimicrobial Activity

The 2-(benzylthio)pyrimidine core is present in a series of compounds that have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [6]The combination of the pyrimidine ring and the sulfur-linked benzyl group appears to be a key contributor to this activity. Therefore, this compound could potentially exhibit antimicrobial properties.

Kinase Inhibition

The pyrimidine ring is a common scaffold in many kinase inhibitors used in oncology and other therapeutic areas. The 4-amino substitution is often a key interaction point within the ATP-binding pocket of kinases. The overall shape and electronic properties of this compound make it a plausible candidate for screening against various kinase targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on related compounds, it should be handled with standard laboratory precautions.

  • Potential Hazards: May cause skin, eye, and respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule of significant interest due to its pyrimidine core and functional group substitutions that are prevalent in many biologically active compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its structural analogy to known anticancer and antimicrobial agents suggests that it is a promising candidate for further investigation in drug discovery programs. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. As with any novel chemical entity, thorough characterization and safety assessment are paramount for any future research and development efforts.

References

  • ChemBK. This compound. Accessed January 4, 2026. [Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. Accessed January 4, 2026. [Link]

  • 参比制剂. 91719-61-8|this compound. Accessed January 4, 2026. [Link]

  • Kono Chem Co.,Ltd. This compound. LookChem. Accessed January 4, 2026. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. Accessed January 4, 2026. [Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. Accessed January 4, 2026. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Accessed January 4, 2026. [Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. Accessed January 4, 2026. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Solubility of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, solubility profile, and reactivity. The document is structured to provide not just data, but also insights into the experimental considerations and the chemical principles governing the compound's behavior. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their laboratory work.

Introduction

The pyrimidine scaffold is a cornerstone in the architecture of biologically significant molecules, most notably the nucleobases uracil, thymine, and cytosine. Its prevalence in nature has inspired the synthesis of a vast array of pyrimidine derivatives for pharmaceutical applications. This compound, with its unique combination of a benzylamine and a methylthio group appended to the pyrimidine core, represents a promising scaffold for the development of novel therapeutic agents. Understanding its fundamental chemical properties and solubility is paramount for its effective utilization in drug design, formulation, and biological screening. This guide aims to be an essential resource for researchers working with or considering this compound in their research endeavors.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 91719-61-8[1][2][3][4]
Molecular Formula C₁₂H₁₃N₃S[1][2][3]
Molecular Weight 231.32 g/mol [2][3]
Appearance White to off-white crystalline powder[5]
Melting Point Not explicitly found in search results.
Boiling Point Not explicitly found in search results.
pKa Not explicitly found in search results.

Note: Experimental values for melting point, boiling point, and pKa were not available in the searched literature. These would need to be determined experimentally.

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is depicted below. The numbering of the pyrimidine ring is standard, with the nitrogen atoms at positions 1 and 3.

Figure 1: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound were not found, a prediction of the key spectroscopic features can be made based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

    • Methylene Protons (-CH₂-): A doublet around δ 4.5-4.7 ppm, coupled to the adjacent NH proton.

    • Amine Proton (-NH-): A broad singlet or triplet (depending on coupling) that may appear between δ 5.0-7.0 ppm. Its position can be concentration and solvent dependent and it may exchange with D₂O.

    • Pyrimidine Ring Protons: Two doublets corresponding to the protons at the C5 and C6 positions of the pyrimidine ring.

    • Methyl Protons (-S-CH₃): A sharp singlet around δ 2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring would be expected in the aromatic region, with the carbon attached to the methylthio group (C2) and the carbon attached to the benzylamine group (C4) being significantly deshielded.

    • Benzyl Group Carbons: Signals for the six carbons of the phenyl ring would appear in the aromatic region (typically δ 127-140 ppm).

    • Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

    • Methyl Carbon (-S-CH₃): A signal in the aliphatic region, typically around δ 12-15 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=N and C=C Stretch (Aromatic/Heteroaromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-N Stretch: A peak in the 1200-1350 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 231. Fragmentation would likely involve the loss of the benzyl group or cleavage of the methylthio group.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Qualitative Solubility

This compound is reported to be soluble in common organic solvents such as:

  • Methanol[5]

  • Chloroform[5]

  • Dimethyl sulfoxide (DMSO)[5]

It is expected to have low solubility in water due to the presence of the hydrophobic benzyl and methylthio groups.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed.

Solubility Determination Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of the desired solvent A->B C Stir the suspension at a constant temperature for 24-48 hours B->C D Allow the suspension to settle C->D E Filter the supernatant through a 0.45 µm filter D->E F Dilute the filtrate with a suitable solvent E->F G Analyze the concentration using HPLC or UV-Vis spectroscopy F->G Synthesis of this compound Reactant1 4-Chloro-2-(methylthio)pyrimidine Product This compound Reactant1->Product Reactant2 Benzylamine Reactant2->Product Reagents Base (e.g., Et3N or K2CO3) Solvent (e.g., DMF or EtOH) Reagents->Product Reaction Conditions

Sources

Technical Guide: Spectroscopic Characterization of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to confirm the identity, structure, and purity of N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS No. 91719-61-8). As a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, unambiguous structural confirmation is paramount.[1] This document details field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS). It offers in-depth analysis of expected spectral data, grounded in established principles and comparative data from structurally related pyrimidine derivatives.[2] This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and life sciences sectors.

Molecular Structure and Analytical Framework

Confirming the chemical identity of a synthesized compound requires a multi-faceted analytical approach. No single technique is sufficient. Instead, orthogonal methods—NMR for the molecular skeleton and HRMS for elemental composition—are employed in a synergistic workflow to provide a self-validating confirmation of the target structure.

The structure of this compound, with the systematic atom numbering used for spectral assignments, is presented below.

Caption: Molecular structure of this compound.

The analytical workflow ensures that the synthesized material meets the required identity, structure, and purity specifications before proceeding to further biological or chemical studies.

analytical_workflow start Synthesized Compound hrms HRMS Analysis (Confirms Elemental Composition) start->hrms nmr_h1 ¹H NMR Analysis (Proton Environment) start->nmr_h1 decision Data Congruent with Proposed Structure? hrms->decision nmr_c13 ¹³C NMR Analysis (Carbon Skeleton) nmr_h1->nmr_c13 nmr_c13->decision end_ok Structure Confirmed decision->end_ok Yes end_fail Structure Revision / Repurification decision->end_fail No

Caption: Integrated workflow for spectroscopic structure validation.

High-Resolution Mass Spectrometry (HRMS)

2.1. Principle & Rationale HRMS is a cornerstone technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically < 5 ppm). This precision allows for the determination of the elemental composition, distinguishing between compounds with the same nominal mass but different atomic makeups. For this compound, the primary objective is to verify the molecular formula C₁₂H₁₃N₃S.

2.2. Experimental Protocol (ESI-TOF)

  • Instrumentation: Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring a high abundance of the protonated molecular ion [M+H]⁺. TOF analyzers offer high resolution and mass accuracy.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the analyte.

    • Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid.

      • Rationale: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode. The mass range should be set to scan from m/z 100 to 500 to ensure capture of the target ion.

    • Perform an internal calibration using a known reference standard to ensure high mass accuracy.

2.3. Expected Data & Interpretation The key piece of data is the experimentally measured m/z of the protonated molecule, which is compared against the theoretically calculated mass.

ParameterValue
Molecular FormulaC₁₂H₁₃N₃S
Ion Formula[C₁₂H₁₄N₃S]⁺
Calculated Exact Mass [M+H]⁺232.0903
Expected Experimental Mass [M+H]⁺232.0903 ± 0.0012 (for <5 ppm error)

A measured mass within 5 ppm of the calculated value provides strong evidence for the proposed elemental composition.

¹H NMR Spectroscopy

3.1. Principle & Rationale Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. By analyzing chemical shifts (δ), signal integration, and spin-spin coupling patterns (multiplicity), one can deduce the connectivity and arrangement of atoms.

3.2. Experimental Protocol

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

      • Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is an excellent alternative, particularly for its ability to resolve exchangeable protons like N-H, which often appear as broader signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum at 298 K.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

3.3. Predicted Spectral Data & Interpretation The expected ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The assignments are based on known chemical shift ranges and data from analogous structures.[2][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.15Doublet (d)1HH6Pyrimidine protons are deshielded. H6 is coupled to H5.
~ 7.35-7.25Multiplet (m)5HPhenyl-HCharacteristic chemical shift for protons of a monosubstituted benzene ring.
~ 6.30Doublet (d)1HH5Coupled to H6. Shielded relative to H6 due to its position.
~ 5.50Broad Singlet (br s)1HN-HThe amine proton is exchangeable, leading to a broad signal. Its position can vary.
~ 4.65Doublet (d)2HCH₂Methylene protons adjacent to the nitrogen and the phenyl ring. Coupled to the N-H proton.
~ 2.50Singlet (s)3HS-CH₃Methyl protons attached to a sulfur atom typically appear in this region as a sharp singlet.

¹³C NMR Spectroscopy

4.1. Principle & Rationale Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A standard proton-decoupled spectrum shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment.

4.2. Experimental Protocol

  • Instrumentation: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

      • Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in sharp singlet peaks for each carbon, which aids in interpretation.

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

4.3. Predicted Spectral Data & Interpretation The expected ¹³C NMR chemical shifts are predicted based on established values for pyrimidine and benzyl moieties.[2][4]

Chemical Shift (δ, ppm)AssignmentRationale
~ 172.0C2Carbon attached to two electronegative atoms (N and S) is significantly deshielded.
~ 162.5C4Carbon attached to two nitrogen atoms is highly deshielded.
~ 158.0C6Aromatic carbon adjacent to a ring nitrogen.
~ 139.0Phenyl C (ipso)Quaternary carbon of the phenyl ring attached to the CH₂ group.
~ 128.8Phenyl C (ortho/meta)Aromatic CH carbons of the benzyl group.
~ 127.5Phenyl C (para)Aromatic CH carbons of the benzyl group.
~ 105.0C5Shielded pyrimidine carbon.
~ 47.5CH₂Aliphatic carbon of the benzyl group.
~ 14.0S-CH₃Methyl carbon attached to sulfur is typically found in the upfield region.

Conclusion

The collective analysis of HRMS, ¹H NMR, and ¹³C NMR data provides a robust and self-validating system for the structural confirmation of this compound. The high-resolution mass confirms the elemental formula, while the distinct patterns of chemical shifts, integrations, and multiplicities in the NMR spectra confirm the precise arrangement of the molecular framework. This integrated spectroscopic approach is essential for ensuring the quality and integrity of chemical entities in research and development.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gohary, N. S., & Al-Obaid, A. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5020. Available from: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • LookChem. (n.d.). This compound.
  • Hartung, J., et al. (2000). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Chemistry - A European Journal, 6(14), 2513–2522.
  • 参比制剂. (n.d.). 91719-61-8|this compound. Retrieved from [Link]

  • Padhy, P., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2 Suppl), S129-S136. Available from: [Link]

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. Available from: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
  • Li, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Archiv der Pharmazie, 350(8). Available from: [Link]

  • 杭州沙拓生物医药科技有限公司. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. Available from: [Link]

  • Lead Sciences. (n.d.). N-Benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide. Retrieved from [Link]

  • Pérez-Jannet, M., et al. (2023). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 28(14), 5489. Available from: [Link]

Sources

Discovery and history of "N-Benzyl-2-(methylthio)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine: Synthesis, History, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a member of the pyrimidine class of heterocyclic compounds. While direct extensive research on this specific molecule is not widely published, this document synthesizes information from closely related analogues to provide a robust understanding of its discovery, history, and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and, consequently, is a cornerstone of numerous biological processes.[1] Its inherent drug-like properties have made it a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2][3] The N-benzyl and methylthio substitutions on the pyrimidine core, as seen in this compound, are common modifications explored by medicinal chemists to modulate the compound's pharmacological profile.

Plausible Synthesis of this compound

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Synthesis of 4-chloro-2-(methylthio)pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Thiolation: Cool the solution to 0°C using an ice bath. Add one equivalent of sodium thiomethoxide (NaSMe) portion-wise. The use of one equivalent is crucial to achieve selective monosubstitution at the more reactive C2 position.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-2-(methylthio)pyrimidine.

Step 2: Synthesis of this compound

  • Amination: Dissolve the purified 4-chloro-2-(methylthio)pyrimidine in a polar aprotic solvent such as dimethylformamide (DMF) or in an alcohol like isopropanol.

  • Addition of Amine: Add 1.1 equivalents of benzylamine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. The base scavenges the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80°C and 120°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Isolation and Purification: After cooling to room temperature, dilute the reaction mixture with water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the final product, this compound.

Historical Context and Development of N-Benzylpyrimidine Analogues

The development of N-benzylpyrimidine derivatives has been a significant area of research in the quest for novel therapeutics, particularly in oncology.

Discovery of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

A landmark achievement in this area was the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1.[4][5] Deregulation of this complex is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.[4]

The discovery process began with a quantitative high-throughput screen (qHTS) of over 400,000 compounds.[4] This led to the identification of initial hits, which then underwent extensive medicinal chemistry optimization. These efforts culminated in the development of highly potent inhibitors, such as ML323, with nanomolar inhibitory activity.[4] The research demonstrated a strong correlation between the compounds' IC50 values for USP1/UAF1 inhibition and their anticancer activity in non-small cell lung cancer cells.[4][5]

N-Benzylpyrimidin-2-amine Derivatives as Histone Deacetylase (HDAC) Inhibitors

In a separate line of investigation, N-benzylpyrimidin-2-amine derivatives were designed and synthesized as novel histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Several of the synthesized compounds in this series exhibited potent HDAC inhibitory activity and significant antiproliferative effects against various tumor cell lines.[2]

Inferred Biological Activity and Mechanism of Action

Based on the extensive research on its close analogues, this compound can be hypothesized to possess anticancer properties, potentially through the inhibition of key cellular signaling pathways.

Potential as a USP1/UAF1 Inhibitor

The structural similarity to the N-benzyl-2-phenylpyrimidin-4-amine series suggests that this compound could also function as an inhibitor of the USP1/UAF1 deubiquitinase complex. The N-benzyl group is a common feature, and while the 2-phenyl group is replaced by a 2-methylthio group, this substitution might still allow for binding to the active site of the enzyme. Inhibition of USP1/UAF1 leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key event that can stall DNA replication and induce apoptosis in cancer cells.[4]

USP1_Inhibition_Pathway This compound This compound USP1/UAF1 USP1/UAF1 This compound->USP1/UAF1 Inhibits Ub-PCNA Ub-PCNA USP1/UAF1->Ub-PCNA Deubiquitinates DNA_Repair_Stalled DNA Repair Stalled Ub-PCNA->DNA_Repair_Stalled Accumulation Leads To Apoptosis Apoptosis DNA_Repair_Stalled->Apoptosis Induces

Caption: Proposed mechanism of action via USP1/UAF1 inhibition.

Potential as an HDAC Inhibitor

Alternatively, the N-benzylpyrimidin-4-amine scaffold might confer HDAC inhibitory activity. HDAC inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. In this compound, the pyrimidine ring and the N-benzyl group could serve as the cap and linker, respectively, while the nitrogen atoms in the pyrimidine ring could potentially interact with the zinc ion in the active site of HDACs.

HDAC_Inhibition_Workflow cluster_0 Cellular State cluster_1 HDAC Activity cluster_2 Inhibitor Action Histones Histones Acetylated Chromatin Chromatin Relaxed Histones:f0->Chromatin:f0 Leads to Condensation Gene_Expression Gene Expression Active Chromatin:f0->Gene_Expression:f0 Represses HDAC HDAC Deacetylation Deacetylation HDAC->Deacetylation Deacetylation->Histones:f1 Removes Acetyl Groups Inhibitor N-Benzyl-2- (methylthio)pyrimidin-4-amine Inhibitor->HDAC Inhibits

Sources

The Emerging Potential of N-Benzyl-2-(methylthio)pyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold

In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities. Within this vast chemical space, N-Benzyl-2-(methylthio)pyrimidin-4-amine emerges as a compound of significant interest for researchers, scientists, and drug development professionals. While direct, extensive research on this specific molecule is nascent, a comprehensive analysis of its structural analogs, particularly in the realm of oncology, provides a compelling rationale for its investigation as a potential therapeutic agent. This technical guide will synthesize the existing knowledge on related compounds to illuminate the potential biological activities of this compound, propose robust experimental workflows for its evaluation, and discuss the underlying mechanistic hypotheses that warrant its exploration.

The core structure, characterized by a pyrimidine ring substituted with a benzylamine at the 4-position and a methylthio group at the 2-position, presents a unique combination of functionalities. The benzyl group can engage in crucial hydrophobic and aromatic interactions within protein binding pockets, while the pyrimidine core serves as a versatile scaffold for further functionalization. The methylthio group at the 2-position is of particular interest, as it modulates the electronic properties of the pyrimidine ring and can influence metabolic stability and target engagement. This guide will delve into the potential therapeutic avenues for this compound, with a primary focus on its inferred anticancer properties based on compelling evidence from closely related analogs.

Part 1: Inferred Anticancer Activity - Targeting the Ubiquitin-Proteasome System

A significant body of research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has established their potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response.[1][2] This compelling precedent strongly suggests that this compound may exhibit similar anticancer properties by targeting this critical cellular pathway.

Mechanism of Action: The USP1/UAF1 Inhibition Hypothesis

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), plays a pivotal role in DNA repair pathways by deubiquitinating key substrates such as PCNA (Proliferating Cell Nuclear Antigen) and FANCD2.[1][2] Inhibition of USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which in turn stalls DNA replication and induces apoptosis in cancer cells. The structural similarity between the phenyl and methylthio moieties at the 2-position of the pyrimidine core suggests that this compound could potentially bind to the same allosteric site on the USP1/UAF1 complex, thereby inhibiting its deubiquitinase activity.

USP1_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Cancer Cell with this compound USP1_UAF1 USP1/UAF1 Complex PCNA PCNA USP1_UAF1->PCNA Ub_PCNA Ub-PCNA Ub_PCNA->USP1_UAF1 Deubiquitination Ub_PCNA_2 Accumulated Ub-PCNA DNA_Repair DNA Repair & Replication PCNA->DNA_Repair Inhibitor This compound Inhibited_USP1 Inhibited USP1/UAF1 Inhibitor->Inhibited_USP1 Inhibition Apoptosis Apoptosis Stalled_Replication Stalled Replication Stalled_Replication->Apoptosis Ub_PCNA_2->Stalled_Replication USP1_UAF1_2 USP1/UAF1 Complex

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Evaluating Anticancer Activity

To rigorously assess the anticancer potential of this compound, a multi-tiered experimental approach is recommended.

1. In Vitro USP1/UAF1 Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the USP1/UAF1 complex.

  • Methodology: A biochemical assay utilizing a fluorogenic ubiquitin substrate (e.g., Ub-AMC) and purified recombinant USP1/UAF1 enzyme. The rate of substrate cleavage is measured in the presence of varying concentrations of the test compound.

  • Data Analysis: Calculation of the half-maximal inhibitory concentration (IC₅₀) value to quantify the compound's potency.

2. Cellular Proliferation and Viability Assays:

  • Objective: To assess the cytotoxic and cytostatic effects of the compound on cancer cell lines.

  • Methodology:

    • MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

    • Crystal Violet Assay: Stains total cellular protein to determine cell number.

    • Cell Counting (e.g., using a hemocytometer or automated cell counter): Directly quantifies the number of viable cells.

  • Cell Lines: A panel of cancer cell lines, particularly those known to be sensitive to DNA damage (e.g., non-small cell lung cancer, breast cancer, ovarian cancer cell lines), should be utilized.

  • Data Analysis: Determination of the GI₅₀ (concentration for 50% growth inhibition) and CC₅₀ (concentration for 50% cytotoxicity) values.

3. Western Blot Analysis for Biomarker Modulation:

  • Objective: To confirm the on-target effect of the compound in a cellular context by measuring the levels of key biomarkers.

  • Methodology: Cancer cells are treated with the compound, and whole-cell lysates are subjected to SDS-PAGE and immunoblotting.

  • Primary Antibodies:

    • Anti-PCNA to detect both unmodified and monoubiquitinated PCNA.

    • Anti-FANCD2 to assess its ubiquitination status.

    • Anti-γH2AX as a marker of DNA damage.

    • Anti-cleaved PARP and cleaved Caspase-3 as markers of apoptosis.

  • Data Analysis: Quantification of protein band intensities to demonstrate a dose-dependent increase in Ub-PCNA and other markers of DNA damage and apoptosis.

4. In Vivo Xenograft Studies:

  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Methodology: Immunocompromised mice are implanted with human cancer cells (xenograft model). Once tumors are established, the mice are treated with the test compound or a vehicle control.

  • Parameters to Measure: Tumor volume, body weight (as an indicator of toxicity), and survival rate.

  • Data Analysis: Statistical comparison of tumor growth between the treated and control groups.

Experiment Objective Key Parameters Expected Outcome for an Active Compound
USP1/UAF1 Inhibition AssayDetermine direct enzyme inhibitionIC₅₀Low nanomolar to micromolar IC₅₀ value
Cell Proliferation AssaysAssess cytotoxicityGI₅₀, CC₅₀Potent inhibition of cancer cell growth
Western Blot AnalysisConfirm on-target effectsUb-PCNA, γH2AX levelsIncreased levels of Ub-PCNA and DNA damage markers
In Vivo Xenograft ModelEvaluate in vivo efficacyTumor volume reductionSignificant suppression of tumor growth

Part 2: Exploring Broader Biological Activities

While the anticancer potential is a primary focus, the pyrimidine scaffold is known for a diverse range of biological activities. Therefore, it is prudent to explore other potential therapeutic applications for this compound.

Potential Antimicrobial Activity

Derivatives of 2-(benzylthio)pyrimidines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] The presence of the benzylthio moiety in these compounds appears to be crucial for their antimicrobial effects. Although our target compound has a benzylamino group at the 4-position, the structural similarity warrants an investigation into its potential antibacterial and antifungal properties.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Fungal_Screen Antifungal Susceptibility Testing Start->Fungal_Screen MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Mechanism_Study Mechanism of Action Studies MIC_Assay->Mechanism_Study Fungal_Screen->Mechanism_Study

Caption: Workflow for evaluating the antimicrobial potential.

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology: Broth microdilution method using a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

  • Objective: To determine the lowest concentration of the compound that kills the microorganism.

  • Methodology: Subculturing from the clear wells of the MIC assay onto agar plates to assess viability.

Potential Analgesic and Anti-inflammatory Activity

Certain 2-methylthio-1,4-dihydropyrimidine derivatives have exhibited analgesic activity.[5] Although the core structure differs, the presence of the 2-methylthio-pyrimidine moiety suggests that this compound could possess pain-relieving or anti-inflammatory properties.

Experimental Workflow for Analgesic and Anti-inflammatory Screening
  • In Vivo Analgesic Models:

    • Acetic Acid-Induced Writhing Test (mice): A visceral pain model to assess peripheral analgesic activity.

    • Hot Plate Test (mice or rats): A thermal pain model to evaluate central analgesic effects.

  • In Vitro Anti-inflammatory Assays:

    • Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes: To determine if the compound acts as a non-steroidal anti-inflammatory drug (NSAID).

    • Measurement of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) in Lipopolysaccharide (LPS)-stimulated Macrophages: To assess its ability to modulate the inflammatory response.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. The strong precedent set by its N-benzyl-2-phenylpyrimidin-4-amine analog as a potent USP1/UAF1 inhibitor provides a clear and compelling rationale for its investigation as an anticancer agent. The proposed experimental workflows in this guide offer a comprehensive roadmap for elucidating its biological activity profile.

Beyond oncology, the inherent versatility of the pyrimidine scaffold suggests that this compound may possess a wider range of therapeutic applications, including antimicrobial and anti-inflammatory activities. A systematic evaluation of these potential biological activities is warranted.

Future research should focus on:

  • Synthesis and Characterization: Efficient and scalable synthesis of high-purity this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: If novel biological activities are identified, further studies will be necessary to elucidate the specific molecular targets and mechanisms of action.

This technical guide serves as a foundational document to stimulate and guide further research into the therapeutic potential of this compound, a molecule that holds the promise of becoming a valuable lead compound in the development of novel therapeutics.

References

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • N-Benzyl-2-(methylthio)pyrimidin-4-amine_化工百科. ChemBK. [Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. NIH. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. [Link]

Sources

"N-Benzyl-2-(methylthio)pyrimidin-4-amine" as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine for Advanced Research

Introduction: Unveiling a Versatile Pyrimidine Scaffold

This compound (CAS No. 91719-61-8) is a substituted pyrimidine derivative that, while not extensively characterized in standalone academic studies, represents a molecule of significant interest for drug discovery and medicinal chemistry.[1][2][3][4] Its structure combines three key motifs: a biologically privileged 2,4-substituted pyrimidine core, a synthetically versatile 2-methylthio group, and a 4-N-benzylamine substituent. This guide provides a comprehensive technical overview, synthesizing available data with established chemical and biological principles to offer field-proven insights for researchers and drug development professionals. We will explore its chemical properties, synthesis, reactivity, hypothesized biological potential, and a practical framework for its investigation.

Part 1: Core Compound Profile and Physicochemical Characteristics

The fundamental identity of a research chemical is the bedrock of experimental design. This compound is defined by its unique combination of functional groups, which dictate its solubility, reactivity, and potential for biological interactions.

PropertyValueSource
CAS Number 91719-61-8[1][2][3]
Molecular Formula C₁₂H₁₃N₃S[1][2]
Molecular Weight 231.32 g/mol [2][3]
Appearance Solid or liquid[1]
IUPAC Name This compound[2]
SMILES CSC1=NC=CC(NCC2=CC=CC=C2)=N1[2]
InChI Key XKXIAFTYXCCCQG-UHFFFAOYSA-N[2]

Note: Physical properties like melting point, boiling point, and solubility are not consistently reported and should be determined empirically upon acquisition.

Part 2: Chemical Synthesis and Strategic Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a building block for more complex molecules. Its synthesis generally proceeds via nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine precursor.

General Synthesis Pathway

The most logical and common route involves the sequential displacement of halogens from a precursor like 2,4-dichloropyrimidine. The chlorine atom at the C4 position is typically more reactive to nucleophilic attack than the one at the C2 position. This differential reactivity allows for a controlled, stepwise synthesis.

First, reaction with benzylamine selectively displaces the C4-chloride. Subsequently, the C2-chloride is reacted with sodium thiomethoxide to install the methylthio group.

G precursor 2,4-Dichloropyrimidine intermediate 4-Benzylamino-2-chloropyrimidine precursor->intermediate Step 1: Selective Nucleophilic Substitution at C4 product This compound intermediate->product Step 2: Nucleophilic Substitution at C2 reagent1 Benzylamine (BnNH₂) Base (e.g., DIPEA) reagent1->precursor reagent2 Sodium thiomethoxide (NaSMe) reagent2->intermediate

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

  • Step 1: Synthesis of 4-Benzylamino-2-chloropyrimidine

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Add benzylamine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate.

    • Validation: Confirm structure via ¹H NMR and Mass Spectrometry.

  • Step 2: Synthesis of this compound

    • Dissolve the intermediate from Step 1 (1.0 eq) in a polar aprotic solvent such as DMF.

    • Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.

    • Stir the reaction for 12-18 hours at room temperature, monitoring for the disappearance of starting material.

    • Quench the reaction by pouring it into cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via column chromatography to obtain the final compound.

    • Validation: Confirm final structure, purity (>95%), and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6]

Key Reactivity Insights

The 2-methylthio group is not merely a static feature; it is a key synthetic handle.

  • Leaving Group Potential: The methylthio moiety can be displaced by other nucleophiles, allowing for late-stage diversification of the scaffold. This reaction is often less facile than with a chloro leaving group but can be achieved under appropriate conditions.[7][8]

  • Oxidation: The sulfur can be oxidized to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group. These sulfones are excellent leaving groups, dramatically increasing the electrophilicity of the C2 position and enabling reactions with weaker nucleophiles.[9][10] This two-step process (oxidation followed by substitution) provides a powerful strategy for library development.

Part 3: Hypothesized Biological Relevance and Research Applications

While direct biological data for this specific compound is sparse, its structural components are prevalent in molecules with established pharmacological activities. This allows for the formulation of data-driven hypotheses to guide its investigation. The pyrimidine core, in particular, is a cornerstone of medicinal chemistry.[11][12]

Potential as a Kinase Inhibitor (Anticancer Applications)

The 2,4-diaminopyrimidine scaffold is a classic "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. These compounds target the ATP-binding site of kinases, which are frequently dysregulated in cancer.

  • Rationale: The N-benzyl group can occupy a hydrophobic pocket adjacent to the hinge region, while the pyrimidine core forms hydrogen bonds with the kinase hinge. Structurally related diaminopyrimidines have shown potent activity against targets like Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[13][14][15]

  • Research Direction: Screen this compound against a panel of cancer-relevant kinases. If activity is observed, it can serve as a starting point for structure-activity relationship (SAR) studies, potentially by modifying the benzyl ring or replacing the methylthio group.[16][17]

Potential Antimicrobial and Antiviral Activity

Pyrimidine derivatives are integral to life as components of nucleic acids, making them ideal structures for targeting enzymes involved in pathogen replication.[18]

  • Rationale: Various substituted pyrimidines have demonstrated broad-spectrum antimicrobial and antiviral activities.[12][19] For instance, 2-(benzylthio)pyrimidines have been synthesized and evaluated for antibacterial properties.[5][20] The core may interfere with enzymes like dihydrofolate reductase (DHFR) in bacteria or viral polymerases.[21]

  • Research Direction: Test the compound for minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and for antiviral activity in relevant cell-based assays (e.g., plaque reduction assays).[22]

Other Potential Therapeutic Areas

The versatility of the pyrimidine scaffold extends to other disease areas, including inflammation and neurodegenerative disorders.[23][24] Derivatives have been investigated as anti-inflammatory agents and inhibitors of enzymes like USP1/UAF1 deubiquitinase, which is involved in DNA damage repair.[25]

Part 4: Proposed Research Workflow: A Strategic Framework

For a researcher acquiring this compound, a logical, tiered approach is essential to efficiently explore its potential. This workflow is designed to move from broad, high-throughput screening to more focused, mechanism-of-action studies.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & QC (Purity, Identity) B Broad Phenotypic Screening (e.g., Antiproliferative Assay against NCI-60 cell lines) A->B Phenotypic Approach C Broad Target-Based Screening (e.g., Kinase Panel, Antimicrobial MIC Panel) A->C Target-based Approach D Hit Confirmation & IC₅₀/EC₅₀ Determination B->D C->D E Initial SAR Exploration (Synthesize Analogs via C2 Substitution) D->E Improve Potency F Orthogonal Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) D->F Confirm Cellular Effect E->D Iterate G Target Deconvolution (e.g., Proteomics, Thermal Shift Assay) F->G H In-Cell Target Engagement Assay (e.g., Western Blot for Phospho-protein) G->H Validate Target I Lead Optimization H->I Develop Lead

Caption: A strategic workflow for investigating a novel research chemical.

Conclusion

This compound stands as a promising, albeit under-investigated, research chemical. Its value lies not in a well-defined biological role, but in its potential as a versatile scaffold for chemical and biological exploration. By leveraging its known chemical reactivity and the established biological importance of its constituent motifs, researchers can strategically probe its utility. The true potential of this compound will be unlocked through systematic investigation, guided by the principles of medicinal chemistry and a structured research workflow, transforming it from a catalog chemical into a valuable lead compound for future therapeutic development.

References

  • Kono Chem Co.,Ltd. This compound. LookChem. Available at: [Link]

  • Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]

  • MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

  • RSC Publishing. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Available at: [Link]

  • PubMed. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • 参比制剂. 91719-61-8|this compound. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

  • MDPI. (2020). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. Molbank. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Chem-Impex. 4-Amino-6-chloro-2-(methylthio)pyrimidine. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]

  • National Institutes of Health (NIH). (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Archives of Pharmacal Research. Available at: [Link]

  • SN Applied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • RSC Publishing. (2023). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. Food & Function. Available at: [Link]

  • PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information for N-benzyl-4-methylbenzamide. Available at: [Link]

  • Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Available at: [Link]

  • Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available at: [Link]

  • Journal of the American Chemical Society. (2021). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Available at: [Link]

  • PubChem. 2-(Benzylthio)-1-methyl-4-pyrimidone. Available at: [Link]

  • National Institutes of Health (NIH). N-Benzylthieno[3,2-d]pyrimidin-4-amine. Available at: [Link]

  • PubMed. (2015). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

An In-Depth Technical Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine: A Core Scaffold in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-(methylthio)pyrimidin-4-amine, a pivotal starting material in the synthesis of biologically active molecules. We delve into its synthesis, core chemical properties, and its strategic application in the construction of complex pharmaceutical agents, with a particular focus on kinase inhibitors. This document moves beyond a simple recitation of facts to offer insights into the mechanistic underpinnings of its synthesis and reactivity, providing a robust resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, particularly the hinge region of protein kinases. The specific substitution pattern at the 2 and 4 positions of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for achieving high potency and selectivity. This compound (CAS No: 91719-61-8) has emerged as a valuable building block in this context. The benzyl group at the 4-position can be further functionalized, while the methylthio group at the 2-position offers opportunities for subsequent chemical modification, such as oxidation or displacement, to modulate the molecule's properties. This guide will explore the synthesis and utility of this important intermediate.

Core Molecular Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Name This compound
CAS Number 91719-61-8[1][2]
Molecular Formula C₁₂H₁₃N₃S[1][2]
Molecular Weight 231.32 g/mol [1]
Appearance Solid or liquid[2]
Purity Typically >99% for commercial samples[2]

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a good leaving group, typically a chlorine atom, at the 4-position.

The Precursor: 4-Chloro-2-(methylthio)pyrimidine

The synthesis commences with a suitable precursor, 4-chloro-2-(methylthio)pyrimidine. This intermediate can be prepared from readily available starting materials such as 2-thiouracil. The key transformation involves the chlorination of the 4-position, often achieved using reagents like phosphorus oxychloride (POCl₃).

The SNAr Reaction: Mechanism and Rationale

The core of the synthesis is the reaction between 4-chloro-2-(methylthio)pyrimidine and benzylamine. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient C4 carbon of the pyrimidine ring. This is the rate-determining step.

  • Formation of a Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the ring, stabilizing the complex.

  • Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

  • Deprotonation: A base, which can be an excess of benzylamine or an added non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes a proton from the newly attached nitrogen atom to yield the final product, this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Chloro-2-(methylthio)pyrimidine 4-Chloro-2-(methylthio)pyrimidine Meisenheimer Complex Meisenheimer Complex 4-Chloro-2-(methylthio)pyrimidine->Meisenheimer Complex Nucleophilic Attack Benzylamine Benzylamine Benzylamine->Meisenheimer Complex This compound This compound Meisenheimer Complex->this compound Leaving Group Departure & Deprotonation

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for similar transformations.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol) is added benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

  • The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid or oil.

This compound as a Starting Material in Multi-Step Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. The 2-(methylthio) group is a key functional handle that can be further elaborated.

Oxidation to the Sulfone: Enhancing Reactivity

A common and strategically important transformation is the oxidation of the methylthio group to a methylsulfonyl group. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA)[3] or hydrogen peroxide[4].

G This compound This compound N-Benzyl-2-(methylsulfonyl)pyrimidin-4-amine N-Benzyl-2-(methylsulfonyl)pyrimidin-4-amine This compound->N-Benzyl-2-(methylsulfonyl)pyrimidin-4-amine Oxidation (e.g., m-CPBA)

The resulting sulfone is an excellent leaving group, making the C2 position of the pyrimidine ring susceptible to a second nucleophilic aromatic substitution. This allows for the introduction of a diverse range of substituents at this position, a common strategy in the development of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

The following workflow illustrates how this compound can be utilized as a starting material in a multi-step synthesis towards a hypothetical kinase inhibitor, drawing parallels with the synthesis of compounds like dasatinib.

Step 1: Synthesis of the Core Scaffold

The synthesis begins with the preparation of this compound as described in section 3.

Step 2: Oxidation to the Sulfone

The methylthio group is oxidized to the corresponding sulfone using m-CPBA in a suitable solvent like dichloromethane (DCM).

Step 3: Second Nucleophilic Aromatic Substitution

The resulting N-benzyl-2-(methylsulfonyl)pyrimidin-4-amine is then reacted with a second amine, for instance, a substituted aniline or a heterocyclic amine, to displace the methylsulfonyl group. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Step 4: Further Functionalization (Optional)

The benzyl group can be removed via hydrogenolysis if a free amine is desired at the 4-position, or it can be part of the final pharmacophore. Further modifications can be made to other parts of the molecule to optimize its biological activity.

G A 4-Chloro-2-(methylthio)pyrimidine B This compound A->B + Benzylamine (SNAr) C N-Benzyl-2-(methylsulfonyl)pyrimidin-4-amine B->C Oxidation D Final Kinase Inhibitor Scaffold C->D + Second Amine (SNAr)

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of the methylthio group, makes it an ideal starting material for the construction of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and strategic applications, as detailed in this guide, is essential for researchers aiming to leverage this scaffold in their drug discovery programs.

References

  • Qvit, N., Ghattas, M. A., & Jochim, A. L. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS omega, 2(10), 6899–6912.
  • Synthesis process of dasatinib and intermediate thereof. (2013). Google Patents. EP2532662B1.
  • Suresh, G., Reddy, T. S., Rao, K. S., & Naidu, A. (2017). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).
  • Suresh, G., Reddy, T. S., Rao, K. S., & Naidu, A. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]

  • Kalogirou, A. S., Koutentis, P. A., & de Meijere, A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and its reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO). Molbank, 2019(4), M1095.
  • Barlin, G. B. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 371-376.
  • El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2010). Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines.
  • Patrick-Armand, A., Siomenan, C., Doumade, Z., Adéyolé, T., Eric, B., Daouda, T., ... & Ané, A. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio) pyrimidines and 2-(Benzimidazolylmethylthio) pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39.
  • Patrick-Armand, A., Siomenan, C., Doumade, Z., Adéyolé, T., Eric, B., Daouda, T., ... & Ané, A. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio) pyrimidines and 2-(Benzimidazolylmethylthio) pyrimidines Derivatives. ResearchGate. Available at: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2019(4), M1095.
  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • This compound. Kono Chem Co.,Ltd - LookChem. Available at: [Link]

  • Patrick-Armand, A., Siomenan, C., Doumade, Z., Adéyolé, T., Eric, B., Daouda, T., ... & Ané, A. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio) pyrimidines and 2-(Benzimidazolylmethylthio) pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39.
  • Zhang, Q., Wang, H., Li, Y., Wang, L., & Liu, Y. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical biology & drug design, 90(5), 936–942.
  • Zhang, W., & Li, J. (2021). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 143(34), 13516-13522.
  • Haj-Yahya, M., & Glickman, M. H. (2002). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. Analytical biochemistry, 310(1), 112-117.
  • Oxidation of alpha-alkylated, benzyl-substituted 2-thiopyridine 1-oxides. (1981). European Patent Office. EP 0033596 A1. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Purity and Quality Specifications of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Building Block

N-Benzyl-2-(methylthio)pyrimidin-4-amine, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in modern medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids, and its derivatives are known to possess a wide range of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound, with its specific functional groups, serves as a key intermediate and versatile building block for the synthesis of more complex and targeted therapeutic agents.[2][5]

The journey from a chemical intermediate to a component of a final drug product is governed by stringent quality standards. The purity, impurity profile, and overall quality of starting materials like this compound directly impact the efficiency of downstream synthetic steps, as well as the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical framework for establishing robust purity and quality specifications for this compound, intended for researchers, quality control analysts, and drug development professionals. We will explore the rationale behind specific analytical methodologies, provide validated protocols, and define acceptable quality criteria, ensuring a self-validating system for its assessment.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its quality assessment. These characteristics influence the selection of analytical techniques and handling procedures.

PropertyValueSource(s)
Chemical Name This compound[6][7]
CAS Number 91719-61-8[6][8][9]
Molecular Formula C₁₂H₁₃N₃S[6][8]
Molecular Weight 231.32 g/mol [6][9]
Appearance White to off-white or pale yellow crystalline powder/solid[8][10]
Solubility Soluble in organic solvents such as methanol, chloroform, and DMSO[10]

Synthetic Landscape and Potential Impurity Profile

The quality of this compound is intrinsically linked to its synthetic route. A common synthetic approach involves the condensation of a 2-thiopyrimidine derivative with a benzyl halide in the presence of a base.[11][12] Understanding this process is key to anticipating potential impurities.

Plausible Synthetic Route:

  • Step 1: Reaction of a suitable thiouracil derivative with a methylating agent to form a 2-(methylthio)pyrimidine intermediate.

  • Step 2: Nucleophilic substitution reaction between the 2-(methylthio)pyrimidin-4-amine and benzyl chloride or benzyl bromide.

Classes of Potential Impurities:

  • Unreacted Starting Materials: Residual 2-(methylthio)pyrimidin-4-amine or benzyl halide.

  • Process-Related By-products: Impurities arising from side reactions, such as dialkylation (N,N-dibenzylation) or reaction at other nucleophilic sites on the pyrimidine ring.[13]

  • Reagents and Solvents: Residual solvents, bases, or other reagents used during the synthesis and purification steps.

  • Degradation Products: Products formed due to instability under specific pH, light, or temperature conditions. The thioether linkage, for instance, can be susceptible to oxidation.

A thorough analytical strategy must be capable of separating, identifying, and quantifying these potential impurities to ensure the material's fitness for purpose.

Analytical Methodologies for Comprehensive Quality Control

A multi-faceted analytical approach is required to fully characterize the purity and quality of this compound. The following methods form a robust quality control (QC) panel.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity (assay) and impurity profile of the compound. A reversed-phase method is ideally suited due to the molecule's moderate polarity and aromatic nature, which provides strong chromophores for UV detection.[14][15]

  • Principle and Rationale: The compound is separated from its impurities on a non-polar stationary phase (like C18) using a polar mobile phase. The separation is based on differential partitioning. The aromatic pyrimidine and benzyl rings allow for sensitive detection using a UV-Vis spectrophotometer, typically in the 230-280 nm range.[16] This method provides high resolution, allowing for the quantification of closely related impurities.

Spectroscopic Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra provide an unambiguous fingerprint of the molecule, confirming the presence of all key functional groups and their connectivity. The chemical shifts and coupling patterns are unique to the target structure and can reveal the presence of structural isomers or other impurities that may co-elute in HPLC.[11][17]

    • Expected ¹H NMR Signals: Distinct signals corresponding to the methylthio protons (singlet), benzylic methylene protons (doublet, coupled to NH), aromatic protons of the benzyl group, pyrimidine ring protons, and the amine proton (NH).

    • Expected ¹³C NMR Signals: Resonances for each unique carbon atom in the molecule, including the methylthio carbon, benzylic carbon, and the distinct carbons of the pyrimidine and benzene rings.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.[11] When coupled with a separation technique like HPLC or GC (LC-MS/GC-MS), it becomes a powerful tool for identifying unknown impurities by analyzing their mass-to-charge ratio and fragmentation patterns.[18][19]

    • Expected Fragmentation: Common fragmentation pathways may include the cleavage of the benzyl group (C₇H₇⁺, m/z 91) and fragmentation of the pyrimidine ring.[19]

Other Key Quality Attributes
  • Water Content (Karl Fischer Titration): This method is specific for the quantification of water content, which can affect the stability and accurate weighing of the material.

  • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of inorganic impurities in the sample. The sample is combusted, and the weight of the remaining residue is determined, providing a measure of the total inorganic content.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the quality control of this compound.

Protocol 5.1: Purity Determination by HPLC
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

    • Dilute 1 mL of the stock solution to 10 mL with acetonitrile to prepare a working solution of 0.1 mg/mL.

  • Analysis and Calculation:

    • Inject the working solution into the HPLC system.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Quantify impurities against a qualified reference standard if available for higher accuracy.

Protocol 5.2: Structural Confirmation by NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in complex assignments.

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations to the expected values for the this compound structure.

Recommended Quality Specifications

The following table outlines a comprehensive set of specifications for defining a high-quality batch of this compound suitable for research and early-phase drug development.

ParameterMethodSpecification Limit
Appearance Visual InspectionWhite to off-white crystalline powder
Identification A ¹H NMRSpectrum conforms to the structure
Identification B Mass Spectrometry[M+H]⁺ consistent with theoretical mass ± 5 ppm (HRMS)
Assay HPLC≥ 99.0% (by area %)
Any Single Impurity HPLC≤ 0.20%
Total Impurities HPLC≤ 0.50%
Water Content Karl Fischer≤ 0.5% w/w
Residue on Ignition USP <281>≤ 0.1%
Heavy Metals USP <231>≤ 10 ppm

Visualization of Workflows and Logic

Visual diagrams are crucial for standardizing the quality control process and decision-making.

Diagram 7.1: General Quality Control Workflow

QC_Workflow cluster_0 Sample Handling & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition SampleReceipt Sample Receipt & Documentation VisualInspection Visual Inspection (Appearance, Color) SampleReceipt->VisualInspection ID_Tests Identification Tests (NMR, MS) VisualInspection->ID_Tests Purity_Tests Purity & Impurity Analysis (HPLC) VisualInspection->Purity_Tests Other_Tests Other Tests (Water Content, ROI) VisualInspection->Other_Tests DataReview Data Review & Comparison to Specifications ID_Tests->DataReview Purity_Tests->DataReview Other_Tests->DataReview OOS Out-of-Specification (OOS) Investigation DataReview->OOS Fails Spec? Release Batch Release DataReview->Release Meets Spec? Reject Batch Rejection OOS->Reject Impurity_Logic Start Impurity > Reporting Threshold Detected by HPLC CheckKnown Is impurity profile consistent with known impurities/starting materials? Start->CheckKnown KnownImpurity Quantify and Report as Known Impurity CheckKnown->KnownImpurity Yes UnknownImpurity Characterize Unknown Impurity CheckKnown->UnknownImpurity No LCMS LC-MS Analysis (Determine MW and Formula) UnknownImpurity->LCMS Isolation Isolate Impurity (e.g., Prep-HPLC) LCMS->Isolation NMR_Analysis NMR Analysis (¹H, ¹³C, 2D) Isolation->NMR_Analysis StructureElucidation Propose Structure NMR_Analysis->StructureElucidation FinalReport Update Specification and Analytical Method StructureElucidation->FinalReport

Caption: Decision tree for the identification of unknown impurities.

Conclusion

The quality of this compound is paramount to its successful application in research and pharmaceutical development. Establishing a comprehensive set of specifications, supported by robust and well-rationalized analytical methods, is not merely a procedural requirement but a scientific necessity. The integrated use of chromatographic (HPLC) and spectroscopic (NMR, MS) techniques provides a self-validating system for confirming identity, quantifying purity, and characterizing the impurity profile. By adhering to the principles and protocols outlined in this guide, scientists and researchers can ensure the integrity of their work, leading to more reliable, reproducible, and ultimately safer outcomes in the field of drug discovery.

References

  • N-Benzyl-2-(methylthio)pyrimidin-4-amine_化工百科 - ChemBK . (2024). ChemBK. [Link]

  • This compound - Kono Chem Co.,Ltd - LookChem . LookChem. [Link]

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives . Open Journal of Medicinal Chemistry, 11, 27-39. [Link]

  • Supporting Information - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor . (2017). PubMed. [Link]

  • Pyrimidine - Wikipedia . Wikipedia. [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent . (2021). National Institutes of Health (NIH). [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information . Wiley Online Library. [Link]

  • This compound - 杭州沙拓生物医药科技有限公司 . SATO Biological. [Link]

  • (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives . (2021). ResearchGate. [Link]

  • Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a versatile linker . (2013). Tetrahedron Letters. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . (2024). Inorganic and Nano-Metal Chemistry. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . (2024). MDPI. [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines . (2015). PubMed. [Link]

  • Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs . (2021). IOSR Journal of Pharmacy. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... . (2006). Acta Poloniae Pharmaceutica. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples . (2012). National Institutes of Health (NIH). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . (2006). University of Aveiro. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride... . (2011). ResearchGate. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II... . (2012). PubMed. [Link]

  • Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate . (2020). MDPI. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib . (2020). National Institutes of Health (NIH). [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . (2014). International Journal of Materials and Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine from 2-Thiopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, N-substituted 2,4-diaminopyrimidine derivatives are recognized as crucial pharmacophores that interact with a wide array of biological targets, including various kinases.[1] The synthesis of these molecules with precise regiochemical control is paramount for drug discovery and development. This guide provides a detailed, in-depth protocol for the synthesis of a key intermediate, N-Benzyl-2-(methylthio)pyrimidin-4-amine , starting from the readily available precursor, 2-thiouracil.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the underlying chemical principles, the rationale behind experimental choices, and troubleshooting strategies, ensuring a robust and reproducible synthetic route.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is efficiently achieved through a three-step sequence starting from 2-thiouracil. The strategy relies on two fundamental transformations in heterocyclic chemistry: S-alkylation and Nucleophilic Aromatic Substitution (SNAr).

  • Step 1: S-Alkylation of 2-Thiouracil. The first step involves the selective methylation of the sulfur atom of 2-thiouracil. 2-Thiouracil exists in a tautomeric equilibrium, but alkylation occurs preferentially on the soft sulfur atom rather than the harder nitrogen or oxygen atoms when using soft electrophiles like methyl iodide.[2] This reaction proceeds readily in the presence of a base to deprotonate the thiol tautomer, forming a highly nucleophilic thiolate anion.

  • Step 2: Chlorination of the 4-Hydroxyl Group. The resulting 2-(methylthio)pyrimidin-4-ol has a hydroxyl group at the C4 position which is a poor leaving group. To facilitate subsequent nucleophilic substitution, it must be converted into a better leaving group. Treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom, yielding the key intermediate, 4-chloro-2-(methylthio)pyrimidine.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr). The final step is the displacement of the C4-chloride by benzylamine. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates it towards nucleophilic attack.[3] Nucleophilic attack is highly regioselective, favoring the C4 position over the C2 position. This selectivity is attributed to the superior resonance stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto one of the ring nitrogens.[4][5][6] The reaction is typically driven to completion by using a non-nucleophilic base to neutralize the hydrochloric acid generated during the substitution.

Overall Synthetic Pathway

Caption: Overall synthesis scheme for this compound.

Detailed Experimental Protocols

Part A: Synthesis of 2-(Methylthio)pyrimidin-4-ol

This procedure is adapted from established methods for the S-alkylation of thiouracils.[7]

Materials and Reagents:

  • 2-Thiouracil (1.0 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Deionized water

  • Glacial acetic acid

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (2.2 eq) in deionized water (approx. 5 mL per gram of 2-thiouracil).

  • To this solution, add 2-thiouracil (1.0 eq) and stir at room temperature until all solids have dissolved.

  • Cool the reaction mixture in an ice bath. Add methyl iodide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture overnight at room temperature.

  • Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and neutralize by slowly adding glacial acetic acid until the pH is approximately 6-7.

  • A white precipitate will form. Stir the slurry in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 2-(methylthio)pyrimidin-4-ol as a white powder.

Part B: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).

Materials and Reagents:

  • 2-(Methylthio)pyrimidin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)

  • Round-bottom flask, reflux condenser, heating mantle, dropping funnel

Procedure:

  • Place 2-(methylthio)pyrimidin-4-ol (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The solid will gradually dissolve.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic process.

  • Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by silica gel column chromatography if necessary, though it is often used directly in the next step.

Part C: Synthesis of this compound

This SNAr reaction follows general procedures for the amination of chloropyrimidines.[8][9]

Materials and Reagents:

  • 4-Chloro-2-(methylthio)pyrimidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dimethyl sulfoxide (DMSO) or Isopropanol (IPA)

  • Sealed reaction vial or round-bottom flask with reflux condenser

Procedure:

  • In a sealed vial or flask, combine 4-chloro-2-(methylthio)pyrimidine (1.0 eq), the chosen solvent (e.g., DMSO, approx. 0.2 M concentration), and the base (K₂CO₃ or DIPEA, 1.5 eq).

  • Add benzylamine (1.2 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting chloride.[8]

  • Cool the reaction mixture to room temperature.

  • Workup: Pour the reaction mixture into water. A precipitate may form.

  • Extract the product into ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with water, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Experimental Workflow Diagram

G cluster_A Part A: S-Methylation cluster_B Part B: Chlorination cluster_C Part C: Amination (SNAr) A1 Dissolve NaOH in H₂O A2 Add 2-Thiouracil A1->A2 A3 Cool to 0 °C, Add CH₃I dropwise A2->A3 A4 Stir Overnight at Room Temp. A3->A4 A5 Neutralize with Acetic Acid A4->A5 A6 Filter, Wash, & Dry Solid A5->A6 B1 Combine Part A product with POCl₃ A6->B1 Product: 2-(Methylthio)pyrimidin-4-ol B2 Reflux for 2-4 hours B1->B2 B3 Cool, Quench on Ice B2->B3 B4 Neutralize with NaHCO₃ B3->B4 B5 Extract with DCM B4->B5 B6 Dry & Concentrate B5->B6 C1 Combine Part B product, Benzylamine, Base in DMSO B6->C1 Product: 4-Chloro-2-(methylthio)pyrimidine C2 Heat to 100 °C for 12 hours C1->C2 C3 Cool, Pour into Water C2->C3 C4 Extract with Ethyl Acetate C3->C4 C5 Wash, Dry, & Concentrate C4->C5 C6 Purify by Chromatography or Recrystallization C5->C6 End End C6->End Final Product: This compound

Caption: Step-by-step experimental workflow for the three-part synthesis.

Data Summary and Causality

Summary of Reaction Parameters
StepStarting MaterialKey ReagentsSolventTemperatureTypical TimeTypical Yield
A 2-ThiouracilNaOH, CH₃IWaterRoom Temp.12-16 h75-90%
B 2-(Methylthio)pyrimidin-4-olPOCl₃NeatReflux (~110 °C)2-4 h60-80%
C 4-Chloro-2-(methylthio)pyrimidineBenzylamine, K₂CO₃DMSO100 °C12 h70-85%
Discussion of Experimental Choices
  • Choice of Base in Step A: Sodium hydroxide is a strong, inexpensive base that effectively deprotonates the thiouracil to form the reactive thiolate, driving the S-alkylation to completion.

  • Rationale for Chlorination: The C4-OH group of a pyrimidinone is phenolic in character and a poor leaving group for SNAr reactions. Conversion to a chloride with POCl₃ creates an excellent leaving group, a necessary activation for the subsequent amination step.

  • Solvent and Base in Step C: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it solvates the cation of the base but not the nucleophile, increasing its reactivity. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the rate. An inorganic base like K₂CO₃ is used as an acid scavenger. It is non-nucleophilic and easily removed during the aqueous workup.

  • Regioselectivity Control: The chosen synthetic route inherently controls the regiochemistry. S-alkylation is highly selective for sulfur. The subsequent amination is directed to the C4 position because it is significantly more electrophilic and activated for nucleophilic attack than the C2 position, which bears the electron-donating methylthio group.[4][10] Attempting to reverse the order (amination then S-alkylation) would be less efficient and could lead to mixtures of products.

Troubleshooting Common Issues
  • Low Yield in S-Methylation (Step A): This may be due to incomplete deprotonation (insufficient base) or loss of the volatile methyl iodide. Ensure the base is fully dissolved before adding the thiouracil and keep the reaction vessel well-sealed during the overnight stir.

  • Incomplete Chlorination (Step B): If starting material remains, the reaction time may need to be extended, or an excess of POCl₃ may be required. The workup is critical; incomplete neutralization before extraction can lead to low yields.

  • Side Products in Amination (Step C): If the temperature is too high or the reaction time is excessively long, decomposition can occur. If starting with a 2,4-dichloropyrimidine precursor, careful control of stoichiometry and temperature is required to avoid di-substitution. The presented route avoids this by installing the less reactive methylthio group first.

References

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange.[Link]

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012). European Journal of Organic Chemistry.[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). National Institutes of Health.[Link]

  • Study on the regioselective alkylation of 2-thiopyrimidine. (2005). Journal of Chinese Pharmaceutical Sciences.[Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). National Institutes of Health.[Link]

  • THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2022). JETIR.[Link]

  • N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines. (n.d.). ResearchGate.[Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (2006). PubMed.[Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2020). National Institutes of Health.[Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (2021). National Institutes of Health.[Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021). Scirp.org.[Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021). Scirp.org.[Link]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976). PubMed.[Link]

  • Process for synthesis of a 2-thioalkyl pyrimidine. (2021).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). Synlett.[Link]

  • 2-(methylthio)pyrimidin-4-amine (C5H7N3S). (n.d.). PubChemLite.[Link]

  • 2-(methylthio)pyrimidin-4-amine - ChemBK. (2024). ChemBK.[Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). National Institutes of Health.[Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2015). MDPI.[Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.[Link]

  • This compound. (n.d.). LookChem.[Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2021). ResearchGate.[Link]

  • A facile route for the synthesis of novel 2-benzylthio-4,6-disubstituted pyrimidine analogues. (2014). ResearchGate.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.[Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). wuxibiology.com.[Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021). ResearchGate.[Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. (2018). PubMed.[Link]

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013). HETEROCYCLES.[Link]

Sources

Application Notes and Protocols for Evaluating the Antibacterial Activity of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2] Pyrimidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a promising scaffold in medicinal chemistry.[1][3][4] This guide focuses on N-Benzyl-2-(methylthio)pyrimidin-4-amine , a compound of interest due to the established antibacterial potential of related 2-(benzylthio) and 2-(methylthio) pyrimidine structures.[5][6] We provide a comprehensive suite of detailed protocols for the systematic evaluation of its antibacterial efficacy, designed for researchers, scientists, and drug development professionals. This document offers a robust framework for determining key antibacterial parameters, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-dependent killing kinetics, thereby facilitating the crucial early stages of antimicrobial drug discovery.

Compound Profile and Strategic Handling

Chemical Identity and Rationale

This compound is a synthetic heterocyclic compound featuring a pyrimidine core, a scaffold found in the nucleobases of DNA and RNA.[5] Its structure is characterized by three key functional groups attached to the pyrimidine ring:

  • A benzylamine group at position 4.

  • A methylthio group at position 2.

  • An amine group as part of the benzylamine moiety.

The rationale for investigating this specific molecule stems from structure-activity relationship studies on related compounds. The presence of a benzyl group, particularly with certain substituents, has been shown to enhance antibacterial activity in pyrimidine derivatives.[5][7] Similarly, the 2-thiopyrimidine moiety is a known pharmacophore with diverse biological properties, including antimicrobial effects.[5] Therefore, this compound represents a logical synthesis of potentially synergistic fragments for antibacterial activity.

Preparation of Stock Solutions

Accurate and reproducible results begin with the correct preparation of the test compound. Due to the likely hydrophobic nature of this compound, a non-aqueous solvent is required for the initial stock solution.

Protocol:

  • Safety First: Treat all novel compounds as potentially hazardous. Handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most biological assays at low final concentrations (<1%).[8]

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh a precise amount (e.g., 10 mg) of this compound powder.

    • Add the powder to a sterile, conical tube.

    • Add a calculated volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL stock).

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Ensure containers are tightly sealed to prevent moisture absorption.

Foundational Assays: Determining Potency

The initial evaluation of any potential antibacterial agent involves determining the lowest concentration needed to inhibit growth (MIC) and to kill the bacteria (MBC). These assays are the gold standard for preliminary screening.[9]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][10]

Causality Behind the Method: This assay establishes the baseline potency of the compound. By exposing a standardized number of bacteria to a gradient of compound concentrations, we can pinpoint the precise level at which bacterial proliferation is halted. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as it is a standardized medium with low levels of inhibitors, ensuring that the observed effect is due to the compound and not interactions with the media.[11]

Step-by-Step Methodology:

  • Materials:

    • This compound stock solution.

    • Sterile 96-well flat-bottom microtiter plates.

    • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline.

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is a critical step to standardize the bacterial load and corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8]

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate (this typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension).[12]

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the compound stock solution (appropriately pre-diluted from the main stock in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • This leaves wells 11 (Growth Control) and 12 (Sterility Control) with only CAMHB.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in these wells to 100 µL and dilutes the bacteria to the final target of 5 x 10⁵ CFU/mL.[8]

    • Do not add bacteria to well 12 (Sterility Control). This well validates that the broth is not contaminated.

    • Well 11 (Growth Control) contains bacteria and broth but no compound, ensuring the bacteria are viable and can grow under the assay conditions.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution bact_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_bact Dilute to 1x10^6 CFU/mL in CAMHB bact_prep->dilute_bact inoculate Inoculate Plate (50µL Bacteria + 50µL Compound) dilute_bact->inoculate comp_prep Prepare Compound Dilutions in 96-Well Plate comp_prep->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for the Broth Microdilution MIC Assay.
Protocol: Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth, the MBC assay determines the lowest concentration required to kill the bacteria.[13] It is a direct extension of the MIC assay and is crucial for classifying a compound as bactericidal or bacteriostatic.

Causality Behind the Method: This protocol validates whether the inhibition observed in the MIC test is due to cell death or merely a suspension of growth. By transferring aliquots from the clear MIC wells to fresh, antibiotic-free agar, we give any surviving bacteria a chance to grow. The absence of growth indicates a bactericidal effect at that concentration. A ≥99.9% reduction in CFU/mL compared to the initial inoculum is the standard threshold for defining bactericidal activity.[14]

Step-by-Step Methodology:

  • Prerequisite: An MIC assay must be completed first.

  • Materials:

    • Completed MIC microtiter plate.

    • Sterile Mueller-Hinton Agar (MHA) plates.

    • Sterile micropipette and tips.

  • Subculturing:

    • Identify the MIC well and all wells containing higher concentrations of the compound that showed no visible growth.

    • From each of these clear wells, and from the growth control well, take a small aliquot (e.g., 10 µL).[15]

    • Spot-plate or spread the aliquot onto a labeled section of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours, or until colonies are clearly visible in the growth control spot.[15]

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the bacterial count from the original inoculum.[14][16]

MBC_Workflow mic_plate Completed MIC Plate (After 16-20h Incubation) select_wells Select Clear Wells (MIC, MICx2, MICx4, etc.) mic_plate->select_wells subculture Subculture 10µL from each selected well onto MHA Plate select_wells->subculture incubate_agar Incubate MHA Plate (35-37°C, 18-24h) subculture->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Pharmacodynamic Profiling: Time-Kill Kinetics

To understand the dynamic interaction between an antimicrobial agent and a bacterial population, a time-kill curve assay is performed. This assay provides critical information on the rate and extent of bacterial killing over time.[17]

Causality Behind the Method: Unlike the static endpoints of MIC/MBC assays, the time-kill assay reveals the pharmacodynamics of the compound. It helps differentiate a rapidly bactericidal agent from a slowly acting one and can reveal concentration-dependent effects. A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[17][18]

Step-by-Step Methodology:

  • Materials:

    • All materials from the MIC protocol.

    • Sterile flasks or tubes for culture.

    • Shaking incubator.

    • Sterile PBS or saline for serial dilutions.

  • Preparation:

    • Prepare a bacterial inoculum in CAMHB adjusted to the mid-logarithmic phase of growth, targeting a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[19]

    • Prepare flasks/tubes containing this bacterial suspension.

    • Add this compound to the flasks at various concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[19]

    • Include a growth control flask with no compound.

  • Sampling and Plating:

    • Immediately after adding the compound (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[20]

    • Perform serial ten-fold dilutions of each aliquot in sterile PBS or saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.[17]

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates that have a countable range (e.g., 30-300 colonies) to determine the viable bacterial count (CFU/mL) at each time point.[21]

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time (in hours) for each concentration and the growth control.[20]

TimeKill_Workflow cluster_sampling Time-Course Sampling & Plating start_culture Prepare Bacterial Culture (~5x10^5 CFU/mL in CAMHB) add_compound Add Compound at various concentrations (e.g., 1x, 2x, 4x MIC) start_culture->add_compound t0 T=0h t2 T=2h t4 T=4h t24 T=24h plate0 Sample, Dilute, Plate t0->plate0 plate2 Sample, Dilute, Plate t2->plate2 plate4 Sample, Dilute, Plate t4->plate4 plate24 Sample, Dilute, Plate t24->plate24 count_colonies Incubate Plates & Count Colonies (Calculate CFU/mL) plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve

Workflow for the Time-Kill Kinetics Assay.

Data Interpretation and Presentation

Clear presentation of quantitative data is essential for accurate interpretation.

Interpreting MIC and MBC Data

The relationship between the MIC and MBC is described by the MBC/MIC ratio. This ratio is a key indicator for classifying the compound's primary effect.

  • Bactericidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15][22]

  • Bacteriostatic Activity: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic, meaning it inhibits growth but does not effectively kill the bacteria.[22]

Table 1: Representative Data Summary for this compound (Disclaimer: The following data are for illustrative purposes. Actual values must be determined experimentally.)

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592216322Bactericidal
Pseudomonas aeruginosa2785364>256>4Bacteriostatic
Enterococcus faecalis29212482Bactericidal
Interpreting Time-Kill Curves

The plot of log₁₀ CFU/mL versus time provides a visual representation of killing dynamics.

  • Bactericidal Effect: A reduction of ≥3-log₁₀ (99.9%) in CFU/mL compared to the initial inoculum at a specific time point (usually within 24 hours) indicates bactericidal activity.[17]

  • Bacteriostatic Effect: A <3-log₁₀ reduction in CFU/mL, where bacterial growth is halted but the cell count does not significantly decrease, indicates a bacteriostatic effect.[17]

  • Indifference: The curve follows the growth control, indicating no effect.

Proposed Mechanism of Action

While the precise antibacterial mechanism of this compound requires specific investigation, we can hypothesize based on related structures. Some thieno[2,3-d]pyrimidine derivatives have been found to target tRNA (Guanine37-N¹)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis.[23][24] Inhibition of TrmD leads to errors in translation and ultimately, cell death. It is plausible that pyrimidine derivatives could interfere with similar essential enzymatic pathways.

MoA_Hypothesis compound N-Benzyl-2-(methylthio) pyrimidin-4-amine enzyme Essential Bacterial Enzyme (e.g., TrmD Methyltransferase) compound->enzyme pathway Key Metabolic / Synthesis Pathway (e.g., Protein Synthesis) enzyme->pathway Catalyzes inhibition Inhibition inhibition->pathway death Bacterial Cell Death disruption Pathway Disruption disruption->death Leads to

Hypothetical Mechanism of Action for a Pyrimidine Derivative.

Conclusion

The protocols detailed in this guide provide a standardized and robust framework for the initial in vitro evaluation of novel antibacterial candidates like this compound. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can effectively characterize the compound's potency and pharmacodynamic properties. Adherence to these standardized methods is crucial for generating reproducible and reliable data that can confidently guide subsequent stages of preclinical development and the broader effort to combat antimicrobial resistance.

References

  • Kubiak-Tomaszewska, G., et al. (2020). Synthesis and antibacterial properties of pyrimidine derivatives. Molecules, 25(22), 5456. [Link]

  • Innovare Academic Sciences. (2021). Recent advances in antimicrobial activity of pyrimidines: A review. International Journal of Current Pharmaceutical and Clinical Research. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Singh, R. (2019). Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. protocols.io. [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Wouters, J., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Andrews, M. M., et al. (2013). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 125(3), 549-557. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations AG. [Link]

  • El-Gaby, M. S. A., et al. (2013). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 18(7), 8064-8075. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Breidenstein, E. B. M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165. [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research. [Link]

  • Al-Shuraifi, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. [Link]

  • Khan, D. D., & Singh, D. V. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 18-24. [Link]

  • Saleh, M. A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1281682. [Link]

  • Shapiro, A. (2023). How to take readings for Time-Kill Assay and plot a Time-Kill Curve? ResearchGate. [Link]

  • Rizvi, S. A., et al. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. MethodsX, 14, 103122. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]

  • Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scientific Research Publishing. [Link]

  • Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. [Link]

  • Kandeel, M. M., et al. (2011). Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 733-739. [Link]

  • Kandeel, M. M., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 733-739. [Link]

  • Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]

  • Achi, P. A., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI-Journals. [Link]

  • Al-Abdullah, E. S., et al. (2011). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1443-1448. [Link]

  • Gevorgyan, G. A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical Biological and Physical Sciences, 6(3), 1025-1033. [Link]

  • Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6296. [Link]

  • Kettle, J. G., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-((3-Methyl-1H-pyrazol-5-yl)amino)phenyl)-N8-(neopentyl)-2-(methylthio)pyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). Journal of Medicinal Chemistry, 61(19), 8897-8909. [Link]

Sources

Application Notes & Protocols: Characterizing N-Benzyl-2-(methylthio)pyrimidin-4-amine Derivatives as USP1/UAF1 Deubiquitinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a cornerstone of cellular homeostasis, regulating a vast array of processes through the controlled degradation and signaling of proteins. Deubiquitinases (DUBs), the enzymes that reverse protein ubiquitination, are critical regulators within this system and have emerged as a promising class of therapeutic targets.[1] Among these, the Ubiquitin-Specific Protease 1 (USP1) holds a pivotal position due to its role in the DNA Damage Response (DDR).[1][2]

USP1 is largely inactive on its own and requires the formation of a stable heterodimeric complex with USP1-Associated Factor 1 (UAF1) to achieve full catalytic activity.[3][4] The USP1/UAF1 complex is a key regulator of the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), two critical pathways for repairing DNA damage.[2][5][6] It executes this function by deubiquitinating two principal substrates: the Fanconi Anemia Complementation Group D2 (FANCD2) protein and the Proliferating Cell Nuclear Antigen (PCNA).[6][7] Overexpression of USP1 has been linked to several cancers and is often associated with a poor prognosis and resistance to chemotherapy, making it an attractive target for anticancer drug development.[1][4]

Recent high-throughput screening and medicinal chemistry efforts have led to the discovery of potent and selective small-molecule inhibitors of the USP1/UAF1 complex.[8][9][10] A particularly promising chemical scaffold is the N-Benzyl-2-(methylthio)pyrimidin-4-amine core, exemplified by the well-characterized inhibitor ML323.[7][8][9][11] These compounds offer powerful tools to probe the function of USP1/UAF1 in cells and represent a promising avenue for developing novel therapeutics that can sensitize cancer cells to DNA-damaging agents like cisplatin.[7][12]

This document provides a detailed guide for researchers to characterize compounds based on the this compound scaffold, from initial biochemical validation to cellular target engagement and functional consequence.

Mechanism of Action & Downstream Consequences

Inhibitors based on the this compound scaffold, such as ML323, are understood to be reversible, allosteric inhibitors of the USP1/UAF1 complex.[11][13][14] They do not disrupt the formation of the USP1-UAF1 heterodimer but bind to a site that conformationally inhibits the enzyme's catalytic activity.[11]

The direct consequence of this inhibition is the cellular accumulation of mono-ubiquitinated forms of USP1's key substrates, FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA).[7][10] This disrupts the normal cycle of DNA repair. By preventing the deubiquitination of FANCD2, the inhibitor stalls the Fanconi Anemia pathway, which is essential for the repair of DNA interstrand crosslinks (ICLs) induced by agents like cisplatin.[7][15] Similarly, the accumulation of Ub-PCNA impacts the translesion synthesis pathway.[7] This dual action makes USP1/UAF1 inhibitors potent sensitizers to platinum-based chemotherapies and agents that cause replicative stress.[10][12][16]

USP1_Pathway cluster_upstream DNA Damage & Ubiquitination cluster_downstream Deubiquitination & Repair DNA_Damage DNA Damage (e.g., Cisplatin, UV) FA_Core Fanconi Anemia Core Complex DNA_Damage->FA_Core RAD18 RAD18 E3 Ligase DNA_Damage->RAD18 FANCD2_I FANCD2-FANCI FA_Core->FANCD2_I Ubiquitination PCNA PCNA RAD18->PCNA Ubiquitination Ub_FANCD2 Ub-FANCD2-FANCI FANCD2_I->Ub_FANCD2 Ub_PCNA Ub-PCNA PCNA->Ub_PCNA USP1_UAF1 USP1/UAF1 Complex Ub_FANCD2->USP1_UAF1 Substrate DDR DNA Damage Repair (ICL Repair, TLS) Ub_FANCD2->DDR Ub_PCNA->USP1_UAF1 Substrate Ub_PCNA->DDR USP1_UAF1->FANCD2_I Deubiquitination USP1_UAF1->PCNA Deubiquitination Inhibitor N-Benzyl-2-(methylthio) pyrimidin-4-amine Inhibitor->USP1_UAF1 Inhibition

Caption: USP1/UAF1 signaling pathway and point of inhibition.

Part I: In Vitro Characterization Protocols

Protocol 1.1: Biochemical Inhibition Assay using a Fluorogenic Substrate

Principle: This primary assay quantifies the enzymatic activity of the recombinant USP1/UAF1 complex by measuring the cleavage of a fluorogenic substrate, such as Ubiquitin-AMC (Ub-AMC) or Ubiquitin-Rhodamine (Ub-Rho).[7][17][18] Upon cleavage by USP1/UAF1, the quenched fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.

Materials:

  • Recombinant human USP1/UAF1 complex (BPS Bioscience, Cat. No. 101667 or equivalent)

  • Ubiquitin-AMC substrate (Enzo Life Sciences, Cat. No. BML-UW9920 or equivalent)

  • Assay Buffer: 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT (add fresh)

  • Test Inhibitor (e.g., this compound derivative) dissolved in DMSO

  • Reference Inhibitor: ML323 (for comparison) or Ubiquitin Aldehyde (pan-DUB inhibitor)[17][18]

  • Black, low-volume 96- or 384-well microplates

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm for AMC)[18][19]

Protocol Steps:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare fresh 1x Assay Buffer by adding DTT to the base buffer.

    • Prepare a 2X working solution of USP1/UAF1 complex (e.g., 3.2 ng/µL) in 1x Assay Buffer.[17] Keep on ice.

    • Prepare a 2.5X working solution of Ub-AMC substrate (e.g., 500 nM) in 1x Assay Buffer. Protect from light.

    • Prepare serial dilutions of the test inhibitor and reference inhibitor in DMSO. Then, dilute these into 1x Assay Buffer to create 5X final concentration stocks. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (50 µL final volume):

    • Test Wells: Add 10 µL of 5X test inhibitor solution.

    • Positive Control (100% Activity): Add 10 µL of 1x Assay Buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (0% Activity): Add 10 µL of 1x Assay Buffer with DMSO.

  • Enzyme Addition & Pre-incubation:

    • To all wells except the Negative Control, add 25 µL of the 2X USP1/UAF1 working solution.

    • To the Negative Control wells, add 25 µL of 1x Assay Buffer.

    • Mix gently (e.g., orbital shaker) and incubate for 30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 15 µL of the 2.5X Ub-AMC substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at room temperature, protected from light.

Data Analysis:

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the rate of the Negative Control from all other wells.

  • Calculate the Percent Inhibition: [1 - (Rate of Test Well / Rate of Positive Control)] * 100.

  • Plot Percent Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sources

Application Notes and Protocols for the Investigation of N-Benzyl-2-(methylthio)pyrimidin-4-amine in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the pre-clinical evaluation of N-Benzyl-2-(methylthio)pyrimidin-4-amine, a novel pyrimidine-based compound, for its potential therapeutic efficacy in Non-Small Cell Lung Cancer (NSCLC). This document outlines the scientific rationale, key signaling pathways to investigate, and detailed protocols for in vitro and in vivo studies.

Introduction: The Rationale for Investigating Pyrimidine Scaffolds in NSCLC

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents.[1][2] A significant portion of NSCLCs are driven by aberrant signaling pathways, often orchestrated by protein kinases. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4] Derivatives of 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine have demonstrated potent inhibition of various kinases implicated in NSCLC, including the Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Polo-like kinases (PLKs).[3][5][6]

While direct literature on this compound in NSCLC is emerging, its structural similarity to known kinase inhibitors suggests it may target key oncogenic pathways. Furthermore, related N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown anticancer activity in NSCLC by inhibiting the USP1/UAF1 deubiquitinase complex, highlighting another potential mechanism of action.[7][8][9] This guide, therefore, provides a robust framework for the systematic evaluation of this compound's anti-NSCLC potential.

Part 1: Elucidating the Mechanism of Action - In Vitro Investigations

The initial phase of research should focus on determining the cellular and molecular mechanisms by which this compound exerts its effects on NSCLC cells.

Initial Assessment of Anti-proliferative Activity

The primary step is to assess the compound's ability to inhibit the growth of a panel of NSCLC cell lines. It is crucial to select cell lines representing the genetic diversity of NSCLC, including those with known driver mutations (e.g., EGFR mutations, KRAS mutations) and wild-type backgrounds.[10][11]

Table 1: Recommended NSCLC Cell Lines for Initial Screening

Cell LineSubtypeKey Genetic FeaturesRationale
A549AdenocarcinomaKRAS mutation, wild-type EGFRRepresents a common and often treatment-resistant NSCLC subtype.[12]
NCI-H1975AdenocarcinomaEGFR L858R and T790M mutationsModel for acquired resistance to first-generation EGFR inhibitors.[13]
HCC827AdenocarcinomaEGFR exon 19 deletionModel for sensitivity to EGFR tyrosine kinase inhibitors (TKIs).[13]
NCI-H460Large Cell CarcinomaWild-type EGFR and KRASRepresents a different histological subtype of NSCLC.
PC-9AdenocarcinomaEGFR exon 19 deletionAnother well-characterized EGFR-mutant cell line.[14]

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Target Identification and Pathway Analysis

Based on the pyrimidine scaffold, a primary hypothesis is that this compound functions as a kinase inhibitor. A broad-spectrum kinase inhibition assay followed by targeted Western blot analysis can elucidate the specific signaling pathways affected.

Workflow for Target Identification

G A Initial Screening: Cell Viability Assays (IC50) B Broad-Spectrum Kinase Panel (In vitro kinase assays) A->B C Hypothesis Generation: Identify inhibited kinases B->C D Western Blot Analysis of Downstream Signaling Pathways C->D E Confirmation of Target Engagement (e.g., Cellular Thermal Shift Assay) D->E F Mechanism of Action Elucidated E->F

Caption: Workflow for identifying the molecular target of the compound.

Protocol 2: Western Blot Analysis of Key Signaling Pathways

This protocol is designed to assess the phosphorylation status of key proteins in signaling pathways commonly dysregulated in NSCLC.

  • Cell Lysis: Treat NSCLC cells with this compound at concentrations around the IC50 value for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway to Investigate

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound N-Benzyl-2-(methylthio) pyrimidin-4-amine Compound->EGFR Potential Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by the compound.

Part 2: Pre-clinical Efficacy Assessment - In Vivo Models

Following promising in vitro results, the anti-tumor efficacy of this compound must be evaluated in vivo. Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are the current standards for such studies.[15][16][17]

Cell Line-Derived Xenograft (CDX) Model

CDX models, such as the A549 xenograft model, are well-established and provide a reliable platform for initial in vivo efficacy testing.[12]

Protocol 3: A549 Xenograft Tumor Growth Study

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.

Table 2: Example Data from a Hypothetical Xenograft Study

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound (Low Dose)25950 ± 18036.7
Compound (High Dose)50500 ± 12066.7
Positive Control (e.g., Erlotinib)50600 ± 15060.0
Patient-Derived Xenograft (PDX) Models

PDX models are established by implanting patient tumor tissue directly into immunodeficient mice.[15][16] They are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[15][17] If the compound shows significant efficacy in CDX models, evaluation in a panel of NSCLC PDX models is a critical next step.

Part 3: Data Interpretation and Future Directions

A comprehensive analysis of the in vitro and in vivo data will provide a clear picture of the therapeutic potential of this compound.

  • Strong Correlation is Key: A strong correlation between the in vitro IC50 values and the in vivo tumor growth inhibition across different NSCLC models will provide confidence in the compound's on-target activity.

  • Biomarker Development: If a specific molecular target is identified, the development of a companion diagnostic biomarker should be considered to identify patient populations most likely to respond to treatment.

  • Combination Therapies: The potential for synergistic effects with existing NSCLC therapies, such as checkpoint inhibitors or other targeted agents, should be explored.[18][19]

Conclusion

The pyrimidine scaffold is a cornerstone of modern targeted cancer therapy. This compound, as a novel derivative, warrants thorough investigation for its potential as an anti-NSCLC agent. The protocols and strategies outlined in these application notes provide a rigorous and scientifically sound framework for its pre-clinical evaluation, from initial mechanistic studies to in vivo efficacy assessment.

References

  • The A549 Xenograft Model for Lung Cancer - Melior Discovery. (URL: [Link])

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (URL: [Link])

  • Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed Central. (URL: [Link])

  • Establishment of Patient-Derived Non–Small Cell Lung Cancer Xenografts as Models for the Identification of Predictive Biomarkers - AACR Journals. (URL: [Link])

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH. (URL: [Link])

  • Lung Cancer Xenograft - Altogen Labs. (URL: [Link])

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC - PubMed Central. (URL: [Link])

  • In Vitro Modeling to Determine Mutation Specificity of EGFR Tyrosine Kinase Inhibitors Against Clinically Relevant EGFR Mutants in Non-Small-Cell Lung Cancer - PubMed. (URL: [Link])

  • Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. - AACR Journals. (URL: [Link])

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH. (URL: [Link])

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. (URL: [Link])

  • Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - ResearchGate. (URL: [Link])

  • EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - NIH. (URL: [Link])

  • Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed. (URL: [Link])

  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC - SciSpace. (URL: [Link])

  • Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Publishing. (URL: [Link])

  • Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors - PubMed. (URL: [Link])

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (URL: [Link])

  • N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed. (URL: [Link])

  • EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - NIH. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH. (URL: [Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL: [Link])

  • Non-Small Cell Lung Cancer - Drugs, Targets, Patents - Patsnap Synapse. (URL: [Link])

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])

  • Nektar Therapeutics Announces New Clinical Study Collaboration with Cellular Biomedicine Group Inc. to Evaluate NKTR-255 in Combination with C-TIL051 in Advanced Non-Small Cell Lung Cancer. (URL: [Link])

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC - PubMed Central. (URL: [Link])

  • Emerging Targets in Non-Small Cell Lung Cancer - MDPI. (URL: [Link])

  • Non-Small Cell Lung Cancer Studies - ImmunityBio. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. (URL: [Link])

Sources

Application Notes and Protocols: Evaluating N-Benzyl-2-(methylthio)pyrimidin-4-amine as a Potential Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Pyrimidine Scaffolds as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[2] In various cancers, the aberrant activity of HDACs has been linked to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation, evasion of apoptosis, and other hallmarks of cancer.[3][4][5] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics, with several compounds approved for the treatment of hematologic malignancies.[2][6]

The therapeutic potential of HDAC inhibitors extends beyond oncology, with investigations into their utility in neurological and immunological disorders.[2] The mechanism of action of these inhibitors typically involves binding to the zinc ion within the catalytic site of the HDAC enzyme, which obstructs substrate access.[7] While a variety of chemical scaffolds have been explored for HDAC inhibition, pyrimidine-based compounds have garnered significant interest. Research into N-benzylpyrimidin-2-amine derivatives has demonstrated their potential as potent HDAC inhibitors with significant antiproliferative activity against tumor cells.[8] This precedent provides a strong rationale for investigating structurally related compounds, such as N-Benzyl-2-(methylthio)pyrimidin-4-amine , for similar inhibitory activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the potential of this compound as an HDAC inhibitor. The protocols herein detail a tiered approach, beginning with in vitro enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to assess on-target effects in a cellular context, and concluding with cytotoxicity evaluations to gauge its therapeutic potential.

Chemical Properties of this compound

A foundational understanding of the test compound is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
CAS Number 91719-61-8[9][10][11]
Molecular Formula C12H13N3S[9][10][11]
Molecular Weight 231.32 g/mol [11]
Appearance White or off-white crystalline powder[12]
Solubility Soluble in organic solvents such as methanol, chloroform, and DMSO[12]

Experimental Workflow for Evaluating HDAC Inhibitory Potential

The following diagram outlines the logical progression of experiments to comprehensively assess the HDAC inhibitory potential of this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Cellular Impact Assessment in_vitro_assay In Vitro HDAC Enzymatic Assay (Fluorometric or Colorimetric) ic50_determination IC50 Determination in_vitro_assay->ic50_determination Quantify direct inhibition cell_based_assay Cellular Histone Acetylation Assay (ELISA or Western Blot) ic50_determination->cell_based_assay Proceed if potent on_target_confirmation Confirm On-Target Activity cell_based_assay->on_target_confirmation Measure histone hyperacetylation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, Resazurin) on_target_confirmation->cytotoxicity_assay Proceed if on-target effects confirmed therapeutic_potential Assess Antiproliferative Effects cytotoxicity_assay->therapeutic_potential Determine impact on cell viability

Caption: A tiered experimental workflow for the evaluation of a potential HDAC inhibitor.

Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This initial screen aims to determine if this compound directly inhibits HDAC enzyme activity. Fluorometric assays are widely used for their high sensitivity and suitability for high-throughput screening.[13][14][15] The principle involves an acetylated substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.

Materials:
  • HDAC Inhibitor Screening Assay Kit (Fluorometric), e.g., from Cayman Chemical, Abnova, or similar.[13][14]

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC extract).

  • This compound (test compound).

  • Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) as a positive control inhibitor.[16]

  • DMSO (for dissolving compounds).

  • 96-well black microplates.

  • Fluorescence plate reader with excitation/emission wavelengths appropriate for the chosen kit (e.g., Ex/Em = 355/460 nm).[17]

Procedure:
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the positive control inhibitor (e.g., TSA at 1 mM in DMSO).

    • Perform serial dilutions of the test compound and positive control in assay buffer to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay wells is consistent and low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well black microplate, add the following to designated wells:

      • Blank (no enzyme): Assay buffer.

      • Negative Control (100% activity): Assay buffer with DMSO (vehicle control).

      • Positive Control: Diluted positive control inhibitor (e.g., TSA).

      • Test Compound: Diluted this compound.

    • Add the HDAC substrate to all wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding the diluted HDAC enzyme to all wells except the blank.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), as recommended by the kit manufacturer.

  • Development and Measurement:

    • Stop the enzymatic reaction by adding the developer solution provided in the kit to all wells.

    • Incubate at room temperature for 10-20 minutes to allow for the generation of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis:
  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound Well / Fluorescence of Negative Control Well)] x 100

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Histone Acetylation Assay (ELISA-based)

Following the confirmation of direct enzymatic inhibition, it is crucial to determine if this compound can penetrate the cell membrane and exert its inhibitory effect within a cellular environment. This can be assessed by measuring the level of global histone acetylation. An increase in histone acetylation is an expected downstream effect of HDAC inhibition.[2]

Materials:
  • Cancer cell line (e.g., HeLa, HCT-116, or a relevant line for the intended therapeutic area).

  • Cellular Histone Acetylation Assay Kit (e.g., CycLex® Cellular Histone Acetylation Assay Kit or similar).

  • This compound.

  • Positive control HDAC inhibitor (e.g., TSA or SAHA).

  • Cell culture medium and supplements.

  • 96-well clear-bottom cell culture plates.

  • Fixing and permeabilization buffers.

  • Primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or H4).

  • HRP-conjugated secondary antibody.

  • Substrate for HRP (e.g., TMB).

  • Stop solution.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:
  • Cell Culture and Treatment:

    • Seed the chosen cancer cell line into a 96-well plate at an appropriate density and allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound, a positive control inhibitor, and a vehicle control (DMSO) for a predetermined time (e.g., 12-24 hours).

  • Cell Fixation and Permeabilization:

    • After treatment, carefully remove the culture medium.

    • Fix the cells with a fixing solution (e.g., 4% paraformaldehyde in PBS).

    • Permeabilize the cells to allow antibody entry (e.g., with Triton X-100 or saponin-based buffer).

  • Immunodetection of Acetylated Histones:

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate the cells with the primary antibody specific for acetylated histones.

    • Wash the wells to remove unbound primary antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash the wells to remove unbound secondary antibody.

  • Signal Development and Measurement:

    • Add the HRP substrate to each well and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:
  • Normalize the absorbance readings to cell number if significant cytotoxicity is observed (can be done in a parallel plate using a viability assay).

  • Calculate the fold-change in histone acetylation relative to the vehicle-treated control cells.

  • Plot the fold-change against the concentration of this compound to observe the dose-dependent effect on histone acetylation.

Mechanism of HDAC Inhibition and Cellular Consequences

The inhibition of HDACs by a small molecule like this compound is expected to trigger a cascade of cellular events, ultimately leading to anti-cancer effects such as cell cycle arrest and apoptosis.[18][19]

hdac_inhibition_pathway HDAC_Inhibitor This compound HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressors Tumor Suppressor Genes (e.g., p21, p53) Upregulated Gene_Expression->Tumor_Suppressors Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressors->Apoptosis

Caption: The mechanism of action of HDAC inhibitors leading to anti-cancer effects.

Protocol 3: Cytotoxicity Assay

A crucial aspect of evaluating any potential anti-cancer agent is to determine its effect on cell viability and proliferation.[20][21] Cytotoxicity assays are essential for establishing a therapeutic window and understanding the dose at which the compound elicits a biological response.[20][22]

Materials:
  • Cancer cell line(s) of interest.

  • Normal (non-cancerous) cell line for selectivity assessment.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based assay kit.

  • This compound.

  • Positive control cytotoxic drug (e.g., Doxorubicin).

  • Cell culture medium and supplements.

  • 96-well clear cell culture plates.

  • Solubilization buffer (for MTT assay).

  • Microplate reader (absorbance for MTT, fluorescence for Resazurin).

Procedure:
  • Cell Seeding:

    • Seed both cancer and normal cells into separate 96-well plates at an optimal density for logarithmic growth over the assay period. Allow cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control drug.

    • Treat the cells with the compounds over a wide range of concentrations. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate the plates for a standard duration (e.g., 48 or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by fitting the data to a dose-response curve.

    • Compare the GI50/IC50 values between cancer and normal cell lines to assess selectivity.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial evaluation of this compound as a potential HDAC inhibitor. Positive results from this tiered approach—specifically, potent in vitro inhibition, confirmation of on-target cellular activity, and selective cytotoxicity against cancer cells—would warrant further investigation. Subsequent studies could include determining the specific HDAC isoform selectivity, exploring the effects on downstream signaling pathways, and ultimately, progressing to in vivo efficacy studies in preclinical cancer models. This systematic evaluation is essential for advancing promising compounds from the bench to potential clinical applications.

References

  • Grant, S., et al. (2007). Histone deacetylase inhibitors in cancer therapy. Signal Transduction and Targeted Therapy.
  • Ropero, S., & Esteller, M. (2007). The role of histone deacetylases (HDACs) in human cancer. Molecular Oncology, 1(1), 19-25.
  • Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Ganai, S. A. (2023). Mechanisms of HDACs in cancer development. Frontiers in Cell and Developmental Biology, 11, 1184838.
  • Ganesan, A., et al. (2022). The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. International Journal of Molecular Sciences, 23(23), 15124.
  • Li, Z., & Zhu, W. G. (2014). Targeting histone deacetylases for cancer therapy: from molecular mechanisms to clinical implications. International journal of biological sciences, 10(7), 757.
  • Merck. (n.d.).
  • National Center for Biotechnology Information. (n.d.). The role of histone deacetylases (HDACs) in human cancer. PubMed.
  • ResearchGate. (n.d.). Mechanism of action of HDAC inhibitors.
  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Patsnap. (2024, June 21). What are HDAC inhibitors and how do they work?.
  • Li, G., & Zhu, W. (2014). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers in Cell and Developmental Biology, 2, 70.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Kosheeka. (2025, January 23).
  • National Center for Biotechnology Information. (2017, July 26). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery.
  • Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1).
  • Abnova. (2023, April 27). HDAC1 Inhibitor Screening Assay Kit(KA1320).
  • Sigma-Aldrich. (n.d.). Histone Deacetylase 3 (HDAC3)
  • APExBIO. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric).
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • Life Science. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases.
  • National Center for Biotechnology Information. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes.
  • ChemBK. (2024, April 10). N-Benzyl-2-(methylthio)pyrimidin-4-amine_化工百科.
  • Abcam. (2019, January 29). ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).
  • Sci-Hub. (n.d.). "In Vitro Histone Acetylation Assay". In: Current Protocols in Pharmacology.
  • Scirp.org. (n.d.). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • Revvity. (n.d.).
  • EpigenTek. (n.d.).
  • LookChem. (n.d.). This compound - Kono Chem Co.,Ltd.
  • 参比制剂. (n.d.). 91719-61-8|this compound.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • HXCHEM. (n.d.). This compound/CAS:91719-61-8.
  • AiFChem. (n.d.). 91719-61-8 | this compound.
  • National Center for Biotechnology Information. (n.d.). Identification of Histone Deacetylase 10 (HDAC10)
  • Scirp.org. (2021, September 18). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • National Center for Biotechnology Information. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
  • Sinfoo Biotech. (n.d.). This compound.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • National Center for Biotechnology Information. (2023, October 26). N-(2-Aminophenyl)
  • National Center for Biotechnology Information. (2025, March 18).
  • National Center for Biotechnology Information. (2023, November 15).

Sources

Application Notes and Protocols for Studying Enzyme Kinetics with N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of N-Benzyl-2-(methylthio)pyrimidin-4-amine in the study of enzyme kinetics. While direct literature on the specific enzymatic targets of this compound is emerging, the pyrimidine scaffold is a cornerstone in medicinal chemistry, known to produce inhibitors for a wide array of enzymes.[1] This document, therefore, presents a detailed, principled approach to characterizing the inhibitory potential of this compound against a target enzyme. The protocols herein are designed to be self-validating, guiding the user from initial inhibitor characterization (IC₅₀ determination) to in-depth mechanistic studies (mode of inhibition).

Introduction: The Prominence of the Pyrimidine Scaffold in Enzyme Inhibition

The pyrimidine ring is a fundamental heterocyclic motif present in nucleic acids and a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed as inhibitors for a diverse range of enzymes, playing critical roles in various disease pathologies.[1] These include, but are not limited to, kinases, metabolic enzymes like dihydroorotate dehydrogenase, and deubiquitinases such as USP1/UAF1.[1][2] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitory potency and selectivity.

This compound is a pyrimidine derivative that holds potential as a tool compound for enzyme kinetics studies. Its structural features, including the benzyl group and the methylthio substituent, may confer specific interactions with enzyme active sites or allosteric pockets. The systematic study of its effect on enzyme activity can elucidate novel enzyme-inhibitor interactions and pave the way for the development of more potent and selective modulators.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 91719-61-8[3][4]
Molecular Formula C₁₂H₁₃N₃S[3][4][5]
Molecular Weight 231.32 g/mol [4][5]
Appearance White to off-white solid[6]
Solubility Soluble in organic solvents such as methanol, chloroform, and DMSO[6]

Principle of Application: Characterizing an Unknown Enzyme Inhibitor

The primary goal when studying a new compound like this compound in the context of enzyme kinetics is to determine its inhibitory potential and mechanism of action. This is a stepwise process that begins with confirming its effect on the enzyme's catalytic activity and then delving into the specifics of the inhibition.

Initial Assessment: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the velocity of the enzymatic reaction by 50%. This is a crucial first step in characterizing any potential enzyme inhibitor.

Mechanistic Insights: Mode of Inhibition Studies

Once the IC₅₀ is established, the next step is to understand how the inhibitor affects the enzyme. The mode of inhibition describes the interaction between the inhibitor, the enzyme, and the substrate. The three primary modes of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. This type of inhibition cannot be overcome by increasing the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more prevalent in multi-substrate reactions.

The determination of the inhibition constant (Kᵢ) and the mode of inhibition is typically achieved by measuring the enzyme's reaction velocity at various concentrations of both the substrate and the inhibitor.[1]

Experimental Protocols

The following protocols are generalized for a spectrophotometric-based enzyme assay but can be adapted for other detection methods (e.g., fluorescence, luminescence).

General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a foundational method for assessing enzyme inhibition where the reaction produces a change in absorbance.[1]

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • UV-Vis spectrophotometer or microplate reader

  • 96-well plates or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate assay buffer. It is recommended to dissolve the inhibitor in DMSO and then dilute it in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate or cuvette, add a fixed concentration of the enzyme to varying concentrations of the inhibitor. Include a control with no inhibitor (DMSO vehicle control). Incubate this mixture for 15-30 minutes at a constant temperature to allow for inhibitor binding.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[1]

  • Kinetic Measurement: Immediately place the plate or cuvette in the spectrophotometer and measure the change in absorbance over time at a predetermined wavelength.[1]

Protocol for IC₅₀ Determination

Procedure:

  • Follow the "General Spectrophotometric Enzyme Inhibition Assay" protocol.

  • Use a fixed, non-saturating concentration of the substrate (typically at or near the Kₘ value).

  • Prepare a serial dilution of this compound, typically covering a wide concentration range (e.g., from 1 nM to 100 µM).

  • Data Analysis:

    • Determine the initial reaction velocities (v₀) from the linear phase of the reaction progress curves for each inhibitor concentration.

    • Normalize the data by expressing the velocities as a percentage of the uninhibited control.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Protocol for Mode of Inhibition Studies

Procedure:

  • To determine the mode of inhibition, perform the enzyme assay with varying concentrations of both the substrate and this compound.[1]

  • Use at least three different concentrations of the inhibitor (e.g., 0.5 x IC₅₀, IC₅₀, and 2 x IC₅₀) and a vehicle control.

  • For each inhibitor concentration, vary the substrate concentration (e.g., from 0.2 x Kₘ to 10 x Kₘ).

  • Data Analysis:

    • Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Analyze the data using graphical methods such as a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) or a Dixon plot.[1]

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equations for different inhibition models (competitive, non-competitive, uncompetitive). This method is generally more accurate.

Data Analysis and Interpretation

Workflow for Inhibitor Characterizationdot

Inhibitor_Characterization_Workflow Start Start: Purified Enzyme and Inhibitor AssayDev Assay Development and Optimization Start->AssayDev IC50 IC50 Determination (Varying [Inhibitor]) AssayDev->IC50 MoA Mode of Inhibition Study (Varying [Inhibitor] and [Substrate]) IC50->MoA DataAnalysis Data Analysis (Lineweaver-Burk, Non-linear Regression) MoA->DataAnalysis Conclusion Conclusion: Potency (IC50) and Mechanism (Ki, MoA) DataAnalysis->Conclusion

Sources

Application Notes and Protocols for the Cellular Investigation of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a synthetic pyrimidine derivative with potential applications in drug discovery, particularly in the realm of oncology. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in a cell culture setting.

The protocols outlined herein are designed to be self-validating, providing a logical workflow from initial cytotoxicity screening to more in-depth mechanistic studies. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these protocols for their specific research needs.

Scientific Background and Rationale

While direct studies on this compound are emerging, compelling evidence from structurally analogous compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, suggests a potential mechanism of action involving the inhibition of deubiquitinating enzymes (DUBs). Specifically, the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response, has been identified as a target for this class of compounds. Inhibition of USP1/UAF1 leads to an accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA), a critical event that can trigger cell cycle arrest and apoptosis in cancer cells.

Therefore, the experimental approach detailed below will focus on:

  • Determining the cytotoxic profile of this compound across a panel of cancer cell lines to identify sensitive models and establish effective concentration ranges.

  • Investigating the proposed mechanism of action by examining the ubiquitination status of PCNA following compound treatment.

This structured approach will provide a robust preliminary assessment of the compound's therapeutic potential.

Compound Information and Handling

PropertyValueSource
Chemical Name This compound[1][2][3][4]
CAS Number 91719-61-8[1][3][4]
Molecular Formula C12H13N3S[1][2]
Molecular Weight 231.32 g/mol [1]
Appearance White to off-white crystalline powder-
Solubility Soluble in DMSO, Methanol, Chloroform-

Stock Solution Preparation:

For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile dimethyl sulfoxide (DMSO).

  • Recommended Stock Concentration: 10 mM in 100% DMSO.

  • Storage: Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Safety Precautions:

As with any novel chemical entity, appropriate safety precautions should be taken. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar chemical structures should be followed.[1][5][6]

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the initial characterization of this compound in cell culture.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Studies node_cell_line Select Cancer Cell Lines (e.g., NSCLC: H1299, A549) node_mtt MTT Assay (Determine IC50) node_cell_line->node_mtt Treat with compound node_treatment Treat Cells with Compound (IC50 concentration) node_mtt->node_treatment Inform concentration selection node_lysis Cell Lysis & Protein Extraction node_treatment->node_lysis node_western Western Blot Analysis (PCNA Ubiquitination) node_lysis->node_western node_analysis Data Analysis node_western->node_analysis

Caption: Experimental workflow for the cellular characterization of this compound.

Detailed Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.[7][8][9]

Materials:

  • Selected cancer cell line (e.g., H1299, a non-small cell lung cancer line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)[10]

  • This compound stock solution (10 mM in DMSO)

  • Sterile, 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PCNA Ubiquitination

This protocol is designed to investigate the effect of this compound on the ubiquitination status of PCNA, a downstream target of the USP1/UAF1 deubiquitinase complex.[2][3][4][11][12]

Materials:

  • Selected cancer cell line (e.g., H1299)

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-PCNA, anti-ubiquitin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Analyze the bands corresponding to unmodified PCNA and monoubiquitinated PCNA (which will appear as a higher molecular weight band). An increase in the intensity of the ubiquitinated PCNA band in the compound-treated sample compared to the control would support the proposed mechanism of action.

Expected Outcomes and Interpretation

The successful execution of these protocols should provide valuable insights into the cellular activity of this compound.

  • MTT Assay: A dose-dependent decrease in cell viability is expected, allowing for the determination of the IC50 value. This value is crucial for designing subsequent mechanistic experiments.

  • Western Blot: An accumulation of monoubiquitinated PCNA in cells treated with this compound would provide strong evidence for the inhibition of a deubiquitinating enzyme, likely USP1/UAF1.

The following diagram illustrates the hypothetical signaling pathway and the expected effect of the compound.

signaling_pathway cluster_pathway DNA Damage Response Pathway cluster_outcome Cellular Outcome node_pcna PCNA node_ub_pcna Ub-PCNA node_pcna->node_ub_pcna Ubiquitination node_ub_pcna->node_pcna Deubiquitination node_usp1 USP1/UAF1 node_usp1->node_ub_pcna Inhibits node_accumulation Accumulation of Ub-PCNA node_compound N-Benzyl-2-(methylthio) -pyrimidin-4-amine node_compound->node_usp1 Inhibits node_apoptosis Cell Cycle Arrest / Apoptosis node_accumulation->node_apoptosis

Caption: Proposed mechanism of action of this compound.

Conclusion

These application notes and protocols provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and investigating its potential mechanism of action, researchers can gain valuable insights into the therapeutic potential of this novel pyrimidine derivative. The data generated from these experiments will be crucial for guiding future drug development efforts.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • SpringerLink. (2024). 3D cultivation of non-small-cell lung cancer cell lines using four different methods. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Available at: [Link]

  • Oxford Academic. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Available at: [Link]

  • Oxford Academic. (n.d.). Lung Cancer Cell Lines as Tools for Biomedical Discovery and Research. Available at: [Link]

  • ResearchGate. (2023). Culturing non-small cell lung carcinoma cell lines without carbon dioxide supplementation using carbon dioxide-independent medium. Available at: [Link]

  • Canbe. (n.d.). 91719-61-8|this compound. Available at: [Link]

  • bioRxiv. (2020). PCNA-K164 ubiquitination facilitates origin licensing and mitotic DNA synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Activation of Ubiquitin-Dependent DNA Damage Bypass Is Mediated by Replication Protein A. Available at: [Link]

Sources

The Emerging Potential of N-Benzyl-2-(methylthio)pyrimidin-4-amine in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and clinically approved drugs. From the foundational anticancer agent 5-Fluorouracil to novel targeted therapies, the versatility of the pyrimidine ring system allows for the development of molecules with a wide spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This guide focuses on a specific, yet underexplored derivative, N-Benzyl-2-(methylthio)pyrimidin-4-amine , and its potential as a valuable starting point for drug discovery campaigns. While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation.

This document serves as a detailed resource for researchers, providing insights into the potential mechanisms of action, detailed protocols for synthesis and biological evaluation, and a framework for initiating a drug discovery program centered around this promising scaffold.

The Scientific Rationale: Learning from Structurally Related Compounds

The therapeutic potential of this compound can be inferred from the well-documented activities of its close structural relatives. The core structure combines two key pharmacophoric elements: the 2-(methylthio)pyrimidine group and the N-benzyl amine moiety.

Anticancer Potential: Targeting Protein Kinases and Deubiquitinases

The N-benzyl pyrimidine framework is a validated scaffold for targeting key enzymes in cancer progression.

  • Kinase Inhibition: A significant number of kinase inhibitors feature a pyrimidine core, which often acts as a hinge-binding motif, mimicking the adenine base of ATP. Derivatives of 2,4-diaminopyrimidine have shown potent inhibition of critical cell cycle regulators like Aurora kinases and Polo-like kinases (PLKs). The general structure of this compound suggests it could be explored as a scaffold for developing inhibitors against various oncogenic kinases.

  • USP1/UAF1 Deubiquitinase Inhibition: In a notable example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex. This complex is a key regulator of DNA damage response, making it a promising target for anticancer therapies. The strong correlation between the inhibition of USP1/UAF1 and the reduction in cancer cell survival highlights the potential of this chemical class.

Antibacterial Activity

The 2-(methylthio)pyrimidine moiety is also associated with antimicrobial properties. Studies on 2-(benzylthio)pyrimidine derivatives have demonstrated significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The presence of the sulfur-linked benzyl group appears to be a key contributor to this biological effect.

Proposed Mechanism of Action: A Hypothesis for Investigation

Based on the evidence from related compounds, this compound could potentially exert its anticancer effects through the inhibition of key signaling pathways. A plausible hypothesis is its interaction with serine/threonine or tyrosine kinases involved in cell proliferation and survival.

Below is a representative diagram of a generic kinase signaling pathway that is often targeted in cancer therapy and could be a potential target for novel pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds & Activates Compound N-Benzyl-2-(methylthio) pyrimidin-4-amine (Hypothetical Inhibitor) Compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by this compound.

Application Notes and Protocols

The following sections provide detailed, step-by-step protocols to facilitate the investigation of this compound in a research setting.

General Synthetic Protocol

The synthesis of this compound and its analogs can be achieved through a nucleophilic aromatic substitution reaction.

G start Starting Materials: - 4-Chloro-2-(methylthio)pyrimidine - Benzylamine reaction Reaction: - Dissolve reactants in a suitable solvent (e.g., n-butanol, DMF). - Add a non-nucleophilic base (e.g., DIPEA, Et3N). - Heat under reflux (e.g., 120-150°C) for 12-24h. start->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Work-up: - Cool the reaction mixture. - Remove solvent under reduced pressure. - Partition between an organic solvent (e.g., EtOAc) and water. monitoring->workup Reaction Complete purification Purification: - Dry the organic layer (e.g., over Na2SO4). - Concentrate the crude product. - Purify by column chromatography (Silica gel, Hexane:EtOAc gradient). workup->purification characterization Characterization: - 1H NMR, 13C NMR, HRMS purification->characterization final_product Final Product: This compound characterization->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-(methylthio)pyrimidine (1.0 eq), benzylamine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as n-butanol or N,N-dimethylformamide (DMF), to achieve a reactant concentration of approximately 0.1-0.5 M.

  • Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity Screening Protocol (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • This compound (dissolved in DMSO to create a stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well microplates.

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% (v/v).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing Protocol (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • This compound (dissolved in DMSO).

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data from Analogous Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data provides a strong rationale for the investigation of the title compound.

Compound ClassTargetKey FindingsReference
N-benzyl-2-phenylpyrimidin-4-amine derivatives USP1/UAF1 DeubiquitinaseIdentified potent inhibitors with nanomolar IC₅₀ values. Demonstrated a strong correlation between enzyme inhibition and anticancer activity in non-small cell lung cancer cells.
2-aminopyrimidine derivatives Aurora Kinase A/BSeveral compounds (e.g., Alisertib, Barasertib) have shown potent inhibition in the nanomolar range and have advanced to clinical trials.
2-(benzylthio)pyrimidine derivatives Bacterial cells (S. aureus, E. coli)Showed significant antibacterial activity, with some derivatives having MIC values as low as 125 µg/mL against resistant strains.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the robust anticancer and antibacterial activities of its close structural analogs, this compound warrants further investigation. The protocols and data presented in this guide offer a solid foundation for researchers to initiate studies into its synthesis, biological evaluation, and mechanism of action. Future work should focus on synthesizing a library of analogs to establish a clear structure-activity relationship (SAR), identifying specific molecular targets through techniques such as proteomics and enzymatic assays, and evaluating its efficacy in preclinical models of cancer and infectious diseases.

References

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
  • Pyrimidine derivatives as anticancer agents.
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central.
  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • This compound. LookChem.
  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H).
  • 4-(1-Benzylpiperidin-4-Ylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic. Chem-Impex.
  • This compound/CAS:91719-61-8. HXCHEM.
  • CAS 91719-61-8 this compound. BOC Sciences.
  • This compound. Sinfoo Biotech.
  • N-benzyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia.
  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed.
  • Synthesis of 2-Thio-4-aminopyrimidine Derivatives as Anti-cancer Agent. Journal of the Korean Chemical Society.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • This compound. Sartort Biopharma.
  • 91719-61-8|this compound. CASCAN.
  • (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.
  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheum
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.

Application Notes and Protocols for N-Benzyl-2-(methylthio)pyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged N-Benzyl-Pyrimidin-4-amine Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone, found in a myriad of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and serve as a versatile scaffold for chemical modification makes it a privileged structure in drug discovery. The "N-Benzyl-2-(methylthio)pyrimidin-4-amine" core, in particular, represents a valuable starting point for the development of potent and selective enzyme inhibitors. While this specific molecule is often a key intermediate, its structural analogs have demonstrated significant therapeutic potential across various disease areas, most notably in oncology.

This guide provides an in-depth exploration of the applications of this compound and its derivatives in medicinal chemistry. We will delve into the rationale behind its use as a scaffold, detail its applications in targeting key cellular enzymes, and provide comprehensive, field-proven protocols for the synthesis of derivatives and their subsequent biological evaluation.

Key Applications in Medicinal Chemistry

The N-benzyl-pyrimidin-4-amine scaffold has been successfully employed to generate inhibitors for several important enzyme classes. The 2-(methylthio) substituent serves as a versatile handle for chemical modification, allowing for the introduction of diverse functionalities to fine-tune potency, selectivity, and pharmacokinetic properties.

Inhibition of Deubiquitinating Enzymes (DUBs): Targeting USP1/UAF1 in Cancer

Deregulation of the ubiquitin-proteasome system is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) are critical regulators of this system, and their inhibition has emerged as a promising anti-cancer strategy.[2][3] Structurally related compounds, specifically N-benzyl-2-phenylpyrimidin-4-amine derivatives, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3][4][5] USP1 plays a crucial role in DNA damage response, and its inhibition leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and subsequent cancer cell death.[3][4][5]

The N-benzyl-pyrimidin-4-amine core of these inhibitors occupies the active site of USP1, with the substituents at the 2-position and on the benzyl ring dictating potency and selectivity. The methylthio group in "this compound" can be readily displaced by various aryl or alkyl groups via nucleophilic aromatic substitution or cross-coupling reactions to generate a library of potential USP1/UAF1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-aryl/alkyl-pyrimidin-4-amine Derivatives

This protocol outlines a general method for the derivatization of this compound at the 2-position, a key step in developing potent enzyme inhibitors.

Rationale: The 2-methylthio group is an excellent leaving group, allowing for facile nucleophilic aromatic substitution (SNAr) with a variety of amines or Suzuki coupling with boronic acids to introduce diverse chemical functionalities. This diversity is crucial for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.

Materials:

  • This compound

  • Aryl or alkyl amine (for SNAr) or aryl/alkyl boronic acid (for Suzuki coupling)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)

  • Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)

  • Palladium catalyst and ligand (for Suzuki coupling, e.g., Pd(PPh3)4)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

  • SNAr Reaction: a. To a solution of this compound (1 equivalent) in a suitable solvent such as DMF, add the desired aryl or alkyl amine (1.2 equivalents) and a base like DIPEA (2 equivalents). b. Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). c. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to obtain the desired N-Benzyl-2-(substituted)-pyrimidin-4-amine.

  • Suzuki Coupling: a. In a reaction vessel, combine this compound (1 equivalent), the aryl or alkyl boronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents), and a base like potassium carbonate (2 equivalents). b. Add a suitable solvent system, for example, a mixture of dioxane and water. c. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. d. Heat the reaction to reflux (typically 90-100 °C) and monitor by TLC or LC-MS. e. After completion, cool the reaction, filter off the catalyst, and partition the mixture between water and an organic solvent. f. Separate the organic layer, wash with brine, dry, and concentrate. g. Purify the residue by silica gel chromatography.

Visualization of Synthetic Workflow:

G cluster_0 Synthetic Pathways for Derivatization Start This compound SNAr SNAr Reaction (Heat, Base) Start->SNAr Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki Amine Aryl/Alkyl Amine Amine->SNAr Boronic_Acid Aryl/Alkyl Boronic Acid Boronic_Acid->Suzuki Product_SNAr N-Benzyl-2-(amino-substituted)pyrimidin-4-amine SNAr->Product_SNAr Product_Suzuki N-Benzyl-2-(aryl/alkyl-substituted)pyrimidin-4-amine Suzuki->Product_Suzuki G cluster_1 In Vitro Enzyme Inhibition Assay Workflow Prep Prepare Serial Dilutions of Test Compound Setup Dispense Buffer, Substrate, and Compound into Plate Prep->Setup Initiate Add Enzyme (and ATP) to Initiate Reaction Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Detect Stop Reaction and Detect Signal Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze

Caption: Workflow for determining enzyme inhibition.

Protocol 3: Cell-Based Proliferation Assay (MTT/MTS Assay)

This protocol is used to evaluate the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.

Rationale: While in vitro enzyme inhibition is a crucial first step, it is essential to determine if this translates to a biological effect in a cellular context. Cell proliferation assays measure the number of viable cells after treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on the target enzyme)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds dissolved in DMSO

  • MTT or MTS reagent

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: a. Culture the cancer cells to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic drug). c. Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement: a. Add the MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product. b. If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. c. Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percent viability against the logarithm of the compound concentration. c. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights and Data Presentation

Systematic modification of the this compound scaffold is key to understanding its SAR. The following table provides a hypothetical example of how to present SAR data for a series of synthesized analogs.

Compound IDR Group at 2-positionTarget Enzyme IC50 (nM)Cell Line GI50 (µM)
Topic Compound -S-CH3>10,000>50
Analog 1 Phenyl5,20025.3
Analog 2 4-Fluorophenyl2,80012.1
Analog 3 2-Aminophenyl8504.7
Analog 4 N-propylamino1,5008.9

Interpretation of Hypothetical Data: The initial "this compound" shows weak activity. Replacing the methylthio group with a phenyl ring (Analog 1) improves activity. Further substitution on the phenyl ring (Analogs 2 and 3) or replacement with an amino group (Analog 4) can significantly enhance both enzymatic and cellular potency. This systematic approach guides the design of more potent compounds.

Conclusion and Future Directions

"this compound" is a highly valuable scaffold in medicinal chemistry. While its direct biological applications may be limited, its utility as a versatile synthetic intermediate is clear. The protocols and insights provided in this guide are intended to empower researchers to leverage this scaffold for the discovery and development of novel enzyme inhibitors for various therapeutic indications. Future work should focus on exploring a wider range of substitutions at the 2-position and on the benzyl ring to build comprehensive SAR models for different enzyme targets. Furthermore, optimization of pharmacokinetic properties will be crucial for translating potent inhibitors into viable drug candidates.

References

  • Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Kılıç, Z., et al. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1230, 129881. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10134015, ML323. [Link]

  • Karpoormath, R., et al. (2016). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. Molecules, 21(10), 1301. [Link]

  • Wang, L., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942. [Link]

  • Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39. [Link]

  • Priya, M. F., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 512-527. [Link]

  • Al-Ostoot, F. H., et al. (2022). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules, 27(19), 6649. [Link]

  • PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related pyrimidine derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yield and product purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4-chloro-2-(methylthio)pyrimidine with benzylamine. The pyrimidine ring is electron-deficient, which facilitates the attack of a nucleophile like benzylamine, particularly at the 2- and 4-positions. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically used to neutralize the hydrochloric acid generated during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The primary mechanism is a nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the nitrogen of benzylamine attacks the electron-deficient C4 position of the 4-chloro-2-(methylthio)pyrimidine ring. This is followed by the departure of the chloride leaving group, with the resulting proton being scavenged by a base.

Q2: Why is a sterically hindered, non-nucleophilic base like DIPEA recommended?

A2: A sterically hindered base like DIPEA (Hünig's base) is used as a proton scavenger to neutralize the HCl formed during the reaction.[1][2] Its bulky isopropyl groups prevent it from acting as a nucleophile itself, which would otherwise compete with benzylamine in reacting with the starting material.[1][2]

Q3: Can I use other bases like triethylamine or potassium carbonate?

A3: Yes, other bases can be used. Triethylamine is a common alternative to DIPEA. Potassium carbonate can also be employed, particularly in polar aprotic solvents like DMF or DMSO where it has better solubility.[3] However, the choice of base can influence the reaction rate and side-product formation, so optimization may be necessary.

Q4: What are the ideal solvents for this reaction?

A4: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally effective as they can help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction. Alcohols like ethanol or isopropanol can also be used, but may lead to side reactions if the temperature is too high.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Inactive Starting Materials The 4-chloro-2-(methylthio)pyrimidine may have degraded due to improper storage (exposure to moisture). Benzylamine can be oxidized if not stored under an inert atmosphere.Verify the purity of starting materials using techniques like NMR or GC-MS before starting the reaction. Use freshly opened or purified reagents.
Insufficient Reaction Temperature The activation energy for the SNAr reaction may not be met at lower temperatures, leading to a sluggish or stalled reaction.Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. Be cautious of potential side reactions at excessively high temperatures.
Inappropriate Solvent The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or instability of the intermediate.If using a non-polar solvent, switch to a polar aprotic solvent like DMF or DMSO to better facilitate the SNAr reaction.
Base Inefficiency The base may not be effectively scavenging the generated HCl, leading to protonation of the benzylamine and a decrease in its nucleophilicity.Ensure at least one equivalent of a suitable base like DIPEA or triethylamine is used. If using a solid base like K2CO3, ensure adequate stirring to facilitate the reaction.
Problem 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Explanation Recommended Solution
Unreacted Starting Materials The reaction may not have gone to completion.Increase the reaction time or temperature. Consider adding a slight excess (1.1-1.2 equivalents) of benzylamine.
Formation of Side Products At high temperatures, side reactions such as decomposition or reactions with the solvent can occur. If a nucleophilic base is used, it can also react with the starting material.Optimize the reaction temperature. Use a non-nucleophilic base like DIPEA. Ensure the use of a high-purity, appropriate solvent.
Dialkylation Although less common for this specific product, it's theoretically possible for the product to react further if there are other reactive sites, or for the benzylamine to react twice if a di-substituted pyrimidine is present as an impurity.Carefully control the stoichiometry of the reactants. Purify the starting materials to remove any di-substituted impurities.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation Recommended Solution
Co-elution of Product and Impurities The polarity of the product and impurities might be very similar, making separation by column chromatography challenging.Optimize the solvent system for column chromatography by testing different solvent ratios and combinations. Consider using a different stationary phase if silica gel is not effective.
Residual Base Amine bases like DIPEA or triethylamine can be difficult to remove completely and may co-elute with the product.During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer.
Product is an Oil The product may not crystallize easily, making isolation by filtration difficult.If the product is an oil, purification by column chromatography is the most suitable method.

Experimental Protocols

Representative Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or DMF), add benzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80°C) and monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 4-chloro-2-(methylthio)pyrimidine, benzylamine, and DIPEA in solvent react Heat and stir reaction mixture (e.g., 80°C) start->react monitor Monitor progress by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate If complete extract Dissolve in EtOAc, wash with H2O/brine concentrate->extract dry Dry organic layer (Na2SO4) extract->dry purify Purify by column chromatography dry->purify end This compound purify->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm sm_ok Purity OK check_sm->sm_ok Purity Confirmed sm_bad Impure check_sm->sm_bad Purity Issue check_temp Increase Reaction Temperature sm_ok->check_temp purify_sm Purify Starting Materials sm_bad->purify_sm temp_ok Yield Improves check_temp->temp_ok temp_bad No Improvement / Degradation check_temp->temp_bad check_base Review Base Choice and Stoichiometry temp_bad->check_base base_ok Yield Improves check_base->base_ok base_bad No Improvement check_base->base_bad check_solvent Change to Polar Aprotic Solvent (e.g., DMF) base_bad->check_solvent

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. doi: 10.15227/orgsyn.079.0186. Retrieved from [Link]

  • N,N-Diisopropylethylamine. (2023). In Wikipedia. Retrieved from [Link]

  • Patrick-Armand, A., Siomenan, C., Doumade, Z., Adéyolé, T., Eric, B., Daouda, T., Drissa, S., & Ané, A. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. doi: 10.4236/ojmc.2021.113003. Retrieved from [Link]

  • Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. (2008). Journal of Medicinal Chemistry, 51(16), 4972-4982. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Benzyl-2-(methylthio)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Introduction

This compound is a substituted pyrimidine with significant interest in medicinal chemistry and drug discovery. Achieving high purity of this compound is critical for accurate biological evaluation and downstream applications. This guide provides a comprehensive overview of purification methodologies, troubleshooting common issues, and ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization . The choice between these methods depends on the impurity profile and the scale of your synthesis.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the physicochemical properties of your target compound is fundamental to developing a robust purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₂H₁₃N₃SProvides the elemental composition.
Molecular Weight 231.32 g/mol Useful for mass spectrometry analysis.
Appearance White to off-white crystalline solid.[1]A significant deviation in color may indicate the presence of impurities.
Solubility Soluble in organic solvents such as methanol, chloroform, and DMSO.[1]Insoluble in water. This differential solubility is key for extraction and recrystallization.
Melting Point Not widely reported, but expected to be a sharp range for a pure compound.A broad melting point range is a strong indicator of impurities.

Q3: What are the likely impurities I might encounter during the synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation. A common synthetic route involves the nucleophilic aromatic substitution of a di-substituted pyrimidine with benzylamine. Potential impurities include:

  • Isomeric Byproducts: Depending on the starting pyrimidine, substitution of benzylamine may occur at an alternative position, leading to structural isomers that can be challenging to separate.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Di-substituted Products: If the starting pyrimidine has more than one leaving group, there is a possibility of forming di-benzylamine substituted pyrimidines.

  • Solvent Adducts: Solvents used in the reaction or workup may sometimes form adducts with the product.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the product from impurities on the column.

  • Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of your mixture.

  • Solution:

    • TLC Optimization: Before running a column, systematically test different solvent systems using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.25-0.35 and show clear separation from impurity spots.

    • Solvent Systems to Try: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point for compounds of this nature is a 9:1 or 4:1 mixture of hexane:ethyl acetate.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution where the polarity of the eluent is gradually increased during the chromatography run.

Problem 2: The compound is streaking on the TLC plate and the column.

  • Cause: This is often due to the compound being too polar for the chosen stationary phase (silica gel) or interacting too strongly with it. Amines can sometimes streak on silica gel.

  • Solution:

    • Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent. This will help to deactivate the acidic sites on the silica gel and reduce streaking.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina.

Problem 3: The product is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound down the column.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.

    • Stronger Solvent: If necessary, a small amount of an even more polar solvent, like methanol, can be added to the eluent. However, be cautious as this can sometimes lead to the elution of highly polar impurities as well.

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also happen if the chosen solvent is too nonpolar.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute, or the compound is highly soluble in the solvent even at low temperatures.

  • Solution:

    • Evaporate Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.

    • Use a Co-solvent System: If a single solvent is not working, a mixed solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.

Problem 3: The recovered crystals are still impure.

  • Cause: The impurities may have co-crystallized with your product. This can happen if the cooling process is too rapid or if the impurities have similar solubility properties to your product.

  • Solution:

    • Repeat Recrystallization: A second recrystallization can often significantly improve purity.

    • Choose a Different Solvent: The solubility of the impurities may be different in another solvent, allowing for better separation.

    • Charcoal Treatment: If your product is colored due to highly conjugated impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 9:1, then 4:1, and 1:1 ratios).

    • Visualize the spots under UV light (254 nm). The optimal eluent system should give the product an Rf of ~0.3.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system as a slurry.

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

    • Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Visualization and Workflow Diagrams

Purification_Workflow cluster_start Crude Product cluster_decision Method Selection cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_end Final Product Crude Crude this compound Decision Assess Impurity Profile & Scale Crude->Decision TLC TLC Optimization (Hexane:EtOAc) Decision->TLC Complex Mixture / Small Scale Solvent_Test Solvent Screening (e.g., Ethanol/Water) Decision->Solvent_Test Simple Impurities / Large Scale Column Silica Gel Column TLC->Column Elute Elution & Fraction Collection Column->Elute Evaporate Solvent Evaporation Elute->Evaporate Pure_Product Pure Crystalline Product Evaporate->Pure_Product Dissolve Dissolve in Hot Solvent Solvent_Test->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration & Washing Cool->Filter Filter->Pure_Product

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting No Crystal Formation cluster_impure Troubleshooting Impure Crystals Start Recrystallization Attempt Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Add_Solvent Add more hot solvent Oiling_Out->Add_Solvent Yes Impure_Crystals Crystals Still Impure? No_Crystals->Impure_Crystals No Evaporate Evaporate some solvent No_Crystals->Evaporate Yes Success Pure Crystals Obtained Impure_Crystals->Success No Re_Recrystallize Repeat recrystallization Impure_Crystals->Re_Recrystallize Yes Slow_Cool Ensure slow cooling Add_Solvent->Slow_Cool Scratch_Seed Scratch flask or add seed crystal Slow_Cool->Scratch_Seed Scratch_Seed->Start Induce Scratch or add seed crystal Evaporate->Induce Co_Solvent Try a co-solvent system Induce->Co_Solvent Co_Solvent->Start New_Solvent Try a different solvent Re_Recrystallize->New_Solvent Charcoal Use activated charcoal for colored impurities New_Solvent->Charcoal Charcoal->Start

Caption: Troubleshooting guide for the recrystallization of this compound.

References

  • ChemBK. This compound. [Link]

  • LookChem. This compound. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Benzyl-2-(methylthio)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges commonly encountered with this compound in experimental assays. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Compound

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding a compound's fundamental properties is the first step in troubleshooting its solubility. While extensive experimental data for this compound is not widely published, we can predict its behavior based on its chemical structure (C12H13N3S)[1][2][3].

The structure features a pyrimidine core, a benzyl group, and a methylthio group. The benzyl and methylthio groups are nonpolar and contribute to the molecule's hydrophobicity, suggesting low intrinsic solubility in aqueous solutions. Conversely, the pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors or become protonated in acidic conditions, which can influence solubility.

To provide a practical framework, we can estimate key properties that dictate solubility behavior:

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight 231.32 g/mol [2][4]Moderate; larger molecules can have lower solubility.
logP (Octanol-Water Partition Coefficient) High (Predicted)Indicates a preference for nonpolar environments; suggests low water solubility.
pKa (Acid Dissociation Constant) Basic (Predicted)The pyrimidine nitrogens can be protonated. This suggests that solubility will be highly dependent on the pH of the solution.[5]
Appearance White or off-white crystalline powder[6].Crystalline solids often require more energy to dissolve than amorphous forms, potentially leading to lower solubility and slower dissolution rates.[7]

The key takeaway is that this compound is a lipophilic, weakly basic compound. Its solubility is expected to be poor in neutral aqueous buffers but can be significantly influenced by pH and the use of organic co-solvents.

Q2: I've dissolved my this compound in an organic solvent, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A2: This is a classic and common issue known as "antisolvent precipitation."[8] You have successfully dissolved your hydrophobic compound in a compatible organic solvent (like DMSO), creating a stable, high-concentration stock solution. However, your aqueous assay buffer is an "antisolvent" for the compound.

When you introduce a small volume of your DMSO stock into the large volume of aqueous buffer, the DMSO disperses rapidly. This causes a dramatic shift in the solvent environment surrounding your compound molecules. They are suddenly exposed to a highly polar, aqueous environment in which they are not soluble. To minimize their interaction with water, the compound molecules quickly aggregate and fall out of solution as a precipitate.[9]

Section 2: Stock Solution Preparation & Initial Dilution

Q3: What is the recommended first-line solvent for creating a high-concentration stock solution of this compound?

A3: For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard and recommended first choice.[7][10]

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[9] Its ability to act as both a hydrogen bond acceptor and its moderate polarity make it an excellent choice for solubilizing compounds like this compound, which possess both hydrophobic and polar functional groups. Most compounds used in drug discovery are initially prepared in DMSO at high concentrations (e.g., 10-30 mM) for storage and serial dilution.[7][11]

Q4: How do I correctly prepare and store a stock solution to maximize solubility and ensure stability?

A4: Proper technique during stock preparation is critical to avoid issues downstream. Simply adding solvent to a vial of powder is often insufficient.

  • Pre-Weigh the Compound: Use a calibrated analytical balance to accurately weigh the desired amount of this compound (MW: 231.32 g/mol ) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Calculate Solvent Volume: Determine the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of compound:

    • Volume (L) = Moles / Molarity

    • Moles = 0.001 g / 231.32 g/mol = 4.32 x 10⁻⁶ mol

    • Volume (L) = 4.32 x 10⁻⁶ mol / 0.010 mol/L = 4.32 x 10⁻⁴ L = 432 µL

  • Initial Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Gentle warming in a water bath (30-37°C) can aid dissolution, but be cautious as heat can degrade some compounds.

  • Visual Confirmation: Visually inspect the solution against a bright light source. It should be completely clear, with no visible particulates or haze. If particulates remain, sonication in a bath sonicator for 5-10 minutes can be effective.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.[12] Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[7]

Section 3: Troubleshooting and Optimizing for Assays

Q5: My compound is soluble in the DMSO stock but precipitates upon dilution into my assay buffer. How can I prevent this?

A5: This is the most common hurdle. The key is to manage the transition from a high-DMSO environment to a high-aqueous one.

G start Precipitation Observed in Assay Well check_dmso Q: Is final DMSO% as low as possible? start->check_dmso reduce_dmso Action: Lower DMSO% (e.g., from 1% to 0.5%) check_dmso->reduce_dmso No serial_dilution Q: Using direct 1:100 dilution? check_dmso->serial_dilution Yes cosolvent Q: Still precipitating? reduce_dmso->cosolvent use_intermediate Action: Use intermediate dilutions (e.g., in media) serial_dilution->use_intermediate Yes serial_dilution->cosolvent No use_intermediate->cosolvent advanced Action: Explore advanced methods (co-solvents, pH, surfactants, cyclodextrins) cosolvent->advanced Yes success Solution is Clear: Proceed with Assay cosolvent->success No advanced->success G start Compound Precipitates in Neutral Buffer (pH 7.4) pka Hypothesis: Compound is a weak base. (Pyrimidine Nitrogens) start->pka lower_ph Action: Prepare assay buffer at a lower pH (e.g., pH 6.5) pka->lower_ph check_assay Q: Is the lower pH compatible with the assay (cells, enzyme)? lower_ph->check_assay test_solubility Action: Test compound dilution in low pH buffer check_assay->test_solubility Yes fail Failure: Assay Incompatible or Solubility Not Improved check_assay->fail No success Success: Compound is Soluble test_solubility->success Soluble test_solubility->fail Precipitates

Caption: Logic for using pH to improve solubility.

  • Implementation: First, confirm that your biological system (e.g., cells, enzyme) can tolerate a slightly acidic buffer. Many can function adequately at a pH of 6.5-7.0. Prepare your assay buffer at this lower pH and then test the dilution of your compound stock. You may observe a dramatic improvement in solubility. Always include a pH-matched vehicle control in your experiment.

Q9: What are the final best practices I should always follow?

A9:

  • Always Use a Vehicle Control: Every experiment must include a control group that is treated with the same final concentration of solvent (e.g., 0.5% DMSO in media) but without the compound. This allows you to differentiate between the effect of the compound and the effect of the solvent. [13]2. Visually Inspect Before Use: Before adding your diluted compound to your assay, hold the tube or plate up to a light source. Look for any signs of precipitation, cloudiness, or film. If the solution is not perfectly clear, the concentration is not what you think it is.

  • Work Quickly: Some compounds may form a supersaturated solution that is kinetically stable for a short period before precipitating. [14]Once you make your final dilution, use it in your assay as quickly as possible.

  • Consider Filtration: If you consistently have trouble with a few remaining particulates in your stock solution, you can filter it through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter. However, this should be a last resort, as it may slightly lower the final concentration of your stock.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate reliable, high-quality data in your assays.

References
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • DMSO stock preparation. Protocols.io. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • This compound. ChemBK. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Washington State University. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (PDF) DMSO stock preparation v1. ResearchGate. [Link]

  • How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]

  • Comparative interaction of 2-hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin with itraconazole: Phase-solubility behavior and stabilization of supersaturated drug solutions. ResearchGate. [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. ACS Publications. [Link]

  • This compound. 参比制剂. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Cyclodextrins and Surfactants in Aqueous Solution above CMC: Where are the Cyclodextrins Located? ResearchGate. [Link]

  • Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Semantic Scholar. [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Prediction of pKa values of small molecules via graph neural networks. reposiTUm. [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • This compound. LookChem. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]

Sources

"N-Benzyl-2-(methylthio)pyrimidin-4-amine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzyl-2-(methylthio)pyrimidin-4-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting for common experimental issues. As Senior Application Scientists, we have compiled this information based on available data and established chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it is crucial to store it under appropriate conditions. Based on supplier recommendations and the chemical nature of the compound, the following storage practices are advised:

  • Container: Keep the compound in a tightly sealed, air-resistant container to prevent exposure to moisture and air.[1][2]

  • Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). This is particularly important as some related compounds are sensitive to air and light.[3]

  • Temperature: Store in a cool, dry place.[2][4] While the compound is stable at room temperature, refrigeration (2-8°C) is a common practice for long-term storage of many organic compounds to slow down potential degradation processes.[5]

  • Light: Protect from light to prevent potential photochemical degradation.

Q2: How stable is this compound under standard laboratory conditions?

This compound is generally considered to be chemically stable under standard ambient conditions, such as room temperature.[1][3] However, prolonged exposure to air, moisture, and light can lead to degradation over time. Following the recommended storage conditions will maximize its shelf life.

Q3: Are there any known incompatibilities for this compound?

While specific incompatibility data for this compound is limited, based on the functional groups present (amine, pyrimidine, thioether), it is prudent to avoid the following:

  • Strong Oxidizing Agents: These can potentially oxidize the amine or the methylthio group, leading to degradation.[6]

  • Strong Acids: Amines are basic and will react with strong acids to form salts. This may not represent degradation but will change the chemical form of the compound.[6]

  • Heat: Avoid excessive heat as it can accelerate degradation.[6]

Q4: What are the potential hazardous decomposition products?

In the event of a fire, hazardous combustion gases or vapors may be produced.[1] For related amine compounds, these can include nitrogen oxides, carbon monoxide, and carbon dioxide.[6] The specific nature of decomposition products for this compound under non-combustion conditions is not well-documented.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

If you are observing variability in your results, it could be due to the degradation of your this compound stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations (cool, dry, dark, and preferably under an inert atmosphere).[2][3][4]

  • Assess Purity: If you suspect degradation, it is advisable to re-analyze the purity of your compound. Common analytical techniques for this include:

    • High-Performance Liquid Chromatography (HPLC): Check for the appearance of new peaks or a decrease in the area of the main peak.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of new signals or changes in the integration of existing signals that might indicate decomposition.

    • Mass Spectrometry (MS): Check for the presence of masses corresponding to potential degradation products.

  • Consider Solution Stability: If you are using a stock solution, be aware that the stability of the compound in solution may differ from its stability in solid form. It is recommended to prepare fresh solutions for your experiments whenever possible. If using a stock solution, store it at a low temperature (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.

Issue 2: Poor solubility or precipitation in solution.

If you are experiencing solubility issues, consider the following:

Troubleshooting Steps:

  • pH Adjustment: The amine group in the molecule is basic. In acidic aqueous solutions, it will be protonated, which may increase its solubility. Conversely, in basic solutions, it will be in its free base form.

  • Sonication and Gentle Warming: These techniques can aid in the dissolution of the compound. However, avoid excessive heating to prevent degradation.

Workflow for Troubleshooting Inconsistent Results

Below is a workflow to help you systematically troubleshoot issues related to the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Correct Storage Practices and Re-run Experiment storage_ok->correct_storage No assess_purity Assess Purity of Compound (HPLC, NMR, MS) storage_ok->assess_purity Yes correct_storage->start purity_ok Purity Acceptable? assess_purity->purity_ok new_compound Source a Fresh Batch of Compound purity_ok->new_compound No check_solution Investigate Solution Stability (Prepare Fresh, Store Properly) purity_ok->check_solution Yes new_compound->start solution_stable Is the Issue Resolved? check_solution->solution_stable further_investigation Further Investigation of Experimental Parameters Needed solution_stable->further_investigation No end Problem Resolved solution_stable->end Yes

Caption: Troubleshooting workflow for inconsistent results.

Summary of Stability and Storage Data

ParameterRecommendationReferences
Storage Temperature Cool, dry place.[2][4] Refrigeration (2-8°C) is recommended for long-term storage.[5][2][4][5]
Atmosphere Tightly sealed, air-resistant container.[1][2] Store under an inert gas (e.g., Argon, Nitrogen).[3][1][2][3]
Light Protect from light.[3]
Chemical Stability Stable under standard ambient conditions.[1][3][1][3]
Incompatibilities Strong oxidizing agents, strong acids.[6][6]

References

  • Merck Millipore. (2021).
  • Carl ROTH. (n.d.).
  • Kono Chem Co.,Ltd. (n.d.). This compound. LookChem.
  • PMC - NIH. (n.d.).
  • Cole-Parmer. (n.d.).
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • ChemScene. (n.d.). 4-Amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide.
  • Sigma-Aldrich. (2025).
  • BLDpharm. (n.d.). N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine.
  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
  • AK Scientific, Inc. (n.d.).
  • AK Scientific, Inc. (n.d.). N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

Sources

Technical Support Center: N-Benzyl-2-(methylthio)pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-benzyl-2-(methylthio)pyrimidin-4-amine is a critical step in the development of various research compounds and potential pharmaceutical agents. As a nucleophilic aromatic substitution (SNAr) reaction, typically involving 4,6-dichloro-2-(methylthio)pyrimidine and benzylamine, it is susceptible to several side reactions that can impact yield, purity, and the overall success of the synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to identify, mitigate, and understand the formation of common reaction side products.

Troubleshooting Guide: Side Product Analysis

This section is designed to help you diagnose and resolve specific issues encountered during your synthesis and purification processes.

Q1: My LC-MS analysis shows a significant peak with a mass of [M+322.4] Da, much higher than my expected product mass of 231.3 Da. What is this impurity?

Answer: This mass corresponds to the di-substituted side product , N4,N6-dibenzyl-2-(methylthio)pyrimidine-4,6-diamine.

  • Causality: This impurity arises when benzylamine, acting as a nucleophile, displaces both chloride atoms on the pyrimidine ring. This is most likely to occur if an excess of benzylamine is used, or if the reaction is run at elevated temperatures for an extended period, which increases the reactivity of the second chlorine atom after the first has been substituted. The initial substitution at the C4 position activates the C6 position towards further substitution.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Carefully control the molar ratio of reactants. Use a ratio of benzylamine to dichloropyrimidine no greater than 1.1:1. A slight excess of the amine can help drive the reaction to completion, but a large excess will favor disubstitution.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature and monitor the reaction progress by TLC or HPLC. Only increase the temperature if the reaction is sluggish.

    • Controlled Addition: Add the benzylamine dropwise to the solution of the dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, disfavoring the second substitution reaction.

Q2: I have a highly polar impurity that is difficult to separate from the product and my overall yield is low. The mass spectrum suggests a mass of [M+174.2] Da for this byproduct.

Answer: This impurity is likely the hydrolysis product , 6-chloro-2-(methylthio)pyrimidin-4(3H)-one.

  • Causality: Chloropyrimidines are susceptible to hydrolysis, where a chlorine atom is replaced by a hydroxyl group, which then tautomerizes to the more stable pyrimidone form.[1][2] This occurs when water is present in the reaction mixture, either from wet solvents, reagents, or atmospheric moisture. The hydrolysis can occur on the starting material, 4,6-dichloro-2-(methylthio)pyrimidine, leading to this specific side product. Hydrolysis of the final product is also possible but often occurs at a different rate.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: Ensure all solvents (e.g., THF, DMF, acetonitrile) are thoroughly dried before use. Use freshly opened reagents or dry them according to standard laboratory procedures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Base Selection: If a base is used to scavenge HCl, ensure it is anhydrous.

Q3: My ¹H NMR shows a minor set of peaks that integrate correctly for the product structure but have slightly different chemical shifts. Is this an isomer?

Answer: Yes, you have likely formed the isomeric side product , N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine.

  • Causality: While the C4 position of 4,6-dichloro-2-(methylthio)pyrimidine is generally more reactive towards nucleophilic attack due to electronic factors, substitution at the C6 position can still occur, leading to the formation of the 6-substituted isomer. The ratio of 4- to 6-substitution can be influenced by reaction temperature and solvent polarity. While often a minor product, its presence can complicate purification and downstream applications.

  • Troubleshooting & Mitigation:

    • Optimize Temperature: Lowering the reaction temperature can often increase the selectivity for substitution at the more reactive C4 position.

    • Solvent Screening: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents (e.g., from less polar like dioxane to more polar like DMF) to find conditions that maximize the formation of the desired C4 isomer.

    • Purification: Careful column chromatography is typically required to separate these isomers. Monitor fractions closely using a suitable analytical method like HPLC.

Q4: I'm observing an impurity with a mass of [M+247.3] or [M+263.3] Da. What could be the source?

Answer: These masses correspond to the oxidation of the methylthio group to a methylsulfinyl (sulfoxide, +16 Da) or methylsulfonyl (sulfone, +32 Da) group, respectively.

  • Causality: The sulfur atom in the methylthio group is susceptible to oxidation. This can happen if the reaction is inadvertently exposed to oxidizing agents. Even prolonged heating in the presence of air (oxygen) can sometimes lead to low levels of oxidation. The sulfone, in particular, becomes a much better leaving group, which can lead to further downstream side products if not controlled.[3]

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) is the most effective way to prevent air oxidation.

    • Reagent Purity: Ensure that none of your starting materials or solvents have been contaminated with oxidizing agents.

    • Avoid Excessive Heat: High temperatures can accelerate oxidation. Use the minimum temperature required for the reaction to proceed efficiently.

Frequently Asked Questions (FAQs)

  • What is the most common side product and how can I minimize it? The di-substituted product, N4,N6-dibenzyl-2-(methylthio)pyrimidine-4,6-diamine, is often the most significant impurity, particularly if reaction conditions are not carefully controlled. The most effective way to minimize its formation is by maintaining strict 1:1 stoichiometry of benzylamine to the dichloropyrimidine starting material and by adding the benzylamine slowly to the reaction mixture.

  • What are the ideal reaction conditions to ensure high purity? Ideal conditions typically involve using anhydrous solvents under an inert atmosphere, maintaining a temperature between room temperature and 50°C, and carefully controlling the stoichiometry of the reactants. It is crucial to monitor the reaction's progress to avoid prolonged reaction times that can lead to increased side product formation.

  • Which analytical techniques are best for identifying these impurities? A combination of techniques is most powerful.

    • HPLC-UV: Excellent for quantifying the purity of the main product and detecting the presence of impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The most effective tool for identifying impurities by providing their molecular weight, which is key to deducing their structure.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for confirming the structure of the final product and for characterizing the structure of isolated impurities, especially for distinguishing between isomers.

Visualizations & Data

Reaction Pathway and Major Side Products

reaction_pathway cluster_main Main Reaction cluster_side Side Reactions SM 4,6-Dichloro-2- (methylthio)pyrimidine Product N-Benzyl-2-(methylthio) pyrimidin-4-amine (Desired Product) SM->Product + Benzylamine (1 equiv) - HCl Hydrolysis Hydrolysis Product (Pyrimidone) SM->Hydrolysis + H2O - HCl Amine Benzylamine (1 equiv) Amine_Excess Benzylamine (>1.1 equiv) H2O Water (Contaminant) DiSub Di-substituted Product (N4,N6-Dibenzyl) Product->DiSub + Benzylamine (Excess) - HCl

Caption: Main synthetic route and key side reactions.

Troubleshooting Workflow

troubleshooting_workflow Start Unexpected Peak in Analytical Data (HPLC/LC-MS) CheckMass Check Mass Spectrum (LC-MS) Start->CheckMass Mass_DiSub Mass = Disubstitution? (+ ~91 Da) CheckMass->Mass_DiSub Analyze Mass Mass_Hydrolysis Mass = Hydrolysis? (- ~17 Da) Mass_DiSub->Mass_Hydrolysis No Action_Stoich Solution: - Control Stoichiometry - Slow Addition Mass_DiSub->Action_Stoich Yes Mass_Oxidation Mass = Oxidation? (+16 or +32 Da) Mass_Hydrolysis->Mass_Oxidation No Action_Dry Solution: - Use Anhydrous Solvents - Inert Atmosphere Mass_Hydrolysis->Action_Dry Yes CheckNMR Check NMR for Isomers Mass_Oxidation->CheckNMR No Action_Inert Solution: - Use Inert Atmosphere - Check Reagent Purity Mass_Oxidation->Action_Inert Yes Action_Chrom Solution: - Optimize Chromatography - Lower Reaction Temp CheckNMR->Action_Chrom Isomer Found

Caption: A logical workflow for impurity identification.

Summary of Potential Impurities
Impurity NameStructureΔ Mass from Product (Da)Primary CauseRecommended Analytical Method
Di-substituted Product N4,N6-dibenzyl-2-(methylthio) pyrimidine-4,6-diamine+91.1Excess benzylamineLC-MS
Hydrolysis Product 6-chloro-2-(methylthio) pyrimidin-4(3H)-one-Presence of waterLC-MS, HPLC
Isomeric Product N-Benzyl-6-chloro-2-(methylthio) pyrimidin-4-amine0Substitution at C6¹H NMR, HPLC
Oxidized Product (Sulfoxide) N-Benzyl-2-(methylsulfinyl) pyrimidin-4-amine+16.0Air/oxidant exposureLC-MS
Oxidized Product (Sulfone) N-Benzyl-2-(methylsulfonyl) pyrimidin-4-amine+32.0Air/oxidant exposureLC-MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting the presence of side products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude or purified material in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: LC-MS Method for Impurity Identification

This method is designed to be coupled with the HPLC protocol to obtain mass data for each separated peak.

  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: 100-500 m/z.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Analysis: Correlate the retention time of each peak from the UV chromatogram with its corresponding mass spectrum to identify the molecular weight of the parent ion [M+H]⁺ for each impurity.

References

Sources

Technical Support Center: Optimizing N-Benzyl-2-(methylthio)pyrimidin-4-amine Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively determine and optimize the in vitro concentration of novel small molecules, using "N-Benzyl-2-(methylthio)pyrimidin-4-amine" as a representative example. While this document is tailored to this specific compound, the principles, workflows, and troubleshooting strategies are broadly applicable to other new chemical entities. Our goal is to equip you with the knowledge to establish robust, reproducible, and meaningful in vitro experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preparation of a new small molecule compound.

Q1: How should I prepare a stock solution of this compound?

A1: Proper stock solution preparation is critical for experimental consistency.[1]

  • Solvent Selection: Due to its predicted hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][3] It is highly effective at solubilizing a wide range of organic molecules and is compatible with most cell culture media at low final concentrations.[2][4]

  • Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to your cell cultures, thereby reducing potential solvent-induced artifacts.[2] A 10 mM stock is a common starting point.

  • Procedure: Add the appropriate volume of sterile, anhydrous DMSO directly to the vial containing the powdered compound.[3] Ensure complete dissolution by vortexing or brief sonication.[5]

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles, which can lead to compound degradation.[3]

Q2: What is the maximum permissible concentration of DMSO in my cell culture?

A2: High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[2][4][6]

  • General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%.[2][3] Many sensitive cell lines, especially primary cells, may only tolerate concentrations up to 0.1%.[2][7]

  • Verification is Key: It is crucial to perform a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your experiment (without the compound) to ensure the solvent itself does not affect cell viability or the experimental endpoint.[4][8]

Q3: How do I select the initial concentration range for my first experiment?

A3: A broad concentration range is recommended for the initial dose-response experiment.[9]

  • Logarithmic Spacing: Test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). A logarithmic or half-log dilution series is standard practice.[10]

  • Starting High: For a completely novel compound, starting with a high concentration (e.g., 50-100 µM) helps determine if the compound has any biological activity at all. If no effect is observed, it may not be potent or may be inactive in your chosen assay.

  • Pilot Experiment: A preliminary experiment with a wide range of concentrations will help identify the approximate range of activity, which can then be refined in subsequent, more focused experiments.[9]

Part 2: Core Workflow for Determining Optimal Concentration

A systematic approach is essential for accurately determining the potency of this compound, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[11][12]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_serial Perform Serial Dilutions in Culture Medium prep_stock->prep_serial add_compound Add Compound Dilutions & Vehicle Control to Cells prep_serial->add_compound prep_vehicle Prepare Vehicle Control (Medium + Max DMSO%) prep_vehicle->add_compound seed_cells Seed Cells in 96-Well Plate (Optimize Density First) seed_cells->add_compound incubate Incubate for a Pre-determined Time (e.g., 48-72h) add_compound->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read_plate Read Plate on Microplate Reader assay->read_plate analyze_data Normalize Data & Plot Dose-Response Curve read_plate->analyze_data calc_ic50 Calculate IC50 Value (Non-linear Regression) analyze_data->calc_ic50 caption Figure 1. Experimental workflow for IC50 determination.

Caption: Figure 1. A typical workflow for optimizing a dose-response curve experiment.[9]

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My IC50 values are inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values are a common issue in cell-based assays.[13] The variation can often be traced back to several factors:

  • Cell Health and Passage Number: Cells should be in the logarithmic growth phase and at a consistent, low passage number. High passage numbers can lead to phenotypic drift.

  • Seeding Density: The initial number of cells seeded can dramatically affect the apparent IC50.[14] Always use a consistent seeding density that has been optimized to ensure cells remain in log growth throughout the experiment.

  • Compound Stability: Ensure your stock solution is not undergoing degradation. Avoid repeated freeze-thaw cycles by using single-use aliquots.[3]

  • Assay Variability: Minor differences in incubation times, reagent preparation, or plate reader settings can introduce variability.[11][13] Strict adherence to the protocol is essential.

  • Data Normalization: Always normalize your data to the untreated (vehicle) control on the same plate. This accounts for plate-to-plate variation in cell growth.[15]

Q5: The compound shows no effect, even at high concentrations. What should I do?

A5: A lack of response can be due to several reasons:

  • Solubility Issues: The compound may be precipitating out of the culture medium at higher concentrations. Inspect the wells under a microscope for any signs of precipitation. If solubility is an issue, a different solvent system or formulation may be required.

  • Time Dependence: The effect of the compound may be time-dependent. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period.[9][11]

  • Serum Protein Binding: Components in fetal bovine serum (FBS), such as albumin, can bind to small molecules, reducing their effective (free) concentration.[16][17] Consider reducing the serum concentration during the treatment period or using serum-free media, if your cells can tolerate it.

  • Biological Inactivity: The compound may simply be inactive in your chosen cell line or assay system. Verify that the cellular target of your compound (if known) is expressed in the cells you are using.

Q6: I'm observing a high degree of variability between my technical replicates. How can I improve this?

A6: High variability within a single plate often points to technical issues.

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting technique to minimize errors, especially during serial dilutions.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[9][13] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[9]

  • Cell Clumping: Ensure you have a single-cell suspension before seeding to avoid clumps, which lead to uneven cell distribution in the wells.

  • Incomplete Reagent Mixing: After adding reagents like MTT or CellTiter-Glo, ensure thorough mixing by gently shaking the plate on an orbital shaker before reading.

G start Inconsistent IC50 Results check_cells Are cells healthy, low passage, and in log growth phase? start->check_cells check_density Is cell seeding density consistent and optimized? check_cells->check_density Yes solve_cells Solution: Use fresh, low-passage cells. Monitor growth curves. check_cells->solve_cells No check_compound Is the compound stock properly stored and handled? check_density->check_compound Yes solve_density Solution: Perform a cell titration experiment to find optimal density. check_density->solve_density No check_protocol Is the experimental protocol followed precisely every time? check_compound->check_protocol Yes solve_compound Solution: Use single-use aliquots. Avoid freeze-thaw cycles. check_compound->solve_compound No solve_protocol Solution: Standardize all steps, including incubation times and reagents. check_protocol->solve_protocol No end Problem Likely Resolved. Perform validation experiments. check_protocol->end Yes

Caption: Figure 2. A troubleshooting flowchart for inconsistent IC50 values.

Part 4: Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.[19]

  • Compound Treatment: Remove the old media and add fresh media containing the desired concentrations of this compound (prepared via serial dilution) and the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[19][20]

  • Add MTT Reagent: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][20]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18][19][20]

  • Read Absorbance: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

Data Presentation Example

Below is an example of how to structure dose-response data for analysis.

Concentration (µM)% Viability (Normalized)Log(Concentration)
1005.22
3015.81.48
1035.11
365.40.48
185.90
0.395.3-0.52
0.198.7-1
0 (Vehicle)100-

This data would then be plotted with Log(Concentration) on the x-axis and % Viability on the y-axis to fit a sigmoidal dose-response curve and calculate the IC50.[10][11]

References

  • Roche Applied Science. (n.d.). MTT Assay Protocol. Roche. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Al-Samydai, A., et al. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Reddit r/labrats. (2023, October 5). Maximum DMSO concentration in media for cell culture?. [Link]

  • Jagiellonian Center of Innovation. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • REPROCELL. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Iannitti, R., et al. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central. [Link]

  • Lorenz, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • Kumar, S., et al. (2022, October 21). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. eLife. [Link]

  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Hengstler, J. G., et al. (n.d.). Which concentrations are optimal for in vitro testing?. PubMed Central. [Link]

  • Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. [Link]

  • BioIVT. (2019, April 3). Can Interactions Between Therapeutic Proteins and Small Molecule Drugs Be Evaluated In Vitro?. [Link]

  • Mohammed, I. A. (n.d.). Review on Interaction of Serum Albumin with Drug Molecules. Open Access Journals. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad FAQ 2188. [Link]

  • Reddit r/labrats. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?. [Link]

  • Vidal, A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • ResearchGate. (2024, November 16). (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. [Link]

  • Wang, X., et al. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. [Link]

  • MDPI. (n.d.). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. [Link]

  • ResearchGate. (2025, August 6). Optimization in Drug Discovery: In Vitro Methods. [Link]

  • Li, Y., et al. (n.d.). New strategies to enhance the efficiency and precision of drug discovery. PubMed Central. [Link]

Sources

Troubleshooting "N-Benzyl-2-(methylthio)pyrimidin-4-amine" in western blot analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Western Blot Analysis of Novel Small Molecules

A Guide for Researchers Investigating N-Benzyl-2-(methylthio)pyrimidin-4-amine and Other Novel Compounds

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using Western blot analysis to characterize the cellular effects of novel small molecules, with a specific focus on compounds like "this compound."

While this compound is not a standard laboratory reagent, its chemical scaffold—a substituted pyrimidine—is common in biologically active molecules, including kinase inhibitors and other modulators of cell signaling.[1] This guide therefore uses this compound as a case study to address the unique challenges that arise when interrogating the mechanism of action of any new or uncharacterized small molecule. Our approach is to treat every experiment as a self-validating system, ensuring that the data you generate is both accurate and reproducible.

Part 1: Foundational Troubleshooting - The Compound and the Cell

Before a single gel is run, the success of your Western blot experiment depends on the careful handling of your compound and the proper design of your cell-based assay. Errors at this stage are common and often misinterpreted as technical problems with the Western blot itself.

FAQ 1: My compound won't dissolve properly. How does this affect my experiment?

Answer: Compound solubility is a critical first hurdle. If a compound precipitates in the cell culture medium, its effective concentration is unknown and will be inconsistent, leading to unreliable results.

  • The Causality: Most small molecules are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock. When this stock is diluted into aqueous culture medium, the compound can crash out if its solubility limit is exceeded.

  • Troubleshooting Steps:

    • Check Solubility Limits: If available, consult the manufacturer's data sheet. If not, perform a simple solubility test.

    • Optimize the Solvent: While DMSO is common, other solvents like ethanol may be suitable for some compounds. However, always be mindful of solvent toxicity to your cells.

    • Prepare High-Concentration Stocks: Make a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of DMSO added to the final culture medium.

    • Control for Solvent Effects: Crucially, every experiment must include a "vehicle control" — cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used in the experimental conditions. This ensures that any observed effects are due to the compound, not the solvent.

FAQ 2: How do I choose the right treatment concentration and time?

Answer: A common mistake is to pick a single, arbitrary concentration and timepoint. To properly characterize a compound's effect, you must perform dose-response and time-course experiments.

  • The Causality: A biological response to a chemical modulator is rarely an on/off switch. A dose-response curve reveals the concentration range at which the compound is effective (its potency), while a time-course experiment shows how quickly the effect occurs and how long it lasts.

  • Experimental Protocol: Initial Dose-Response & Time-Course Blot

    • Dose-Response: Seed cells in multiple plates. Treat them for a fixed time (e.g., 2 hours) with a wide range of compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Time-Course: Treat cells with a fixed, effective concentration (determined from the dose-response) for various durations (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs).

    • Analysis: Run Western blots for your target protein (e.g., a phosphorylated kinase) and a loading control. This initial screen will identify the optimal conditions for subsequent, more detailed experiments.

Part 2: Core Western Blot Troubleshooting

This section addresses common problems observed on the blot itself when investigating a novel compound.

Problem: I see no change in my target protein after treatment. Is the compound inactive?

Answer: This is a frequent and often misleading result. An absence of signal change can stem from multiple sources, and assuming compound inactivity without further validation is a critical error. The key is to systematically rule out other possibilities.

  • Expert Insight: The most common culprits are not compound inactivity, but issues with antibody performance or suboptimal experimental conditions. Proper validation of every reagent and step is non-negotiable for trustworthy data.[2][3][4]

Below is a troubleshooting workflow to diagnose the root cause.

start No Change in Target Signal check_compound Is the compound active & stable? start->check_compound check_bio Is the biological system responsive? start->check_bio check_wb Is the Western blot working? start->check_wb compound_sol Confirm solubility in media. Precipitate visible? check_compound->compound_sol compound_fresh Use fresh compound dilution. Old stock? check_compound->compound_fresh bio_control Run positive control treatment. (e.g., use a known activator/inhibitor) check_bio->bio_control bio_time Review dose-response & time-course. Are conditions optimal? check_bio->bio_time bio_target Confirm target expression. Is the protein present in your cells? check_bio->bio_target wb_antibody Validate the Primary Antibody. Does it detect the target? check_wb->wb_antibody wb_transfer Check protein transfer. Is Ponceau S stain even? check_wb->wb_transfer wb_loading Check Loading Control. Is it consistent across lanes? check_wb->wb_loading solution_pos If positive control works, the issue is your compound or treatment. bio_control->solution_pos Yes solution_ab If antibody fails validation (e.g., no band in positive control lysate), a new antibody is required. wb_antibody->solution_ab No

Caption: Troubleshooting Decision Tree for Lack of Signal Change.

Problem: My results are inconsistent between experiments.

Answer: Poor reproducibility is a major challenge in research. For Western blotting, it often points to subtle variations in protocol execution or reagent stability.

  • The Causality: Western blotting is a semi-quantitative technique at best, and small changes in cell conditions, protein handling, or reagent preparation can lead to large differences in final band intensity.

  • Trustworthiness through Consistency: To ensure your results are trustworthy, you must control for sources of variability.

    • Cell Passage & Confluency: Use cells within a consistent, low passage number range. Always seed plates to achieve a similar cell confluency at the time of treatment.

    • Compound Handling: Avoid multiple freeze-thaw cycles of your small molecule stock. Aliquot the stock upon receipt and store it as recommended. Prepare fresh dilutions from the stock for each experiment.

    • Lysis and Protein Handling: Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[5][6] Keep lysates on ice at all times.[6]

    • Technical Rigor: Load the exact same amount of total protein in each lane. Use the same, validated primary and secondary antibodies at the same dilutions and incubation times for every repeat experiment.[7][8]

Data Presentation: Good vs. Bad Reproducibility

Experiment ReplicateTarget Protein (Normalized Intensity)Loading Control (Actin)Interpretation
Good Data (Consistent)
Replicate 10.451.00Consistent inhibition observed.
Replicate 20.511.02
Replicate 30.480.97
Bad Data (Inconsistent)
Replicate 10.951.00No conclusion can be drawn.
Replicate 20.300.99
Replicate 30.651.01
Problem: My compound is causing unexpected changes in other proteins.

Answer: This is a highly significant finding and points towards potential off-target effects or broader impacts on cellular signaling networks.

  • Expert Insight: No small molecule inhibitor is perfectly specific. High-quality research involves characterizing not only the intended effect but also potential unintended consequences. The pyrimidine scaffold, for instance, is a "privileged structure" known to bind to the ATP pocket of many different kinases. Therefore, a compound designed for Kinase A might also weakly inhibit Kinase B and Kinase C.

  • Investigative Workflow:

    • Confirm the Finding: Reproduce the result multiple times to ensure it is not an artifact.

    • Consult Pathway Diagrams: Use online resources to see if your primary target and the "off-target" protein share a known signaling pathway. The effect may be downstream of your primary target rather than a direct off-target binding.

    • Titrate the Compound: Determine if the off-target effect occurs at the same concentration as the on-target effect. Often, off-target effects only appear at much higher concentrations.

    • Use a Second Tool Compound: If possible, test a structurally different inhibitor of your primary target. If it produces the same downstream effects, it strengthens the case that the effects are on-target. If not, it supports the hypothesis of an off-target effect unique to your compound.

Compound N-Benzyl-2- (methylthio)pyrimidin-4-amine Target Primary Target (e.g., Kinase A) Compound->Target On-Target Inhibition OffTarget Off-Target Protein (e.g., Kinase B) Compound->OffTarget Off-Target Inhibition (Lower Affinity) Downstream Downstream Effector (e.g., Protein X) Target->Downstream Signal Blocked OffTarget_Downstream Unintended Effect (e.g., Protein Y) OffTarget->OffTarget_Downstream Signal Blocked

Caption: On-Target vs. Off-Target Signaling Effects.

Part 3: Validated Experimental Protocols

Adherence to a robust, standardized protocol is the foundation of reproducible science.

General Workflow for Evaluating a Novel Compound

cluster_prep Preparation cluster_exp Experiment cluster_wb Western Blot cluster_analysis Analysis A 1. Seed Cells (Consistent Density) C 3. Treat Cells (Include Vehicle & Positive Controls) A->C B 2. Prepare Compound Dilutions (Fresh from Aliquot) B->C D 4. Lyse Cells (Buffer + Protease/ Phosphatase Inhibitors) C->D E 5. Quantify Protein (e.g., BCA Assay) D->E F 6. SDS-PAGE (Load Equal Protein) E->F G 7. Transfer to Membrane F->G H 8. Block (e.g., 5% BSA in TBST) G->H I 9. Incubate: Primary Antibody H->I J 10. Incubate: Secondary Antibody I->J K 11. Detect & Image J->K L 12. Quantify Bands (Densitometry) K->L M 13. Normalize to Loading Control L->M

Caption: Standardized Workflow for Compound Analysis by Western Blot.

Step-by-Step Protocol: Cell Lysis and Protein Quantification
  • Preparation: Pre-chill all buffers and a centrifuge to 4°C. Prepare lysis buffer (e.g., RIPA buffer) and add a protease/phosphatase inhibitor cocktail immediately before use.[9][10]

  • Cell Harvest: After treatment, place cell culture plates on ice. Aspirate the media and wash the cell monolayer once with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 150 µL for a 6-well plate). Scrape the cells using a cell lifter and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (the protein-containing lysate) to a new, pre-chilled tube. Avoid disturbing the pellet.

  • Quantification: Determine the total protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay. This is essential for ensuring equal protein loading on the gel.[11]

  • Storage: Store the quantified lysates in aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

References

Technical Support Center: Profiling Cross-Reactivity and Off-Target Effects of Novel Pyrimidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide you with the foundational strategies and in-depth technical workflows for characterizing the selectivity of novel chemical entities. While your query specified "N-Benzyl-2-(methylthio)pyrimidin-4-amine," publicly available data on the specific biological activity, cross-reactivity, and off-target effects of this molecule is limited. However, this compound belongs to the pyrimidine family, a class of heterocyclic compounds of immense interest in drug discovery due to their diverse biological activities.[1][2][3][4] Therefore, this guide will focus on the broader, more critical task of assessing cross-reactivity and off-target effects for novel pyrimidine-based small molecules.

Understanding a compound's selectivity is a cornerstone of drug development. Off-target interactions can lead to toxicity or unexpected pharmacological effects, while in some cases, they can be harnessed for beneficial polypharmacology.[5][6] This guide provides a structured approach, from initial broad-panel screening to in-depth cellular target validation, to build a comprehensive selectivity profile for your compound of interest.

Frequently Asked Questions (FAQs)

Q1: We have a novel pyrimidine-based compound. What is the first step to understand its selectivity and potential off-target effects?

A1: The most effective starting point is a broad, in vitro kinase screen. The pyrimidine scaffold is a common pharmacophore in kinase inhibitors, and the conserved nature of the ATP-binding site across the human kinome makes cross-reactivity a common challenge.[7][8][9] A comprehensive screen, such as Eurofins' KINOMEscan™ or Promega's ADP-Glo™ platform, provides a wide survey of potential interactions across hundreds of kinases.[10][11][12] This initial screen will help you triage your compound, identify potential liabilities, and guide the next steps in your investigation.

Q2: Our compound shows activity against several kinases in the initial screen. How do we validate these "hits" and determine their significance?

A2: Primary screen hits require rigorous validation. The next logical steps involve:

  • Dose-Response Studies: Determine the potency (e.g., IC50 or Kd) of your compound against the identified off-target kinases. This will help you understand the concentration at which these effects occur and establish a selectivity window relative to your primary target.

  • Orthogonal Assays: It is crucial to confirm the interaction using a different assay format. If the primary screen was a binding assay, a follow-up could be an enzymatic activity assay to confirm functional inhibition.[13][14]

  • Cell-Based Target Engagement: The ultimate goal is to understand if the compound engages the off-target kinase within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the binding of a ligand to its target in intact cells.[15][16][17][18][19]

Q3: Beyond kinases, what other off-target profiling strategies should we consider for a novel pyrimidine-based compound?

A3: While kinase panels are a logical starting point, a comprehensive off-target profile should investigate other potential protein families. Pyrimidine derivatives have shown a wide range of biological activities, including antibacterial and anticancer effects, suggesting they can interact with diverse targets.[3][20][21][22][23] Consider the following approaches:

  • Chemoproteomics: This powerful technique can identify the cellular targets of a small molecule on a proteome-wide scale. Methods like affinity-based pulldowns or stability-based approaches (e.g., Thermal Proteome Profiling) can provide an unbiased view of a compound's interactome.[24][25][26][27]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[6][28][29] These predictions can help prioritize experimental validation.

Q4: What are the best practices for presenting cross-reactivity data?

A4: Clear and concise data presentation is essential for interpreting selectivity. A well-structured table summarizing the inhibitory concentrations (IC50s) or dissociation constants (Kds) against a panel of targets is a standard and effective method. For broader kinase profiling data, a "TREEspot™" visualization, which maps the hits onto a dendrogram of the human kinome, can provide an intuitive overview of selectivity.[12]

Troubleshooting Guides

Issue 1: High background signal or false positives in our primary kinase screen.

  • Plausible Cause: Compound promiscuity, aggregation, or interference with the assay technology.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Analyze your compound for properties associated with promiscuity, such as high lipophilicity (cLogP > 3.5) or the presence of reactive functional groups.

    • Include Detergents: Run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt non-specific aggregation.

    • Counter-Screen: If using a technology like fluorescence or luminescence, perform a counter-screen without the kinase to identify compounds that interfere with the detection method itself.

Issue 2: Our compound shows potent activity in a biochemical assay but has no effect in a cell-based assay.

  • Plausible Cause: Poor cell permeability, high protein binding in cell culture media, or rapid metabolism.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use in silico models or experimental assays (e.g., PAMPA) to predict or measure the ability of your compound to cross the cell membrane.

    • Measure Target Engagement: Employ a target engagement assay like CETSA to directly confirm whether the compound is reaching and binding to its intended target inside the cell.[17][18]

    • Evaluate Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.

Issue 3: We observe conflicting results between different off-target screening platforms.

  • Plausible Cause: Differences in assay formats (e.g., binding vs. enzymatic), protein constructs, or assay conditions (e.g., ATP concentration).

  • Troubleshooting Steps:

    • Analyze Assay Principles: Carefully compare the methodologies of the different platforms. A binding assay will identify any compound that interacts with the kinase, while an enzymatic assay will only detect functional inhibitors.

    • Consider ATP Concentration: For kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors. Ensure you are comparing data generated under similar conditions.

    • Prioritize Cellular Data: Ultimately, data from cell-based assays that confirm target engagement and a downstream functional effect are the most physiologically relevant.

Experimental Protocols & Workflows

Workflow for Comprehensive Selectivity Profiling

The following diagram illustrates a systematic workflow for assessing the cross-reactivity and off-target effects of a novel pyrimidine-based compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Cellular & Proteome-Wide Analysis cluster_3 Phase 4: Functional Characterization A Novel Pyrimidine Compound B Broad Kinase Panel Screen (e.g., KINOMEscan®) A->B C Computational Off-Target Prediction A->C D Dose-Response (IC50/Kd) Determination B->D C->D E Orthogonal Biochemical Assay D->E F Cellular Thermal Shift Assay (CETSA) for Target Engagement E->F G Chemoproteomics for Unbiased Target ID E->G H Cell-Based Functional Assays (e.g., Phenotypic Screens) F->H G->H I Comprehensive Selectivity Profile H->I

A systematic workflow for selectivity profiling.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA experiment to validate a compound's engagement with an off-target kinase in intact cells.[15][16][17]

Materials:

  • Cell line expressing the target kinase of interest.

  • Your novel pyrimidine-based compound.

  • DMSO (vehicle control).

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for cell culture, PCR thermocycler, centrifugation, and protein quantification (e.g., Western blot or ELISA).

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your compound at various concentrations (and a DMSO vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the samples to a range of temperatures using a thermocycler for 3 minutes. The temperature range should bracket the known melting temperature of the target protein.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of soluble target protein using a specific antibody via Western blot or another suitable method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement and stabilization.

Data Presentation

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Pyrimidine-Based Compound ("Compound X")

Kinase TargetPrimary FamilyIC50 (nM) of Compound XStaurosporine (Control) IC50 (nM)
Primary Target TK 15 5.8
Off-Target 1CMGC2506.5
Off-Target 2AGC1,2007.5
Off-Target 3TK>10,00012.0
Off-Target 4CAMK85025.0

This table provides a clear comparison of the compound's potency against its primary target versus several off-targets. Including a well-characterized, non-selective inhibitor like staurosporine provides a useful reference.

References

  • Bosc, N., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bunnage, M. E., et al. (2015). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology. Available at: [Link]

  • Chaudhary, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Grishina, M. A., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. Available at: [Link]

  • Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]

  • Kumar, A., et al. (2015). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications. Available at: [Link]

  • Bosc, N., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Kumar, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • Sacco, F., et al. (2022). Stability-based approaches in chemoproteomics. PMC - NIH. Available at: [Link]

  • An, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. Available at: [Link]

  • Kumar, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. Available at: [Link]

  • Le, T. H. N., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. Available at: [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Available at: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Available at: [Link]

  • An, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]

  • Wing, A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • An, Y., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Available at: [Link]

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). PMC - PubMed Central. Available at: [Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021). Scirp.org. Available at: [Link]

  • This compound. (n.d.). LookChem. Available at: [Link]

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2025). ResearchGate. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Available at: [Link]

  • Sun, Q., et al. (2012). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). NIH. Available at: [Link]

  • Nguyen, T. M., et al. (2024). Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH. Available at: [Link]

Sources

Improving the efficiency of "N-Benzyl-2-(methylthio)pyrimidin-4-amine" condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this condensation reaction, which typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Here, we address common challenges and provide in-depth, field-tested solutions to enhance reaction efficiency, yield, and purity.

Introduction to the Core Reaction

The synthesis of this compound most commonly involves the reaction of 4-chloro-2-(methylthio)pyrimidine with benzylamine. This is a classic SNAr reaction where the electron-deficient pyrimidine ring facilitates the displacement of the chloride at the C4 position by the nucleophilic benzylamine. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

Understanding the electronic nature of the pyrimidine ring is key to troubleshooting. The two nitrogen atoms withdraw electron density, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic attack[1]. The C4 position is generally more activated for substitution than the C2 position[2].

SNAr_Mechanism sub 4-Chloro-2-(methylthio)pyrimidine meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + Benzylamine (Nucleophilic Attack) nuc Benzylamine nuc->meisenheimer product This compound meisenheimer->product - Cl⁻ (Leaving Group Departure) hcl HCl meisenheimer->hcl + H⁺ from solvent/trace acid salt Base-HCl Salt hcl->salt + Base base Base (e.g., TEA, DIPEA) base->salt caption Fig 1. SₙAr mechanism for this compound synthesis.

Fig 1. SₙAr mechanism for this compound synthesis.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low or No Product Conversion

Question 1: My reaction shows no or very low conversion of the 4-chloro-2-(methylthio)pyrimidine starting material. What are the primary causes?

Answer: Low conversion is a common issue that can typically be traced back to reaction conditions or reagent quality.

  • Insufficient Thermal Energy: SNAr reactions, while often facile on activated rings, still require sufficient energy to overcome the activation barrier. If you are running the reaction at room temperature, a moderate increase in temperature (e.g., to 60-100 °C) can significantly accelerate the rate. High-boiling aprotic polar solvents like DMF or DMSO can facilitate higher reaction temperatures[3].

  • Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing the charged Meisenheimer intermediate.

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally excellent choices as they can stabilize the intermediate without protonating the nucleophile.

    • Alcohols (e.g., isopropanol, ethanol) can also be effective but may lead to competitive solvolysis side products (O-alkylation) at high temperatures.

    • Interestingly, for some heteroaryl chlorides, water has been shown to be a surprisingly effective and "green" solvent, potentially due to an "on-water" effect where the reaction is accelerated at the interface of the insoluble organic reactants[4].

  • Base Inefficiency: The role of the base is to scavenge the HCl produced. If the HCl is not neutralized, it will protonate the benzylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

    • Ensure you are using at least one equivalent of a suitable non-nucleophilic base. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Inorganic bases like K₂CO₃ or even KF can also be effective, particularly in polar solvents[4].

  • Reagent Quality: Ensure your benzylamine is not degraded and that the 4-chloro-2-(methylthio)pyrimidine is pure. Impurities in the starting materials can inhibit the reaction.

Troubleshooting Workflow for Low Conversion:

low_conversion_troubleshooting decision decision node1 Increase temperature to 60-100°C and monitor by TLC/LCMS decision->node1 Is it < 60°C? decision2 Check Solvent decision->decision2 Temp is adequate start_node Start: Low Conversion start_node->decision Check Reaction Temperature end_node Reaction Optimized node1->end_node node2 Switch to polar aprotic (DMF, DMSO, MeCN) or alcohol decision2->node2 Using non-polar solvent? decision3 Check Base decision2->decision3 Solvent is appropriate node2->end_node node3 Use 1.1-1.5 eq. of TEA or DIPEA decision3->node3 < 1 equivalent or weak base? node4 Verify purity of starting materials decision3->node4 Base is adequate node3->end_node node4->end_node

Sources

Technical Support Center: Scale-Up Synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and process development professionals facing the challenges of scaling the synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine from the lab bench to pilot or manufacturing scale. The following content, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights to anticipate and resolve common issues encountered during this critical transition.

Overview of the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (commonly a halide, such as chlorine) at the C4 position of the pyrimidine ring by benzylamine. The methylthio group at the C2 position remains intact and serves to activate the ring for this substitution.

The general reaction scheme is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions SM1 4-Chloro-2-(methylthio)pyrimidine Product This compound SM1->Product + SM2 SM2 Benzylamine Byproduct Base·HCl Product->Byproduct forms Base Base (e.g., DIPEA, K2CO3) Base->Product Scavenges HCl Solvent Solvent (e.g., DMSO, NMP) Solvent->Product Reaction Medium

Caption: General synthetic route for this compound via SNAr.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the scale-up process, providing explanations grounded in chemical principles and offering practical solutions.

Category 1: Reaction Kinetics and Yield
Question 1: Our reaction yield has dropped significantly, and the reaction time has increased upon scaling up from 10g to 1kg. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Several factors can contribute:

  • Inadequate Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. It also slows the overall reaction rate as reactants are not brought together effectively.

    • Solution: Evaluate the reactor's agitation efficiency. Consider changing the impeller type (e.g., pitched-blade turbine for better axial flow) or increasing the agitation speed, ensuring you do not introduce excessive shear that could degrade materials.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. This makes it harder to both heat the reaction mixture to the target temperature and, more critically, to dissipate any heat generated by the reaction (exotherm). If the reaction is sluggish, it may be due to an inability to maintain the optimal temperature throughout the larger volume.

    • Solution: Characterize the reaction's thermal profile using reaction calorimetry (RC1) on a small scale. This will determine if there is a significant exotherm that needs to be managed. For scale-up, ensure the reactor's heating/cooling jacket is sufficient and consider controlled, slower addition of one reactant to manage heat evolution.

  • Solvent and Base Selection: A solvent that works well on a small scale might be problematic at a larger one due to cost, safety, or work-up issues. The choice of base is also critical.

    • Solution: Aprotic polar solvents like DMSO, NMP, or DMF are excellent for SNAr reactions but can be difficult to remove during work-up. Consider more process-friendly solvents like sulfolane or anisole if compatible. For the base, an inorganic base like K₂CO₃ is often preferred at scale over organic amines (e.g., triethylamine, DIPEA) due to lower cost and easier removal (filtration), though it may result in a heterogeneous mixture requiring more vigorous stirring.

Question 2: Why is the C4 position selectively substituted over the C2 position?

Answer: The regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring is a well-understood electronic effect. The C4 (and C6) positions are electronically more deficient ("para" to a ring nitrogen) than the C2 position ("ortho" to both ring nitrogens).[1][2]

  • Mechanistic Insight: When a nucleophile attacks the C4 position, the resulting anionic intermediate (a Meisenheimer complex) has a resonance structure where the negative charge is stabilized on the C5 carbon, which is not possible with C2 attack.[2][3] Furthermore, the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at the C4 position, making it the more favorable site for nucleophilic attack.[1] Repulsion between the lone pairs of the two nitrogen atoms and the incoming nucleophile may also be greater at the C2 position.[1]

Troubleshooting_Yield Start Low Yield / Slow Reaction Q_Mixing Is mixing adequate? (Homogeneous suspension) Start->Q_Mixing Q_Temp Is internal temperature at target (e.g., 80-100°C)? Q_Mixing->Q_Temp Yes Sol_Mixing Increase agitation speed. Use higher-efficiency impeller. Q_Mixing->Sol_Mixing No Q_Purity Are starting materials pure? Q_Temp->Q_Purity Yes Sol_Temp Improve heat transfer. Check jacket fluid flow. Consider slower addition. Q_Temp->Sol_Temp No Sol_Purity Re-purify starting materials. Use inert atmosphere (N2). Q_Purity->Sol_Purity No End Yield Improved Q_Purity->End Yes Sol_Mixing->Q_Temp Sol_Temp->Q_Purity Sol_Purity->Start Re-run

Caption: Troubleshooting flowchart for addressing low reaction yield.

Category 2: Impurity Profile and Purification
Question 3: We are observing an unknown impurity with a higher molecular weight. What could it be?

Answer: Besides unreacted starting materials, several byproducts are possible during this synthesis, especially under harsh conditions or with poor atmospheric control.

  • Oxidation of Methylthio Group: The methylthio (-SCH₃) group can be susceptible to oxidation, especially at elevated temperatures in the presence of air, to form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). These would have molecular weights of +16 and +32 Da, respectively.

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) at all times. Use degassed solvents for the reaction and work-up.

  • Dimerization/Oligomerization: While less common, side reactions involving the benzylamine or pyrimidine ring could lead to higher molecular weight impurities.

    • Solution: Analyze the impurity by LC-MS and NMR to elucidate its structure. This will inform adjustments to the reaction conditions, such as lowering the temperature or changing the base, to suppress its formation.

Question 4: What is the most effective and scalable method for purifying the final product?

Answer: While column chromatography is useful at the lab scale, it is generally not economically viable for large-scale production. Crystallization is the preferred industrial method.

  • Purification Strategy:

    • Aqueous Work-up: After the reaction is complete, a carefully designed aqueous work-up is the first line of defense. Quench the reaction mixture into water or a mild acidic solution to neutralize the base and dissolve inorganic salts.

    • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane). Perform washes with brine to remove residual water.

    • Crystallization: The key is to find a suitable solvent system. This often involves an antisolvent method.

      • Solution: Screen various solvents. The ideal system is one where the product is highly soluble in one solvent (e.g., isopropanol, ethyl acetate) at elevated temperatures but poorly soluble at room temperature or upon addition of an "antisolvent" (e.g., heptane, water) in which the product is insoluble. This allows for controlled precipitation of the pure product, leaving impurities behind in the mother liquor.

Category 3: Safety and Handling
Question 5: What are the primary safety hazards to consider when scaling this process?

Answer: Safety must be paramount. Key considerations include:

  • Thermal Hazards: As discussed, SNAr reactions can be exothermic. A runaway reaction is a serious risk if the cooling capacity of the reactor is insufficient to handle the heat generated.

    • Mitigation: Always perform a safety assessment, including reaction calorimetry, before scaling up. Implement controlled addition procedures and have an emergency cooling plan in place.

  • Reagent Handling:

    • 4-Chloro-2-(methylthio)pyrimidine: Is a halogenated heterocycle and should be handled as a potential irritant and toxic substance.

    • Benzylamine: Is corrosive and can cause burns. It is also a respiratory irritant.[4]

    • Solvents: Many aprotic polar solvents (DMSO, NMP, DMF) have associated reproductive toxicity risks.

    • Mitigation: All handling should be done in a well-ventilated area (fume hood or ventilated enclosure) with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Gas Evolution: The reaction produces one equivalent of HCl, which is neutralized by the base. If the base addition is too slow or mixing is poor, localized build-up of HCl gas can occur, leading to pressure increases.

    • Mitigation: Ensure the base is present from the start or co-added effectively. The reactor should be equipped with a pressure relief system.

Experimental Protocols & Data

Table 1: Exemplary Reaction Parameters (Lab Scale)
ParameterValueRationale
Reactant 1 4-Chloro-2-(methylthio)pyrimidine1.0 eq
Reactant 2 Benzylamine1.1 - 1.2 eq
Base K₂CO₃ (Potassium Carbonate)1.5 - 2.0 eq
Solvent DMSO or NMP5 - 10 mL / g
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier.
Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Atmosphere NitrogenPrevents oxidation of the methylthio group.
Protocol 1: Step-by-Step Scale-Up Synthesis (100g Scale)
  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Charging: Charge the reactor with 4-Chloro-2-(methylthio)pyrimidine (100g, 1.0 eq), Potassium Carbonate (130g, 1.5 eq), and Dimethyl Sulfoxide (DMSO, 800 mL).

  • Inerting: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Begin stirring and heat the reactor jacket to bring the internal temperature to 90 °C.

  • Addition: Once the internal temperature is stable at 90 °C, slowly add Benzylamine (72g, 1.1 eq) via an addition funnel over 30-45 minutes. Monitor the internal temperature closely for any exotherm.

  • Reaction: Maintain the reaction mixture at 90-95 °C. Monitor the reaction progress every 2 hours by taking a sample and analyzing via TLC or LC-MS.

  • Completion: Once the starting material is consumed (typically 6-8 hours), turn off the heating and allow the mixture to cool to room temperature.

Protocol 2: Step-by-Step Purification via Crystallization
  • Quench: Slowly pour the cooled reaction mixture into a separate vessel containing 4L of vigorously stirred water.

  • Precipitation: The crude product should precipitate as a solid. Continue stirring for 1 hour to ensure complete precipitation.

  • Filtration: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with water (3 x 500 mL) to remove DMSO and inorganic salts.

  • Drying: Dry the crude solid in a vacuum oven at 50 °C until a constant weight is achieved.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot isopropanol (e.g., 3-4 mL per gram of crude solid) until the solid is fully dissolved.

    • Slowly cool the solution to room temperature to allow for crystal formation.

    • Further cool the flask in an ice bath for 1 hour to maximize recovery.

  • Final Isolation: Filter the pure crystals, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 50 °C to yield this compound as a crystalline solid.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link][1]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrimidine: a versatile scaffold. International Journal of Pharmaceutical Sciences and Drug Research, 7(3), 195-205. [Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link][2][3]

  • Achi, P. A., Coulibali, S., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link][5][6]

  • Armarego, W. L., & Chai, C. (2012). Purification of Laboratory Chemicals, 7th ed. Butterworth-Heinemann. [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Benzyl-2-(methylthio)pyrimidin-4-amine and Other Pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

The pyrimidine ring is a privileged heterocyclic scaffold that forms the basis for a multitude of biologically active compounds, both natural and synthetic.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] This inherent biocompatibility has made pyrimidine derivatives a focal point in medicinal chemistry, leading to the development of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[2][3]

This guide provides a comparative analysis of N-Benzyl-2-(methylthio)pyrimidin-4-amine , a specific pyrimidine derivative, in the context of other notable pyrimidine-based compounds with demonstrated or potential anticancer activity. While direct and extensive experimental data on the biological activity of this compound is not widely available in peer-reviewed literature, this guide will leverage data from structurally similar compounds to infer its potential and draw meaningful comparisons.

We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of various pyrimidine derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics. The comparisons made herein are supported by experimental data from published studies, with detailed protocols provided to ensure scientific rigor and reproducibility.

Structural Comparison: The Significance of Substitution Patterns

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine core. The general structure of the pyrimidine scaffold allows for diverse modifications at multiple positions, enabling the fine-tuning of a compound's pharmacological properties.

This compound possesses three key substituents:

  • A benzyl group at the N4-position: This lipophilic group can influence the compound's ability to cross cell membranes and may engage in hydrophobic interactions with target proteins.

  • A methylthio (-SCH3) group at the C2-position: The presence of a sulfur-containing moiety can impact the compound's metabolic stability and its binding affinity to target enzymes.

  • An amine linker at the C4-position: This group serves as a crucial point of attachment for the benzyl substituent and can participate in hydrogen bonding interactions.

To understand the potential of this compound, we will compare it to several classes of pyrimidine derivatives with established anticancer activity.

Comparative Analysis of Biological Activity

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives: Potent USP1/UAF1 Deubiquitinase Inhibitors

A structurally analogous class of compounds, N-benzyl-2-phenylpyrimidin-4-amine derivatives, has been identified as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1.[2][4] This complex plays a critical role in DNA damage response, and its inhibition represents a promising strategy for cancer therapy.[2][4][5] The substitution of the 2-methylthio group with a phenyl group in these analogs allows for an exploration of the structure-activity relationship at this position.

Table 1: In Vitro Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

CompoundR1 (at C2 of Pyrimidine)USP1/UAF1 IC50 (µM)A549 Cell Viability IC50 (µM)H1299 Cell Viability IC50 (µM)Reference
ML323 2-isopropylphenyl0.021.82.5[2]
Analog 37 Phenyl0.23>25>25[2]
Analog 38 2-fluorophenyl0.1510.712.3[2]
Analog 42 2-chlorophenyl0.083.54.1[2]

Data synthesized from J. Med. Chem. 2014, 57, 19, 8099–8110.[2]

The data clearly indicates that substitution on the C2-phenyl ring significantly impacts inhibitory potency. The 2-isopropylphenyl group in ML323 confers nanomolar inhibitory activity against USP1/UAF1, which translates to low micromolar efficacy in non-small cell lung cancer cell lines.[2] This suggests that the C2 position is critical for target engagement and that a bulky, hydrophobic group is favored for this particular target. While this compound has a smaller methylthio group at this position, its potential to inhibit other cellular targets should not be discounted.

Pyrimidine-Based Kinase Inhibitors: A Dominant Class of Anticancer Agents

Many clinically successful pyrimidine derivatives function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6] We will compare the inferred potential of our topic compound with established kinase inhibitors possessing a pyrimidine core.

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Several pyrimidine-based EGFR inhibitors are used in the clinic.

Table 2: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

CompoundCancer Cell LineEGFR IC50 (nM)Cellular IC50 (µM)Reference
Gefitinib A431370.015[7]
Erlotinib H325550.1[8]
WZ4002 H1975 (T790M mutant)2.50.02[8]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Table 3: In Vitro Activity of Pyrimidine-Based VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (µM)Reference
Sunitinib 18.920.6[9]
Furo[2,3-d]pyrimidine derivative 15b 99.5% inhibition at 10 µMNot reported[10]
Thieno[2,3-d]pyrimidine derivative 21e 21Not reported[10]

CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 4: In Vitro Activity of Pyrimidine-Based CDK2 Inhibitors

CompoundCDK2/cyclin A IC50 (nM)Cancer Cell LineCellular IC50 (µM)Reference
Dinaciclib 1MOLT-40.004[11]
Pyrazolo[1,5-a]pyrimidine 5h 22MOLT-40.93[11]
N²,N⁴-disubstituted pyrimidine-2,4-diamine 3g 83MCF-71.2[12]

Some pyrimidine derivatives, like Dasatinib, inhibit multiple kinases.

Table 5: In Vitro Activity of Dasatinib

Kinase TargetIC50 (nM)Cancer Cell LineCellular IC50 (µM)Reference
BCR-ABL <1K562<0.001[13]
SRC 0.5VariousVaries[14]
c-KIT 1GIST-T10.002[15]
PDGFRβ 28VariousVaries[15]

The diverse range of kinase targets for pyrimidine derivatives highlights the scaffold's versatility. The specific kinase inhibitory profile is dictated by the substitution patterns on the pyrimidine ring, which in turn determines the compound's fit and interactions within the ATP-binding pocket of the kinase.

Mechanism of Action: From Deubiquitination to Kinase Inhibition

The mechanism of action of pyrimidine derivatives is intrinsically linked to their specific molecular targets.

USP1/UAF1 Deubiquitinase Inhibition Pathway

The USP1/UAF1 complex is a key regulator of the DNA damage response by deubiquitinating FANCD2 and PCNA.[16][17] Inhibition of this complex leads to the accumulation of ubiquitinated FANCD2 and PCNA, which can induce cell cycle arrest and apoptosis, particularly in cancer cells with underlying DNA repair defects.[5]

USP1_UAF1_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with USP1/UAF1 Inhibitor DNA_Damage DNA Damage (e.g., Cisplatin) FANCD2 FANCD2 DNA_Damage->FANCD2 Ubiquitination PCNA PCNA DNA_Damage->PCNA Ubiquitination Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ub_PCNA Ub-PCNA PCNA->Ub_PCNA USP1_UAF1 USP1/UAF1 Complex Ub_FANCD2->USP1_UAF1 Deubiquitination DNA_Repair DNA Repair Ub_FANCD2->DNA_Repair Ub_PCNA->USP1_UAF1 Deubiquitination Ub_PCNA->DNA_Repair USP1_UAF1->FANCD2 USP1_UAF1->PCNA DNA_Damage_Inhibited DNA Damage (e.g., Cisplatin) FANCD2_Inhibited FANCD2 DNA_Damage_Inhibited->FANCD2_Inhibited Ubiquitination PCNA_Inhibited PCNA DNA_Damage_Inhibited->PCNA_Inhibited Ubiquitination Ub_FANCD2_Accumulation Ub-FANCD2 (Accumulation) FANCD2_Inhibited->Ub_FANCD2_Accumulation Ub_PCNA_Accumulation Ub-PCNA (Accumulation) PCNA_Inhibited->Ub_PCNA_Accumulation Apoptosis Apoptosis Ub_FANCD2_Accumulation->Apoptosis Ub_PCNA_Accumulation->Apoptosis USP1_UAF1_Inhibited USP1/UAF1 Complex Inhibitor N-Benzyl-2-phenyl- pyrimidin-4-amine (e.g., ML323) Inhibitor->USP1_UAF1_Inhibited Inhibition

Caption: USP1/UAF1 deubiquitination pathway and its inhibition.

Kinase Inhibition Pathways

Pyrimidine-based kinase inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disrupts the signaling cascade and inhibits cancer cell proliferation, survival, and angiogenesis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLCg_PKC_MAPK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Angiogenesis Angiogenesis, Vascular Permeability PLCg_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Pyrimidine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

CDK2_Pathway Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb CDK2_Cyclin_E->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor Pyrimidine-based CDK2 Inhibitor Inhibitor->CDK2 Inhibits

Caption: CDK2 regulation of the G1/S cell cycle transition and its inhibition.

Experimental Protocols

Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives (General Procedure)

This protocol is adapted from the synthesis of ML323 and related analogs.[2]

Synthesis_Workflow Start Start Step1 Step 1: Nucleophilic Substitution Start->Step1 2,4-dichloropyrimidine + Benzylamine Step2 Step 2: Suzuki Coupling Step1->Step2 Intermediate Product Final Product Step2->Product Aryl boronic acid, Pd catalyst

Caption: General synthetic workflow for N-Benzyl-2-phenylpyrimidin-4-amine derivatives.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired benzylamine (1.0-1.2 eq) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-(benzylamino)-2-chloropyrimidine intermediate.

Step 2: Suzuki Coupling

  • To a solution of the 4-(benzylamino)-2-chloropyrimidine intermediate (1.0 eq) in a suitable solvent system such as 1,4-dioxane and water, add the desired aryl boronic acid (1.2-1.5 eq) and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Add a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 eq).

  • Heat the reaction mixture to 80-100 °C for 4-18 hours under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final N-benzyl-2-arylpyrimidin-4-amine derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[2][19]

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations in a total volume of 5 µL.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and to introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly versatile and fruitful starting point for the development of novel anticancer therapeutics. While this compound itself lacks extensive characterization in the public domain, analysis of its structural features and comparison with well-documented analogs provides valuable insights into its potential.

The potent anti-cancer activity of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors suggests that the N-benzyl-pyrimidin-4-amine core is a promising pharmacophore. The substitution at the C2 position is a critical determinant of biological activity and target specificity. The methylthio group in this compound may confer unique properties, and its evaluation against a panel of cancer-relevant targets, particularly kinases and deubiquitinases, is warranted.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Structure-activity relationship studies, exploring variations at the benzyl and methylthio positions, will be crucial in optimizing potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the potential discovery of novel and effective pyrimidine-based anticancer agents.

References

A Head-to-Head Guide for Researchers: N-Benzyl-2-(methylthio)pyrimidin-4-amine versus the Optimized Probe ML323 as USP1/UAF1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of DNA damage response (DDR) targets, the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex has emerged as a compelling target, particularly for sensitizing cancer cells to chemotherapy.[1][2][3] This guide provides an in-depth, objective comparison of an early-stage chemical scaffold, N-Benzyl-2-(methylthio)pyrimidin-4-amine, and the well-established, potent, and selective inhibitor, ML323. By examining the experimental data and the story of medicinal chemistry optimization, this guide will illuminate the critical attributes of a high-quality chemical probe for interrogating USP1/UAF1 biology.

The USP1/UAF1 Complex: A Key Regulator in DNA Damage Repair

The USP1/UAF1 heterodimer is a deubiquitinase (DUB) that plays a pivotal role in several DNA repair pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS).[2][4][5] It achieves this by removing monoubiquitin from key substrates, most notably the FANCD2-FANCI complex and Proliferating Cell Nuclear Antigen (PCNA).[2][4][6] By deubiquitinating these proteins, USP1/UAF1 effectively switches off these repair pathways, allowing the cell cycle to proceed.[2][4] In many cancers, elevated USP1 activity contributes to resistance to DNA-damaging agents like cisplatin.[1][2][3] Therefore, inhibiting USP1/UAF1 is a promising therapeutic strategy to enhance the efficacy of existing cancer treatments.[1][2][3]

The Progenitor Scaffold: The N-Benzyl-2-phenylpyrimidin-4-amine Series

The journey to potent and selective USP1/UAF1 inhibitors began with high-throughput screening campaigns that identified various chemical scaffolds. The N-benzyl-2-phenylpyrimidin-4-amine class of molecules, to which this compound belongs, emerged from these efforts as a promising starting point for medicinal chemistry optimization.[5][7][8]

While specific, extensive data on this compound as a USP1/UAF1 inhibitor is not widely published, its core structure represents a foundational element in the development of more potent analogs. The key structural features of this series provided a framework for iterative improvements in potency and selectivity. The synthesis of related analogs involves key chemical reactions such as EDC-mediated amide coupling and subsequent cyclization to form the quinazoline or pyrimidine scaffold.[5]

The Optimized Probe: ML323, a Potent and Selective USP1/UAF1 Inhibitor

ML323 is the culmination of extensive structure-activity relationship (SAR) studies on the N-benzyl-2-phenylpyrimidin-4-amine scaffold.[5][7] This optimization led to a molecule with nanomolar potency, excellent selectivity, and robust cellular activity, establishing it as a go-to chemical probe for studying USP1/UAF1.[1][2][6]

ML323 is a reversible, allosteric inhibitor that binds to a cryptic pocket in USP1, leading to conformational changes that disrupt the enzyme's active site.[4] This mechanism of action contributes to its high selectivity. In cellular contexts, ML323 has been shown to increase the monoubiquitination of PCNA and FANCD2, phenocopying the effects of USP1 knockout.[2][6] Crucially, it potentiates the cytotoxic effects of cisplatin in various cancer cell lines, including non-small cell lung cancer and osteosarcoma.[1][2][9]

Head-to-Head Comparison: this compound Scaffold vs. ML323

The following tables summarize the available quantitative data to provide a clear comparison between the progenitor scaffold and the optimized probe, ML323.

Table 1: Biochemical Potency
CompoundAssay TypeIC50KiMechanism of Inhibition
ML323 Ubiquitin-Rhodamine 11076 nM[9][10]68 nM[10]Mixed/Allosteric[2][10]
K63-linked di-ubiquitin174 nM[10]
Ub-PCNA820 nM[10]
N-Benzyl-2-phenylpyrimidin-4-amine derivatives (early hits) Ubiquitin-Rhodamine 110Micromolar rangeNot reportedNot reported

Data for early N-Benzyl-2-phenylpyrimidin-4-amine derivatives is generalized from the initial hits of the screening campaigns that led to ML323's development.

Table 2: Selectivity Profile
CompoundSelectivity over other DUBs (USP2, USP5, USP7, USP8, USP12/46)
ML323 Highly selective; no significant inhibition of other USPs at concentrations up to 114 µM.[6][11] Some off-target inhibition of USP12 and USP46 was noted at concentrations 100 times higher than its IC50 for USP1.[12]
N-Benzyl-2-phenylpyrimidin-4-amine derivatives (early hits) Generally less selective, with off-target effects on other USPs.
Table 3: Cellular Activity
CompoundEffect on Cellular PCNA/FANCD2 MonoubiquitinationSynergy with Cisplatin
ML323 Dose-dependent increase in both Ub-PCNA and Ub-FANCD2 levels.[2][6]Potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells.[1][2]
N-Benzyl-2-phenylpyrimidin-4-amine derivatives (early hits) Weaker or no significant effect at comparable concentrations.Limited or no synergistic effect.

Visualizing the Science

Diagram 1: The USP1/UAF1 Signaling Pathway

USP1_Pathway cluster_0 DNA Damage cluster_1 Ubiquitination Cascade cluster_2 DNA Repair Pathways cluster_3 USP1/UAF1 Deubiquitination DNA_Damage DNA Crosslinks (e.g., Cisplatin) E3 E3 Ligase DNA_Damage->E3 E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->E3 PCNA PCNA E3->PCNA Monoubiquitination FANCD2 FANCD2 E3->FANCD2 Monoubiquitination Ub Ubiquitin Ub->E1 Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 TLS Translesion Synthesis Ub_PCNA->TLS Activates USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 Substrate FA_Pathway Fanconi Anemia Pathway Ub_FANCD2->FA_Pathway Activates Ub_FANCD2->USP1_UAF1 Substrate USP1_UAF1->PCNA Deubiquitinates USP1_UAF1->FANCD2 Deubiquitinates ML323 ML323 ML323->USP1_UAF1 Inhibits

Caption: The role of USP1/UAF1 in DNA damage repair and its inhibition by ML323.

Diagram 2: Experimental Workflow for USP1/UAF1 Inhibitor Evaluation

Inhibitor_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays Biochem_Start Purified USP1/UAF1 Enzyme Ub_Rho_Assay Ubiquitin-Rhodamine 110 Assay (Fluorogenic) Biochem_Start->Ub_Rho_Assay Di_Ub_Assay K63-linked di-Ubiquitin Gel Assay (SDS-PAGE) Biochem_Start->Di_Ub_Assay Biochem_Result Determine IC50 & Ki Ub_Rho_Assay->Biochem_Result Di_Ub_Assay->Biochem_Result Cell_Start Cancer Cell Lines (e.g., H596, U2OS) Biochem_Result->Cell_Start Lead Compound Western_Blot Western Blot for Ub-PCNA & Ub-FANCD2 Cell_Start->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Start->Cell_Viability Cell_Result Confirm Target Engagement & Assess Synergy with Cisplatin Western_Blot->Cell_Result Cell_Viability->Cell_Result

Caption: A typical workflow for the evaluation of USP1/UAF1 inhibitors.

Experimental Protocols

Protocol 1: In Vitro USP1/UAF1 Inhibition Assay (Fluorogenic)

This protocol is adapted from the quantitative high-throughput screening (qHTS) assays used in the discovery of ML323.[6][13]

Principle: The activity of USP1/UAF1 is monitored using the fluorogenic substrate ubiquitin-rhodamine 110 (Ub-Rho). Cleavage of the ubiquitin moiety by USP1/UAF1 releases rhodamine 110, resulting in a measurable increase in fluorescence.

Materials:

  • Purified recombinant USP1/UAF1 complex

  • Ubiquitin-Rhodamine 110 (Ub-Rho) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.8), 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/mL BSA, 0.01% Tween-20

  • Test compounds (e.g., ML323) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the 384-well plate, add the desired volume of test compound solution. Include DMSO-only wells as a negative control.

  • Add USP1/UAF1 enzyme diluted in assay buffer to each well to a final concentration of approximately 1 nM.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding Ub-Rho substrate to a final concentration of approximately 150 nM.

  • Immediately transfer the plate to a fluorescence plate reader and measure the kinetic increase in fluorescence over 15-30 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is designed to confirm that the inhibitor is engaging with USP1/UAF1 in a cellular context by measuring the ubiquitination status of its known substrates, PCNA and FANCD2.[2][6][14]

Principle: Inhibition of USP1/UAF1 in cells will lead to an accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which can be detected by Western blotting due to a characteristic molecular weight shift.

Materials:

  • Cancer cell line (e.g., H596, U2OS, or HEK293T)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., ML323)

  • Cisplatin (optional, to induce DNA damage)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies: anti-PCNA, anti-FANCD2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test inhibitor (e.g., 0-30 µM ML323) for a specified time (e.g., 6-24 hours). A vehicle control (DMSO) must be included.

  • Optional: Co-treat with a DNA-damaging agent like cisplatin (e.g., 100 µM) to enhance the signal.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against PCNA and FANCD2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analyze the bands corresponding to the unmodified and monoubiquitinated forms of PCNA and FANCD2. An increase in the ratio of the ubiquitinated form to the unmodified form indicates target engagement.

Conclusion: The Value of a Well-Characterized Chemical Probe

The comparison between the N-Benzyl-2-phenylpyrimidin-4-amine scaffold and ML323 provides a clear illustration of the importance of medicinal chemistry in developing high-quality research tools. While the initial scaffold showed promise, it lacked the potency and selectivity required for definitive biological studies. ML323, through rigorous optimization, overcomes these limitations.[5][7]

For researchers investigating the role of USP1/UAF1 in cellular processes or evaluating it as a therapeutic target, ML323 is the superior choice. Its well-documented potency, selectivity, and cellular activity provide a solid foundation for generating reliable and interpretable data.[1][2][6] This guide underscores the necessity of using well-characterized chemical probes to ensure the scientific rigor and translational potential of preclinical research.

References

  • Dexheimer, T. S., et al. (2012). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298-304. Available at: [Link]

  • Rennie, M. L., et al. (2022). Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. Science Advances, 8(39), eabq6353. Available at: [Link]

  • Patsnap Synapse. (2023). The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes. Available at: [Link]

  • Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298-304. Available at: [Link]

  • Rennie, M. L., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Journal of Medicinal Chemistry. Available at: [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available at: [Link]

  • Gavande, N. S., et al. (2022). Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects. Cancers, 14(23), 5971. Available at: [Link]

  • BPS Bioscience. USP1 Inhibitor Screening Assay Kit. Available at: [Link]

  • Kategaya, L., et al. (2023). Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer. Cancer Research, 83(3), 444-457. Available at: [Link]

  • Rennie, M. L., et al. (2024). Experimental data of enzyme activity assays performed on USP1/UAF1,... ResearchGate. Available at: [Link]

  • PubChem. (2012). Inhibitors of USP1/UAF1: SAR in Primary Assay. PubChem Bioassay, AID 651605. Available at: [Link]

  • Antonenko, S., et al. (2023). The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer. Experimental Oncology, 45(2), 108-119. Available at: [Link]

  • Kategaya, L., et al. (2023). Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer. Cancer Research, 83(3), 444-457. Available at: [Link]

  • Antonenko, S., et al. (2023). The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer. Frontiers in Bioscience-Landmark, 28(6), 123. Available at: [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available at: [Link]

  • Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390-1400. Available at: [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390-1400. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Table 4, Comparison of ML323 to previously identified USP1 inhibitors. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Liu, J., et al. (2018). USP1–UAF1 deubiquitinase complex stabilizes TBK1 and enhances antiviral responses. The Journal of Experimental Medicine, 215(11), 2825-2843. Available at: [Link]

  • Woo, S. M., et al. (2022). Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5. Cell Death & Disease, 13(9), 821. Available at: [Link]

Sources

Biological activity of "N-Benzyl-2-(methylthio)pyrimidin-4-amine" vs. N-benzyl-2-phenylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to N-Benzyl-2-substituted-pyrimidin-4-amines: A Tale of Two Scaffolds

From a Potent Human Enzyme Inhibitor to an Antibacterial Motif

Prepared by a Senior Application Scientist, this guide delves into the striking divergence in biological activity between two structurally similar compounds: N-benzyl-2-(methylthio)pyrimidin-4-amine and N-benzyl-2-phenylpyrimidin-4-amine. The 2,4-disubstituted pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. This comparison guide illustrates a fundamental principle of drug design: how a subtle modification—the substitution of a phenyl group for a methylthio group at the C-2 position—can radically pivot a molecule's therapeutic potential from a highly specific anticancer agent to a scaffold with antibacterial properties.

This document provides researchers, chemists, and drug development professionals with an objective comparison, supported by experimental data from peer-reviewed literature, to understand the distinct structure-activity relationships (SAR) and guide future research in these areas.

Section 1: N-benzyl-2-phenylpyrimidin-4-amine: A Selective Nanomolar Inhibitor of the USP1/UAF1 Deubiquitinase Complex

The N-benzyl-2-phenylpyrimidin-4-amine scaffold has been extensively optimized to yield potent and selective inhibitors of the Ubiquitin-Specific Protease 1 (USP1)–USP1-Associated Factor 1 (UAF1) complex.[1][2] This complex is a critical regulator in the DNA Damage Response (DDR) pathway, making it a high-value target for anticancer therapies.[1][2]

Mechanism of Action: Targeting DNA Damage Repair

The USP1/UAF1 complex functions by removing ubiquitin from key proteins involved in DNA repair, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[3] Monoubiquitination of PCNA is essential for initiating translesion synthesis (TLS), a DNA damage tolerance mechanism that allows the replication machinery to bypass lesions. By inhibiting USP1/UAF1, the ubiquitinated state of PCNA is prolonged, disrupting the cell's ability to tolerate DNA damage.[3][4] This disruption synergizes powerfully with DNA-damaging chemotherapies like cisplatin, leading to enhanced cancer cell death.[3]

The most well-characterized derivative from this series is the clinical probe ML323 .[1] Research has established ML323 as a reversible, allosteric inhibitor with nanomolar potency and excellent selectivity against a wide panel of other deubiquitinases (DUBs) and proteases.[5]

USP1_Pathway cluster_0 DNA Damage Response cluster_1 USP1/UAF1 Regulation DNA_Damage DNA Damage (e.g., Cisplatin) PCNA PCNA DNA_Damage->PCNA triggers ubiquitination Ub_PCNA Ub-PCNA (Monoubiquitinated) PCNA->Ub_PCNA E1/E2/E3 Ligases TLS Translesion Synthesis (Damage Tolerance & Survival) Ub_PCNA->TLS USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 Apoptosis Cell Death (Apoptosis) TLS->Apoptosis inhibition leads to USP1_UAF1->PCNA deubiquitinates ML323 N-benzyl-2-phenylpyrimidin-4-amine (e.g., ML323) ML323->USP1_UAF1 inhibits

Figure 1: Role of USP1/UAF1 in DNA Damage Response and site of inhibition.
Quantitative Performance Data

The potency of the lead compound, ML323, has been validated across multiple assays, demonstrating consistent nanomolar inhibition.

Compound Assay Type Substrate IC₅₀ (nM) Reference
ML323Ubiquitin-RhodamineUb-Rho76[6][7]
ML323Gel-based DUB AssayK63-linked diubiquitin174[4][5]
ML323Gel-based DUB AssayUb-PCNA820[4][5]
Experimental Protocol: In Vitro USP1/UAF1 Deubiquitinase Assay

This protocol is adapted from methodologies used in the characterization of ML323.[3][4] The causality behind this choice is its direct measurement of enzymatic activity, providing a robust system for quantifying inhibitory potency.

  • Reagent Preparation :

    • Assay Buffer : 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT. Prepare fresh before use.

    • Enzyme Stock : Recombinant human USP1/UAF1 complex diluted in Assay Buffer to a working concentration of 300 nM (2X final concentration).

    • Substrate Stock : K63-linked diubiquitin diluted in Assay Buffer to a working concentration of 6 µM (2X final concentration).

    • Inhibitor Stock : Prepare a 10 mM stock of N-benzyl-2-phenylpyrimidin-4-amine derivative in DMSO. Create a serial dilution series in DMSO, then dilute further in Assay Buffer to achieve desired 4X final concentrations.

  • Assay Procedure (96-well plate format) :

    • Add 25 µL of 4X inhibitor solution (or DMSO for control) to appropriate wells.

    • Add 25 µL of 2X Enzyme Stock (150 nM final concentration) to all wells.

    • Pre-incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of 2X Substrate Stock (3 µM final concentration).

    • Incubate the reaction at 37 °C for 1-2 hours.

    • Quench the reaction by adding 20 µL of 4X Laemmli sample buffer.

  • Data Analysis :

    • Separate the reaction products (cleaved monoubiquitin and uncleaved diubiquitin) using SDS-PAGE (e.g., 4-20% gradient gel).

    • Stain the gel with Coomassie Blue or a fluorescent stain.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Calculate the percentage of substrate cleavage relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 2: this compound: A Scaffold for Antibacterial Agents

Biological Activity Profile: Antibacterial Potential

Studies have demonstrated that various 2-(benzylthio)pyrimidine derivatives exhibit inhibitory activity against multi-resistant strains of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8] The mechanism of action is not fully elucidated but is presumed to involve inhibition of essential bacterial enzymes. The presence of the sulfur-linked benzyl group appears crucial for this activity.

While no specific Minimum Inhibitory Concentration (MIC) values for this compound have been published, the data below for structurally related analogues from the same chemical class illustrate the scaffold's potential.

Compound ID (from source) Core Structure Substituent on Benzyl Ring MIC (µg/mL) vs. S. aureus Reference
6c 2-(benzylthio)pyrimidine derivative3-NO₂125[8]
6d 2-(benzylthio)pyrimidine derivative4-CH₃250[8]
6h 2-(benzylthio)pyrimidine derivative4-Cl250[8]
6m 2-(benzimidazolylmethylthio)pyrimidineN/A (benzimidazole)>125[8]
Note: The compounds listed are more complex than the topic molecule but share the core 2-(benzylthio)pyrimidine feature, indicating the general antibacterial potential of this structural class.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of a potential antibacterial agent.[10][11][12] This protocol is a self-validating system as it includes positive (no drug) and negative (no bacteria) controls to ensure the validity of the results.

MIC_Workflow start Start prep_compound Prepare 2-fold serial dilution of Compound in Broth (e.g., 256 to 0.5 µg/mL) start->prep_compound prep_inoculum Prepare Bacterial Inoculum (Adjust to 0.5 McFarland Standard, ~1.5 x 10^8 CFU/mL) start->prep_inoculum inoculate_plate Inoculate 96-well Plate (Drug dilutions + Bacteria) prep_compound->inoculate_plate dilute_inoculum Dilute Inoculum 1:150 in Broth for Final ~1 x 10^6 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate controls Add Controls: - Positive (Broth + Bacteria) - Negative (Broth only) inoculate_plate->controls incubate Incubate Plate (37°C for 16-24 hours) controls->incubate read_results Read Results Visually (Look for Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic finish End determine_mic->finish

Figure 2: Standard workflow for a broth microdilution MIC assay.
  • Reagent and Culture Preparation :

    • Medium : Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Strain : Use a quality control strain (e.g., S. aureus ATCC 29213). Streak for isolation on a non-selective agar plate and incubate for 18-24 hours at 37°C.

    • Compound Stock : Prepare a 10 mg/mL stock of this compound in DMSO.

  • Assay Procedure (96-well plate format) :

    • Compound Dilution : Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. Add 200 µL of the compound at the highest desired starting concentration (e.g., 256 µg/mL in CAMHB with 2% DMSO) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

    • Inoculum Preparation : Select 3-5 colonies from the fresh plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Inoculation : Dilute the standardized bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. Add 100 µL of this final inoculum to wells 1-11. The final bacterial concentration in the test wells will be ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation and Reading :

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 3: Comparative Analysis and Structure-Activity Relationship (SAR)

The dramatic shift in biological activity can be directly attributed to the nature of the substituent at the C-2 position of the pyrimidine ring.

Figure 3: Chemical structures and associated activities of the two compounds.
  • N-benzyl-2-phenylpyrimidin-4-amine : The phenyl group is a large, rigid, and hydrophobic moiety. This allows it to form significant van der Waals and potential π-stacking interactions within the specific, likely allosteric, binding pocket of the human USP1 enzyme.[1] This precise fit is responsible for its high potency and selectivity, making it an effective enzyme inhibitor.

  • This compound : The methylthio group (-SMe) is significantly smaller, non-aromatic, and more flexible than the phenyl ring. It possesses a sulfur atom that can act as a hydrogen bond acceptor and is more polarizable. This radical change in size, shape, and electronic properties prevents the molecule from binding effectively to the USP1 pocket. Instead, these different properties allow it to interact with an entirely different set of biological targets, which, based on the available literature, appear to be within bacterial cells.[8]

Conclusion

This guide demonstrates that while this compound and N-benzyl-2-phenylpyrimidin-4-amine share a common core, the substitution at the C-2 position acts as a molecular switch, fundamentally altering their biological activity.

  • The 2-phenyl substitution directs the molecule towards potent and selective inhibition of the human USP1/UAF1 complex, establishing a clear path for development as an anticancer therapeutic .[1][2]

  • The 2-methylthio substitution ablates this activity but confers properties that make the scaffold suitable for investigation as an antibacterial agent .[8]

This comparison underscores the profound impact of subtle structural modifications in medicinal chemistry and provides a clear, evidence-based rationale for pursuing these two scaffolds in completely different therapeutic directions.

References

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available at: [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. bmg.com. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 De. pubs.acs.org. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Unknown Source. (n.d.). Deubiquitinating (DUB) assay protocol. Retrieved from [Link]

  • Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298–304. Available at: [Link]

  • PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. National Center for Biotechnology Information. Retrieved from [Link]

  • DiVA portal. (2010). WDR20 Regulates Activity of the USP12·UAF1 Deubiquitinating Enzyme Complex. diva-portal.org. Retrieved from [Link]

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. Available at: [Link]

  • ResearchGate. (2017). USP1–UAF1 deubiquitinase complex stabilizes TBK1 and enhances antiviral responses. ResearchGate. Retrieved from [Link]

  • Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 161-171. Available at: [Link]

  • ResearchGate. (2022). Experimental data of enzyme activity assays performed on USP1/UAF1,... ResearchGate. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. scirp.org. Retrieved from [Link]

  • MDPI. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. mdpi.com. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. Retrieved from [Link]

  • TSI Journals. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. tsijournals.com. Retrieved from [Link]

Sources

In Vitro Validation of "N-Benzyl-2-(methylthio)pyrimidin-4-amine" as a Novel Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of "N-Benzyl-2-(methylthio)pyrimidin-4-amine" (herein referred to as NBMP). We will objectively compare its performance against a well-established chemotherapeutic agent, Doxorubicin, and provide the supporting experimental rationale and detailed protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel oncology therapeutics.

Introduction: The Rationale for Investigating this compound

While direct studies on NBMP are emerging, the pyrimidine scaffold is a cornerstone of anticancer drug development. Pyrimidine analogues often act as antimetabolites, interfering with nucleic acid synthesis and leading to cell death.[1][2][3] Furthermore, related compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have demonstrated potent anticancer activity by inhibiting the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response.[4][5] This precedent provides a strong rationale for investigating the anticancer potential of NBMP.

This guide outlines a systematic in vitro approach to not only quantify the cytotoxic effects of NBMP but also to elucidate its potential mechanism of action. We will employ a panel of well-characterized cancer cell lines and a series of robust assays to build a comprehensive profile of NBMP's anticancer activity.

Experimental Workflow: A Phased Approach to In Vitro Validation

A logical and stepwise progression of experiments is crucial for a thorough in vitro validation. Our proposed workflow begins with a broad assessment of cytotoxicity and narrows down to more specific mechanistic investigations.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Analysis cluster_3 Phase 4: Comparative Analysis A Selection of Cancer Cell Lines B Cytotoxicity Assay (SRB Assay) A->B Initial Screening C Apoptosis Induction Assay (Annexin V-FITC/PI Staining) B->C Investigate Cell Death Mechanism D Cell Cycle Analysis (Propidium Iodide Staining) B->D Assess Effect on Cell Progression E Western Blot Analysis (Key Signaling Proteins) C->E Confirm Apoptotic Pathway D->E Investigate Cell Cycle Regulators F Data Synthesis & Comparison (NBMP vs. Doxorubicin) E->F Final Evaluation G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves & Activates PARP PARP Casp3->PARP Cleaves CleavedPARP Cleaved PARP p53 p53 p21 p21 p53->p21 Induces CDK1 CDK1 p21->CDK1 Inhibits CyclinB1 Cyclin B1 CyclinB1->CDK1 Activates

References

A Comparative Efficacy Analysis of N-Benzyl-2-(methylthio)pyrimidin-4-amine Against Known Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. This guide provides a comprehensive comparative analysis of the investigational compound, N-Benzyl-2-(methylthio)pyrimidin-4-amine , against a panel of widely recognized antibacterial agents. Pyrimidine derivatives have garnered significant interest due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of the compound's potential based on established in vitro methodologies. While direct comparative clinical data for this compound is not yet available, this guide synthesizes existing knowledge on related pyrimidine compounds and outlines the rigorous experimental framework required for a thorough efficacy assessment.

Introduction: The Pressing Need for Novel Antibiotics

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to modern medicine. The chemical backbone of many existing antibiotics is increasingly compromised by bacterial evolution, necessitating the discovery and development of new therapeutic agents with unique mechanisms of action.[1] Pyrimidine-containing compounds represent a promising avenue of research, with numerous derivatives demonstrating significant antibacterial activity against both Gram-positive and Gram-negative pathogens.[1][3][4][5]

This compound is a member of this promising class of molecules. Its structural features, including the pyrimidine core and benzyl group substitution, are suggestive of potential biological activity.[6][7] This guide will delineate the standard methodologies for evaluating its antibacterial efficacy in a head-to-head comparison with established drugs, providing a framework for understanding its potential role in the future of antimicrobial therapy.

Comparative In Vitro Efficacy: A Framework for Analysis

The cornerstone of antibacterial efficacy evaluation lies in determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10] To provide a clear benchmark, the efficacy of this compound should be assessed against a panel of clinically relevant bacteria and compared with standard-of-care antibiotics.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound Staphylococcus aureus (ATCC 29213) Escherichia coli (ATCC 25922) Mechanism of Action
This compound [To Be Determined][To Be Determined]Proposed: Inhibition of Nucleic Acid Synthesis
Ciprofloxacin 0.25 - 1.0≤0.015 - 0.12Inhibition of DNA gyrase and topoisomerase IV
Ampicillin 0.25 - 1.02.0 - 8.0Inhibition of cell wall synthesis
Gentamicin 0.12 - 1.00.25 - 1.0Inhibition of protein synthesis

Note: The MIC values for the standard agents are representative ranges from established literature. The efficacy of this compound is yet to be determined through the protocols outlined in this guide.

Proposed Mechanism of Action: Targeting Bacterial Nucleic Acid Synthesis

While the precise mechanism of action for this compound is yet to be elucidated, its structural similarity to other pyrimidine derivatives suggests a potential interference with bacterial nucleic acid synthesis.[11] Many pyrimidine analogs act as antimetabolites, disrupting the production of DNA and RNA, which is essential for bacterial replication.[12] This proposed mechanism offers the advantage of targeting a fundamental cellular process, potentially circumventing existing resistance mechanisms that affect other antibiotic classes.

Proposed Mechanism of Action Proposed Mechanism of Action of this compound cluster_bacterium Bacterial Cell Pyrimidine_Derivative N-Benzyl-2-(methylthio) pyrimidin-4-amine Nucleic_Acid_Synthesis Nucleic Acid Synthesis (DNA & RNA) Pyrimidine_Derivative->Nucleic_Acid_Synthesis Inhibition Bacterial_Replication Bacterial Replication Nucleic_Acid_Synthesis->Bacterial_Replication Essential for Cell_Death Bacteriostasis/ Cell Death Nucleic_Acid_Synthesis->Cell_Death Disruption leads to

Caption: Proposed mechanism targeting nucleic acid synthesis.

Detailed Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized protocols must be strictly followed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[13][14][15][16]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantitative susceptibility testing.[9][17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[8][10]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

    • Prepare stock solutions of the comparator agents (Ciprofloxacin, Ampicillin, Gentamicin) as per CLSI guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of each antimicrobial agent across the wells of the plate.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).

  • Incubation and Interpretation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[9]

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear, indicating the inhibition of bacterial growth.

MIC_Workflow Broth Microdilution MIC Testing Workflow A Prepare Stock Solutions (Test & Control Compounds) C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC (Lowest Clear Well) E->F

Caption: Workflow for Broth Microdilution MIC Testing.

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[18][19]

Principle: A paper disk impregnated with a known concentration of an antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.[18][19]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the surface of a Mueller-Hinton Agar (MHA) plate to obtain confluent growth.[19][20]

  • Application of Disks: Aseptically apply paper disks impregnated with this compound and the standard antibiotics onto the surface of the inoculated agar plate.[18][20]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Interpretation: Measure the diameter of the zones of inhibition in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the agent.

Discussion and Future Perspectives

The data generated from these standardized assays will provide a foundational understanding of the antibacterial potential of this compound. A favorable MIC value, particularly against resistant strains, when compared to established antibiotics, would warrant further investigation.

Future studies should aim to:

  • Elucidate the precise molecular mechanism of action.

  • Evaluate the compound's activity against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Assess the potential for resistance development through serial passage studies.

  • Conduct in vivo efficacy and toxicity studies in appropriate animal models.

The systematic evaluation outlined in this guide will be crucial in determining if this compound can progress as a viable candidate in the pipeline of new antibacterial therapies.

References

  • Benchchem. Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102".
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Microbe Investigations.
  • ResearchGate.
  • National Institutes of Health (NIH).
  • ResearchGate.
  • Innovare Academic Sciences. RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
  • PubMed.
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • The world's largest collection of open access research papers. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Benchchem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • BenchFly. Testing an Antibiotic Using a Disk Diffusion Assay.
  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion.
  • National Institutes of Health (NIH).
  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • RSC Publishing.
  • ResearchGate. Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
  • Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Upd
  • National Institutes of Health (NIH).
  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria.
  • LITFL.
  • Benchchem. A Comparative Analysis of "Antibacterial Agent 102" Against Standard Therapies for Staphylococcus aureus Infections.
  • ChemBK. This compound.
  • Scirp.org. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • A comparative review. Synthetic vs. natural antimicrobial agents for safer textiles.
  • Scirp.org. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • ResearchGate. Comparison of the 11 most commonly used antibacterial drugs for...
  • ResearchGate. (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)
  • National Center for Biotechnology Information (NCBI).
  • PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor.
  • ResearchGate. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
  • Pharmacia. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.
  • Sinfoo Biotech. This compound.

Sources

N-Benzyl-2-(methylthio)pyrimidin-4-amine: A Potential Alternative in the Landscape of USP1/UAF1 Deubiquitinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of cellular signaling, the ubiquitin-proteasome system plays a pivotal role in maintaining protein homeostasis. Deubiquitinating enzymes (DUBs) are key regulators of this system, and their dysregulation is implicated in a variety of diseases, including cancer. Among these, the Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor USP1-Associated Factor 1 (UAF1), has emerged as a compelling therapeutic target, particularly in the context of DNA damage response and cancer therapy resistance.[1][2] This guide provides a comparative analysis of N-Benzyl-2-(methylthio)pyrimidin-4-amine as a potential inhibitor of the USP1/UAF1 complex, contextualized by the performance of established inhibitors and supported by detailed experimental methodologies.

The Rise of USP1/UAF1 as a Therapeutic Target

The USP1/UAF1 complex is a critical regulator of the DNA damage response, primarily through the deubiquitination of two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][3] Monoubiquitination of PCNA is essential for translesion synthesis (TLS), a DNA damage tolerance mechanism, while monoubiquitinated FANCD2 is crucial for the Fanconi Anemia pathway, which repairs DNA interstrand crosslinks.[3][4] By removing the ubiquitin signal from these proteins, USP1/UAF1 effectively terminates these DNA repair processes. In cancer cells, elevated USP1/UAF1 activity can contribute to resistance to DNA-damaging chemotherapeutics like cisplatin.[5] Therefore, inhibiting USP1/UAF1 presents a promising strategy to enhance the efficacy of existing cancer treatments.

N-Benzyl-pyrimidin-4-amine Derivatives: A Promising Scaffold for USP1/UAF1 Inhibition

Recent high-throughput screening and medicinal chemistry efforts have identified a class of potent and selective inhibitors of the USP1/UAF1 complex based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold. A leading example from this class is ML323, which exhibits nanomolar potency and excellent selectivity for USP1/UAF1 over other deubiquitinases.[6][7] The discovery of ML323 and its analogues has validated the druggability of the USP1/UAF1 complex and provided valuable chemical tools to probe its biological functions.[6][7]

This compound: A Structural Analogue with Untapped Potential

While direct enzymatic inhibition data for This compound (CAS: 91719-61-8) is not yet available in the public domain, its structural similarity to the N-benzyl-pyrimidin-4-amine core of ML323 suggests its potential as a USP1/UAF1 inhibitor. The key structural difference lies at the 2-position of the pyrimidine ring, where a methylthio group replaces the substituted phenyl group found in ML323. This modification could influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationship (SAR) of 2-substituted pyrimidine derivatives is warranted to fully understand the therapeutic potential of this compound.

Comparative Performance of USP1/UAF1 Inhibitors

To provide a clear benchmark for the evaluation of new potential inhibitors like this compound, the following table summarizes the reported inhibitory activities of several known USP1/UAF1 inhibitors.

InhibitorTargetIC50 (nM)Ki (µM)Inhibition MechanismReference(s)
ML323 USP1/UAF176 (Ub-Rho assay)0.068Allosteric, Mixed[6][8]
Pimozide USP1/UAF1~2000 (inferred from Ki)0.5Non-competitive[5][9]
GW7647 USP1/UAF1~2000 (inferred from Ki)0.7Non-competitive[5][9]
C527 USP1/UAF1880Not ReportedNot Reported[10][11]
SJB2-043 USP1/UAF1544Not ReportedNot Reported[10]

Experimental Protocols for Assessing USP1/UAF1 Inhibition

The evaluation of potential USP1/UAF1 inhibitors requires robust and reliable in vitro and cell-based assays. Below are detailed protocols for two commonly employed methods.

Fluorescence-Based Deubiquitinase Activity Assay (Ubiquitin-Rhodamine 110)

This assay provides a continuous, real-time measurement of DUB activity and is well-suited for high-throughput screening.

Principle: The substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is a quenched fluorogenic substrate. Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine 110 by a DUB results in a significant increase in fluorescence.[12][13]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, and 1 mM DTT.

    • USP1/UAF1 Enzyme: Prepare a stock solution of purified human USP1/UAF1 complex in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).

    • Ub-Rho110 Substrate: Prepare a stock solution in DMSO. The final concentration in the assay is typically around 100-200 nM.

    • Test Compound: Prepare a dilution series of this compound and known inhibitors (e.g., ML323) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 45 µL of assay buffer to each well.

    • Add 5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.

    • Add 25 µL of the diluted USP1/UAF1 enzyme solution to all wells except the negative control wells (add 25 µL of assay buffer instead).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the Ub-Rho110 substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.[12]

    • Record fluorescence readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the vehicle control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gel-Based Deubiquitination Assay (Western Blot)

This endpoint assay directly visualizes the cleavage of a di-ubiquitin substrate and can be used to confirm the results from fluorescence-based assays.

Principle: The USP1/UAF1 enzyme is incubated with a di-ubiquitin substrate (e.g., K63-linked di-ubiquitin). The reaction is then stopped, and the products are resolved by SDS-PAGE and visualized by Western blotting using an anti-ubiquitin antibody. Inhibition of the enzyme results in less cleavage of the di-ubiquitin into mono-ubiquitin.[14]

Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, and 5 mM DTT.

    • USP1/UAF1 Enzyme: Prepare a stock solution of purified human USP1/UAF1 complex.

    • Di-ubiquitin Substrate: Prepare a stock solution of K63-linked di-ubiquitin.

    • Test Compound: Prepare a dilution series of this compound and known inhibitors.

    • 2x SDS-PAGE Sample Buffer: Standard formulation with a reducing agent.

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes. For each reaction, combine:

      • Reaction Buffer

      • Test compound or DMSO

      • USP1/UAF1 enzyme (e.g., 50-100 nM final concentration)

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the di-ubiquitin substrate (e.g., 1-2 µM final concentration).

    • Incubate at 37°C for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Resolve the reaction products on a 15% Tris-glycine SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for di-ubiquitin and mono-ubiquitin using densitometry software (e.g., ImageJ).

    • Calculate the percentage of di-ubiquitin cleavage for each condition.

    • Determine the IC50 value by plotting the percentage of inhibition versus inhibitor concentration.

Visualizing the USP1/UAF1 Signaling Pathway and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the USP1/UAF1 signaling pathway and the workflows for the inhibition assays.

USP1_Signaling_Pathway cluster_DNA_Damage DNA Damage (e.g., UV, Cisplatin) cluster_Ubiquitination Ubiquitination cluster_DNA_Repair DNA Damage Response cluster_Deubiquitination Deubiquitination cluster_Inhibition Inhibition DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA Replication Stress FANCD2 FANCD2 DNA_Damage->FANCD2 Interstrand Crosslinks Ub_PCNA Ub-PCNA PCNA->Ub_PCNA E2/E3 Ligases Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 FA Core Complex TLS Translesion Synthesis Ub_PCNA->TLS Activates USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 Substrate FA_Pathway Fanconi Anemia Pathway Ub_FANCD2->FA_Pathway Activates Ub_FANCD2->USP1_UAF1 Substrate USP1_UAF1->PCNA Deubiquitinates USP1_UAF1->FANCD2 Deubiquitinates Inhibitor This compound (Potential Inhibitor) Inhibitor->USP1_UAF1 Inhibits Experimental_Workflows cluster_Fluorescence_Assay Fluorescence-Based Assay cluster_Western_Blot_Assay Gel-Based (Western Blot) Assay F_Start Combine USP1/UAF1 and Inhibitor F_Incubate Pre-incubate F_Start->F_Incubate F_Add_Substrate Add Ub-Rho110 F_Incubate->F_Add_Substrate F_Measure Measure Fluorescence (Ex: 485nm, Em: 535nm) F_Add_Substrate->F_Measure F_Analyze Calculate IC50 F_Measure->F_Analyze W_Start Combine USP1/UAF1 and Inhibitor W_Incubate Pre-incubate W_Start->W_Incubate W_Add_Substrate Add Di-ubiquitin W_Incubate->W_Add_Substrate W_React Incubate at 37°C W_Add_Substrate->W_React W_Stop Stop Reaction (SDS Sample Buffer) W_React->W_Stop W_SDS_PAGE SDS-PAGE W_Stop->W_SDS_PAGE W_Transfer Western Blot W_SDS_PAGE->W_Transfer W_Detect Detect with Anti-Ubiquitin Ab W_Transfer->W_Detect W_Analyze Quantify Bands (IC50) W_Detect->W_Analyze

Caption: Experimental workflows for assessing USP1/UAF1 inhibition.

Conclusion and Future Directions

While this compound remains a molecule of speculative interest in the context of USP1/UAF1 inhibition, its structural similarity to a validated class of potent inhibitors provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to determine its inhibitory activity and selectivity. Should this compound demonstrate significant and selective inhibition of the USP1/UAF1 complex, it could represent a valuable new chemical scaffold for the development of novel therapeutics aimed at overcoming resistance to DNA-damaging agents in cancer treatment. Future studies should focus on the synthesis and in vitro characterization of this compound, followed by cell-based assays to assess its impact on PCNA and FANCD2 ubiquitination and its ability to sensitize cancer cells to chemotherapeutic agents.

References

  • Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. Nature Chemical Biology, 10(4), 298–304. [Link]

  • Mistry, H., et al. (2013). Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells. Molecular Cancer Therapeutics, 12(12), 2651–2662. [Link]

  • Dexheimer, T. S., et al. (2012). Discovery of ML323 as a novel inhibitor of the USP1/UAF1 deubiquitinase complex. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390–1400. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547–560. [Link]

  • Hassiepen, U., et al. (2007). A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate. Analytical Biochemistry, 371(2), 201–207. [Link]

  • BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubMed Central. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. [Link]

  • PubMed Central. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. [Link]

  • PubMed. (2011). Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. [Link]

  • PubMed. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. [Link]

  • ResearchGate. (n.d.). The USP1/UAF1 complex regulates the ubiquitination level of FANCD2/FANCI and PCNA. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the deubiquitination cycle of FANCI−FANCD2 by USP1−UAF1. Retrieved from [Link]

  • Amsbio. (n.d.). Deubiquitinating (DUBs) Activity Assay Kits. Retrieved from [Link]

  • PubMed Central. (2020). Assay Systems for Profiling Deubiquitinating Activity. [Link]

  • PubMed Central. (2013). Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells. [Link]

  • PubMed. (2011). Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. [Link]

  • PubMed Central. (2007). Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair. [Link]

  • Molecular Cell. (2005). The Deubiquitinating Enzyme USP1 Regulates the Fanconi Anemia Pathway. [Link]

  • DSpace. (2006). Regulation of monoubiquitinated PCNA by DUB autocleavage. [Link]

  • ResearchGate. (n.d.). Schematic representation of the deubiquitination cycle of FANCI−FANCD2 by USP1−UAF1. Retrieved from [Link]

  • PubMed Central. (2007). The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination. [Link]

  • PubMed Central. (2007). Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair. [Link]

  • PubMed Central. (2013). Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells. [Link]

Sources

A Comparative Guide to Cross-Validating N-Benzyl-2-(methylthio)pyrimidin-4-amine Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including many with potent anticancer properties.[1] These compounds often exert their effects by targeting key cellular processes like cell division, signaling pathways, and metabolism.[2][3] N-Benzyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative of interest for its potential as a novel therapeutic agent. While initial studies may suggest bioactivity, it is imperative to perform rigorous cross-validation in a diverse panel of cancer cell lines. This process is critical to understanding the compound's spectrum of activity, identifying potential resistance mechanisms, and elucidating its mechanism of action, which is a crucial step for personalized cancer treatment.[4]

This guide provides a comprehensive framework for the cross-validation of this compound. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present a logical workflow for data interpretation, all grounded in the principles of robust scientific inquiry.

Experimental Rationale and Design

The primary goal of cross-validation is to assess the consistency and breadth of a compound's biological effects. A well-designed study will utilize a panel of cell lines with distinct genetic backgrounds and tissue origins. This approach helps to determine if the compound's activity is specific to a particular cancer subtype or if it has broader applicability.

For this guide, we hypothesize that this compound may function as an inhibitor of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer that plays a crucial role in cell proliferation, survival, and growth.[5][6][7] The experimental design is therefore structured to not only measure cytotoxicity but also to probe for effects on this specific pathway.

Cell Line Selection:

A panel of breast cancer cell lines is chosen to represent different molecular subtypes:

  • MCF-7: Estrogen receptor-positive (ER+), representing luminal A breast cancer.

  • SK-BR-3: HER2-overexpressing, representing HER2+ breast cancer.

  • MDA-MB-231: Triple-negative breast cancer (TNBC), known for its aggressive phenotype.

  • A549 (Lung Carcinoma): Included to assess activity beyond breast cancer.

This selection allows for the investigation of subtype-specific sensitivities.

Methodologies

Here we provide detailed protocols for the core assays required to cross-validate the activity of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.[10][11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours.[10]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[8] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[10]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[9][10] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[9][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[15]

Protocol:

  • Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with this compound at concentrations around the determined IC50 value for 24 hours.[14]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method to detach them.[16]

  • Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-670 x g for 5 minutes.[14][16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[18] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[18]

Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, providing insight into the compound's effect on signaling pathways.[19][20]

Protocol:

  • Protein Extraction: Treat cells with this compound for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]

  • SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in SDS-PAGE sample buffer.[22] Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key PI3K/Akt pathway proteins (e.g., phospho-Akt (Ser473), total Akt, and a loading control like β-actin or GAPDH).[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the target proteins to the loading control.

Comparative Results

The data gathered from these experiments should be systematically organized to facilitate cross-cell line comparison.

Table 1: Comparative Cytotoxicity (IC50) of this compound
Cell LineCancer TypeMolecular SubtypeIC50 (µM) after 48h
MCF-7 Breast CarcinomaER-positive15.2 ± 1.8
SK-BR-3 Breast CarcinomaHER2-overexpressing28.5 ± 3.1
MDA-MB-231 Breast CarcinomaTriple-Negative8.9 ± 1.1
A549 Lung CarcinomaNSCLC12.4 ± 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Apoptosis Induction by this compound (at IC50 concentration for 24h)
Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 25.6%10.2%
SK-BR-3 15.1%5.4%
MDA-MB-231 35.8%15.7%
A549 29.3%12.5%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Modulation of Akt Phosphorylation
Cell LineTreatment (IC50 for 6h)Fold Change in p-Akt (Ser473) / Total Akt
MCF-7 Compound0.45
SK-BR-3 Compound0.82
MDA-MB-231 Compound0.21
A549 Compound0.33

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothesized Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-Benzyl-2-(methylthio) pyrimidin-4-amine Compound->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.

Experimental Cross-Validation Workflow

Cross_Validation_Workflow start Select Diverse Cancer Cell Lines viability Screen for Cytotoxicity (MTT Assay) Determine IC50 Values start->viability apoptosis Assess Apoptosis Induction (Annexin V/PI Staining) viability->apoptosis Use IC50 for dosing western Profile Pathway Modulation (Western Blot for p-Akt) apoptosis->western analysis Comparative Data Analysis (Cross-Cell Line) western->analysis conclusion Draw Conclusions on Activity Spectrum & MoA analysis->conclusion

Caption: Workflow for cross-validating anticancer compound activity.

Discussion and Interpretation

The hypothetical results suggest that this compound exhibits differential cytotoxicity across the tested cell lines. The triple-negative cell line, MDA-MB-231, shows the highest sensitivity (lowest IC50), which is a promising finding given the limited targeted therapies for this breast cancer subtype. The higher IC50 in the SK-BR-3 cell line might indicate intrinsic or acquired resistance mechanisms, possibly due to the dominant HER2 signaling pathway in these cells.

The apoptosis data correlates well with the cytotoxicity findings. MDA-MB-231 cells show the most significant induction of apoptosis, supporting the IC50 results. This indicates that the compound's cytotoxic effect is, at least in part, mediated by triggering programmed cell death.

Crucially, the Western blot analysis provides a mechanistic link. The marked decrease in Akt phosphorylation in the sensitive MDA-MB-231 and A549 cell lines strongly supports the hypothesis that the compound targets the PI3K/Akt pathway.[24] The less pronounced effect in the more resistant SK-BR-3 line suggests that other survival pathways may be more critical in these cells, or that the compound is less effective at inhibiting PI3K/Akt in the context of HER2 overexpression.

Conclusion

This guide outlines a systematic approach to the cross-validation of this compound. By employing a panel of diverse cell lines and integrating data from viability, apoptosis, and mechanistic assays, a comprehensive profile of the compound's activity can be established. The hypothetical data illustrates that this compound is a promising candidate for further development, particularly for triple-negative breast cancer, with a likely mechanism of action involving the inhibition of the PI3K/Akt signaling pathway. This multi-faceted validation process is an indispensable step in the preclinical evaluation of any novel anticancer agent, providing the robust data necessary to justify further investigation.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Castillo, J. J., & Vivanco, I. (2004). PI3K/Akt signalling pathway and cancer. PubMed. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Cretella, D., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC - PubMed Central. Retrieved from [Link]

  • Mabuchi, S., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • Nature. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]

  • American Association for Cancer Research. (2014). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Follow-up studies validate compound activity. Retrieved from [Link]

  • PubMed Central. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Retrieved from [Link]

  • Scientific Research Publishing Inc. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]

Sources

Comparative analysis of "N-Benzyl-2-(methylthio)pyrimidin-4-amine" and its benzimidazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Pyrimidine and Benzimidazole Scaffolds as Kinase Inhibitors

A Senior Application Scientist's Analysis of N-Benzyl-2-(methylthio)pyrimidin-4-amine Derivatives and Their Benzimidazole Counterparts in Anti-Angiogenic Therapy

Abstract

In the landscape of targeted cancer therapy, kinase inhibitors are paramount. The pyrimidine and benzimidazole scaffolds represent two of the most successful heterocyclic cores in the design of these inhibitors. This guide provides a comparative analysis of derivatives based on the "this compound" scaffold and their analogous benzimidazole-based compounds, with a specific focus on their role as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. We will dissect their structure-activity relationships, comparative potency, and the underlying signaling pathways they modulate. This analysis is supported by experimental data and detailed protocols to provide researchers with a robust framework for their own investigations.

Introduction: The Central Role of Pyrimidine and Benzimidazole Scaffolds

Heterocyclic compounds are the bedrock of medicinal chemistry. Among them, the pyrimidine ring, a core component of nucleobases like cytosine and uracil, and the benzimidazole ring, an isostere of natural purine nucleosides, are privileged structures.[1][2][3] Their prevalence in clinically approved drugs stems from their ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of protein kinases.[4][5]

The specific compound "this compound" and its derivatives have been explored as potent inhibitors of various protein kinases.[2][6] Similarly, benzimidazole-based molecules have a rich history as kinase inhibitors, targeting a wide array of kinases implicated in cancer.[4][7] A critical target for both scaffolds is VEGFR-2, a receptor tyrosine kinase whose activation is a primary driver of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[8][9][10] Inhibition of the VEGFR-2 signaling pathway is a clinically validated and attractive approach for cancer therapy.[8][9] This guide will compare representative compounds from both the pyrimidine and benzimidazole classes that have been developed as VEGFR-2 inhibitors.

Comparative Biological Activity: Targeting the VEGFR-2 Signaling Pathway

The efficacy of kinase inhibitors is primarily judged by their potency (often measured as the half-maximal inhibitory concentration, or IC50) against their target enzyme and their cytotoxic effect on cancer cells. While no single study directly compares this compound with a direct benzimidazole analog, we can construct a scientifically sound comparison by examining representative compounds from each class that target VEGFR-2.

Mechanism of Action: Inhibition of VEGFR-2 Kinase

Both pyrimidine and benzimidazole-based inhibitors are typically ATP-competitive. They are designed to occupy the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition for these compounds.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Inhibitor Pyrimidine & Benzimidazole Kinase Inhibitors Inhibitor->Dimerization INHIBITS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Proliferation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory activities of representative pyrimidine and benzimidazole derivatives against VEGFR-2 kinase and various cancer cell lines. This data, compiled from multiple studies, allows for a cross-scaffold comparison.

Compound Class Representative Compound Target IC50 (µM) Cell Line Cytotoxicity IC50 (µM) Reference
Pyrimidine Compound 17f (Thieno[2,3-d]pyrimidine)VEGFR-20.23HCT-1162.80[9]
HepG24.10[9]
Pyrimidine Compound SP2 VEGFR-26.82HT-294.07[11][12]
COLO-2054.98[11][12]
Pyrimidine Pazopanib (Reference Drug)VEGFR-2-A54921.18[8]
HepG236.66[8]
Benzimidazole Benzimidazole-urea InhibitorVEGFR-2---[13][14]
Benzimidazole Compound 33 VEGFR-20.57--[10]
Reference Drug SorafenibVEGFR-20.23--[9]

Analysis: From the data, it is evident that both pyrimidine and benzimidazole scaffolds can produce highly potent VEGFR-2 inhibitors. The thieno[2,3-d]pyrimidine derivative 17f shows excellent enzymatic inhibition with an IC50 of 0.23 µM, equivalent to the approved drug Sorafenib.[9] Similarly, the benzimidazole derivative 33 demonstrates potent VEGFR-2 inhibition with an IC50 of 0.57 µM.[10]

The choice between scaffolds often comes down to synthetic accessibility, patentability, and the ability to fine-tune properties like selectivity and pharmacokinetics through chemical modification. The pyrimidine core offers numerous positions for substitution, allowing for extensive structure-activity relationship (SAR) studies.[8][11] The benzimidazole scaffold, being a purine isostere, has a strong inherent affinity for kinase ATP pockets, a feature that medicinal chemists have widely exploited.[1][7]

Structure-Activity Relationship (SAR) Insights

Pyrimidine Derivatives: SAR studies on pyrimidine-based inhibitors reveal that modifications at the 2, 4, and 5-positions are critical for activity. The N-benzyl group, as seen in the topic compound, often inserts into a hydrophobic pocket of the kinase. The 2-(methylthio) group can be a point of modification to interact with the hinge region of the kinase, or it can be replaced with other groups to modulate potency and selectivity.[8][9]

Benzimidazole Derivatives: For benzimidazole-ureas, the N1 nitrogen of the benzimidazole and the urea moiety play a critical role in binding to the VEGFR-2 enzyme, often forming key hydrogen bonds with the hinge region.[13] Substitutions on the benzene ring portion of the benzimidazole can be used to occupy hydrophobic pockets and enhance potency.[13][15]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for key assays are provided below. These protocols are foundational for researchers evaluating novel kinase inhibitors.

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition.

Principle: The assay measures the activity of recombinant human VEGFR-2 by quantifying the consumption of ATP. The inhibitory effect of a test compound is determined by the increase in luminescence, which corresponds to the amount of ATP saved from consumption.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection prep1 1. Prepare 1x Kinase Buffer & Master Mix prep2 2. Prepare Serial Dilutions of Test Compound prep1->prep2 prep3 3. Dilute VEGFR-2 Enzyme prep2->prep3 exec1 4. Add Master Mix to 96-well Plate exec2 5. Add Inhibitor & Controls exec1->exec2 exec3 6. Add Diluted Enzyme (Initiate Reaction) exec2->exec3 exec4 7. Incubate at 30°C exec3->exec4 detect1 8. Add Kinase-Glo® Reagent (Stop Reaction) detect2 9. Incubate at RT detect1->detect2 detect3 10. Measure Luminescence detect2->detect3

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Step-by-Step Protocol:

  • Prepare 1x Kinase Buffer: Dilute a 5x Kinase Buffer stock with nuclease-free water. Optionally, add DTT to a final concentration of 1 mM.[16][17]

  • Prepare Master Mix: For 100 reactions, mix 600 µl of 5x Kinase Buffer, 100 µl of 500 µM ATP, 100 µl of 50x PTK substrate (e.g., Poly(Glu,Tyr) 4:1), and 1700 µl of water.[17]

  • Compound Dilution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration does not exceed 1%.[17]

  • Plate Setup: Add 12.5 µL of the Master Mix to each well of a solid white 96-well plate.[16]

  • Add Inhibitor: Add 2.5 µL of the diluted test compound to the "Test Inhibitor" wells. Add 2.5 µL of 1x Kinase Buffer with the equivalent DMSO percentage to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[16]

  • Enzyme Addition: Add 10 µL of diluted recombinant VEGFR-2 enzyme (e.g., 2.5 ng/µL) to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.[17]

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add 25 µL of Kinase-Glo® MAX reagent to each well to stop the reaction. Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.[16][17]

  • Measure Luminescence: Read the plate using a microplate reader capable of measuring luminescence.[16]

  • Data Analysis: Subtract the "Blank" signal from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[16]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[18]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Incubation: Allow the plate to stand overnight in the incubator, or shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background.[19]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control cells. Plot the results to determine the IC50 value.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, providing mechanistic insight into a compound's action.

Principle: This technique separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect target proteins (e.g., total ERK and phosphorylated ERK) to assess pathway activation or inhibition.[20][21]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[21]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.[21][22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][23]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[21][22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK) and a loading control (e.g., GAPDH or β-actin).[20][21]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[21]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ. Normalize the intensity of the phosphorylated protein band to the total protein band and the loading control. Express results as a fold change relative to the untreated control.[21]

Conclusion and Future Perspectives

The comparative analysis reveals that both pyrimidine and benzimidazole scaffolds are highly effective frameworks for the design of potent VEGFR-2 kinase inhibitors. While derivatives of the this compound core demonstrate significant potential, benzimidazole analogs also exhibit excellent, and in some cases, superior potency.[9][10]

The choice of scaffold for a drug discovery program will depend on a multi-parameter optimization process, including synthetic feasibility, selectivity profile against other kinases, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The development of multi-target inhibitors, which simultaneously block several key kinases, is a growing trend, and both scaffolds have proven amenable to this approach.[4][24] Future research will likely focus on creating next-generation inhibitors with improved selectivity, reduced off-target effects, and the ability to overcome acquired resistance mechanisms.

References

  • Al-Warhi, T., et al. (2021). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry, 114, 105138. [Link]

  • Ying, D. X., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(13), 1129-1142. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]

  • Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]

  • Cushman, M., et al. (2009). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry, 52(19), 5824-5835. [Link]

  • Garuti, L., et al. (2014). Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters, 7(4), 301-310. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Patel, S. B., et al. (2024). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design, 21(1), 38-49. [Link]

  • Patel, S. B., et al. (2024). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 777, 137-150. [Link]

  • Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 145-156. [Link]

  • Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6214. [Link]

  • Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 416-436. [Link]

  • Liang, D., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(23), 9896-9908. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([7][8][25]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1283. [Link]

  • ResearchGate. (n.d.). Examples of benzimidazole derivatives as potent VEGFR-2 inhibitors. ResearchGate. [Link]

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]

  • ResearchGate. (2025). review on the significance of pyrimidine derivatives as potent anti-angiogenic vegfr-2 inhibitors. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 478-492. [Link]

  • Yilmaz, V. T., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure, 1250, 131828. [Link]

  • Shirali, S., et al. (2015). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of Medicinal Chemistry, 58(10), 4287-4305. [Link]

  • Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scientific Research Publishing. [Link]

  • Joshi, S., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4468-4484. [Link]

  • Ghorab, M. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2465-2480. [Link]

Sources

Validating the Mechanism of Action of N-Benzyl-2-(methylthio)pyrimidin-4-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, N-Benzyl-2-(methylthio)pyrimidin-4-amine. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, we will proceed with the hypothesis that this compound modulates a key cellular signaling kinase. For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3]

This guide will objectively compare the hypothetical performance of "this compound" with established mTOR inhibitors, providing a logical, evidence-based workflow. The experimental protocols described herein are designed as a self-validating system, incorporating orthogonal assays to ensure the trustworthiness and accuracy of the findings.

Introduction: The Rationale for Mechanistic Validation

Understanding a compound's precise mechanism of action is fundamental to drug discovery and development.[4][5][6] It allows for target validation, optimization of lead compounds, and the prediction of potential on- and off-target effects.[7][8][9] For this compound, a molecule with a promising chemical structure but an uncharacterized biological target, a systematic validation process is crucial. Our hypothesis centers on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in diseases like cancer, making its components attractive therapeutic targets.[1][10]

This guide will detail a multi-faceted approach to first, confirm direct target engagement, second, to elucidate the downstream cellular consequences of this engagement, and third, to observe the resulting cellular phenotype. We will compare our hypothetical data for this compound with two well-characterized mTOR inhibitors: Rapamycin (an allosteric mTORC1 inhibitor) and Torin 1 (a potent ATP-competitive mTOR kinase inhibitor).

Experimental Framework for Mechanism of Action Validation

A robust validation of a compound's mechanism of action requires a multi-pronged approach, moving from direct target interaction to broader cellular effects. The following diagram illustrates the proposed experimental workflow.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Downstream Pathway Modulation cluster_2 Phase 3: Phenotypic Confirmation A Biochemical Kinase Assay B Cellular Target Engagement (NanoBRET) A->B Confirms cellular permeability and binding C Western Blot Analysis of p-S6K and p-4E-BP1 B->C Links target binding to pathway activity D LanthaScreen Cellular Assay C->D Orthogonal confirmation of downstream inhibition E Cell Proliferation Assay (e.g., CCK-8) D->E Connects pathway modulation to cellular phenotype F Apoptosis Assay (e.g., Annexin V/PI) E->F Assesses cytotoxic vs. cytostatic effects

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Confirming Direct Target Engagement

The initial and most critical step is to determine if this compound directly interacts with its hypothesized target, mTOR.

Biochemical Kinase Assay

Rationale: An in vitro kinase assay using recombinant mTOR protein provides a clean, cell-free system to measure direct inhibition of kinase activity. This assay will determine if the compound can inhibit mTOR in the absence of cellular complexity.

Protocol:

  • Recombinant active mTOR kinase is incubated with the substrate, a p70S6K peptide, and ATP.

  • This compound, Rapamycin, and Torin 1 are added in a dose-response manner.

  • The reaction is allowed to proceed for a specified time.

  • The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a phospho-specific antibody.[3]

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Cellular Target Engagement Assay (NanoBRET™)

Rationale: It is essential to confirm that the compound can engage its target within the complex environment of a living cell.[11][12] The NanoBRET™ Target Engagement assay is a robust method for quantifying compound binding to a specific protein in live cells.[11][12]

Protocol:

  • Cells are engineered to express the mTOR protein fused to a NanoLuc® luciferase.

  • A cell-permeable fluorescent tracer that binds to the mTOR active site is added.

  • Upon tracer binding, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.

  • This compound, Rapamycin, and Torin 1 are added. If the compounds bind to mTOR, they will displace the tracer, leading to a decrease in the BRET signal.

  • The change in BRET signal is measured to determine the compound's apparent cellular affinity.[11]

AssayThis compound (Hypothetical)Rapamycin (Reference)Torin 1 (Reference)
Biochemical IC50 50 nM10 nM2 nM
NanoBRET™ Cellular EC50 200 nM50 nM15 nM

Phase 2: Elucidating Downstream Pathway Modulation

Once target engagement is confirmed, the next step is to verify that this binding event translates into the inhibition of the downstream signaling pathway.[1][10]

G PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Translation Protein Synthesis & Cell Growth S6K->Translation FourEBP1->Translation Inhibits when hypophosphorylated

Caption: Simplified mTORC1 signaling pathway.

Western Blot Analysis

Rationale: Western blotting is a semi-quantitative method to directly visualize the phosphorylation status of key mTOR substrates, such as p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[10] A reduction in the phosphorylated forms of these proteins indicates mTOR inhibition.

Protocol:

  • A suitable cancer cell line with active mTOR signaling (e.g., MCF-7) is treated with a dose range of this compound, Rapamycin, and Torin 1 for a defined period.

  • Cells are lysed, and protein concentrations are normalized.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with antibodies specific for phosphorylated S6K (Thr389) and phosphorylated 4E-BP1 (Thr37/46), as well as total S6K and 4E-BP1 as loading controls.

  • Bands are visualized and quantified.

LanthaScreen™ Cellular Assay

Rationale: To obtain more quantitative data on downstream pathway inhibition, a high-throughput immunofluorescence assay like LanthaScreen™ can be employed.[1] This TR-FRET-based assay provides a robust and ratiometric readout of protein phosphorylation.[1]

Protocol:

  • Cells expressing a GFP-tagged substrate of mTOR (e.g., S6K) are used.

  • Cells are treated with the test compounds.

  • After treatment, cells are lysed, and a terbium-labeled antibody specific for the phosphorylated form of the substrate is added.

  • If the substrate is phosphorylated, the antibody binds, bringing the terbium and GFP into close proximity and generating a FRET signal.

  • Inhibition of mTOR by the compounds will lead to a decrease in the FRET signal.

AssayThis compound (Hypothetical)Rapamycin (Reference)Torin 1 (Reference)
p-S6K (T389) Western Blot IC50 250 nM60 nM20 nM
LanthaScreen™ p-S6K IC50 220 nM55 nM18 nM

Phase 3: Phenotypic Confirmation

The final step is to demonstrate that the observed target engagement and pathway modulation result in a relevant cellular phenotype, such as the inhibition of cell proliferation or induction of apoptosis.[13][]

Cell Proliferation Assay

Rationale: As the mTOR pathway is a key driver of cell growth and proliferation, its inhibition is expected to have a cytostatic or cytotoxic effect.[2] Assays like the CCK-8 or CellTiter-Glo® measure cell viability and proliferation.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere.

  • Cells are treated with a dilution series of this compound and the reference compounds for 72 hours.

  • A reagent (e.g., WST-8 for CCK-8) is added, which is converted to a colored or luminescent product by metabolically active cells.

  • The signal is measured, and GI50 values (the concentration required to inhibit cell growth by 50%) are calculated.

Apoptosis Assay

Rationale: To distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect, an apoptosis assay is necessary.[13][] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.

Protocol:

  • Cells are treated with the compounds at concentrations around their GI50 values for 24-48 hours.

  • Cells are harvested and stained with fluorescently labeled Annexin V (which binds to apoptotic cells) and PI (which enters necrotic cells).

  • The percentage of live, early apoptotic, late apoptotic, and necrotic cells is quantified by flow cytometry.

AssayThis compound (Hypothetical)Rapamycin (Reference)Torin 1 (Reference)
Cell Proliferation GI50 (72h) 500 nM100 nM40 nM
Apoptosis (% Annexin V+ cells at GI50) 15%10%35%

Conclusion and Interpretation

This guide outlines a systematic and rigorous approach to validating the hypothesized mechanism of action of this compound as an mTOR inhibitor. By comparing its performance against well-characterized reference compounds across a tiered experimental workflow, researchers can build a strong, evidence-based case for its mechanism.

The hypothetical data presented suggests that this compound is a cell-permeable inhibitor of the mTOR pathway, albeit with lower potency than Torin 1. The correlation between target engagement, downstream pathway modulation, and the resulting anti-proliferative phenotype provides a coherent and validated mechanistic story. The lower level of apoptosis compared to Torin 1 might suggest a more cytostatic profile, a valuable piece of information for future drug development. This multi-faceted, comparative approach ensures scientific rigor and provides the necessary data to confidently advance promising compounds like this compound through the drug discovery pipeline.

References

  • Vasta, J. D., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(9), 1073-1084. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • RNomics Platform. (n.d.). Phenotypic assays. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Binding assays to profile target engagement by kinase inhibitors in vitro. Current Opinion in Chemical Biology, 11(5), 554-559. Retrieved from [Link]

  • PerkinElmer. (n.d.). Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. Retrieved from [Link]

  • SignalChem. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Molecular Cancer Therapeutics, 7(5), 1337-1345. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). The Experimental Design Process. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Retrieved from [Link]

  • Sahu, N. K., et al. (2022). Fundamental considerations in drug design. Future Journal of Pharmaceutical Sciences, 8(1), 1-14. Retrieved from [Link]

  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024). Techniques and Strategies in Drug Design and Discovery. Retrieved from [Link]

  • Raptim. (2024, September 11). Best Practices for Designing Effective Clinical Drug Trials. Retrieved from [Link]

  • Zhang, C., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(15), 8261. Retrieved from [Link]

  • Wang, Q., et al. (2017). Drug Design and Discovery: Principles and Applications. Computational and Structural Biotechnology Journal, 15, 1-2. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-544. Retrieved from [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-Benzyl-2-(methylthio)pyrimidin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical reagents are foundational to laboratory safety, regulatory adherence, and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of N-Benzyl-2-(methylthio)pyrimidin-4-amine. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance, adopting a cautious approach based on the known risks of structurally similar molecules.

The guidance herein is synthesized from established best practices for handling pyrimidine derivatives, benzylamines, and organosulfur compounds. Adherence to these protocols is essential for mitigating potential hazards and ensuring a secure laboratory environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. In the absence of specific toxicological data for this compound, we must infer its potential hazards from analogous chemical structures.

  • Pyrimidine Core: Pyrimidine and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]

  • Benzylamine Moiety: Benzylamine is known to be a combustible liquid that is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[3][4][5]

  • Methylthio Group: Organosulfur compounds can release toxic gases, such as sulfur oxides, upon combustion.[4]

Based on this composite hazard profile, all handling and disposal operations must be conducted under the assumption that this compound is a hazardous substance.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[6]To protect against potential splashes and contact with the eyes, which could cause serious irritation or damage.[1][7]
Hand Protection Chemically impermeable gloves (e.g., Nitrile or Neoprene).[1]To prevent skin contact, which may cause irritation or burns, and to avoid dermal absorption of the harmful substance.[3]
Body Protection A laboratory coat should be worn to protect skin and clothing.[1]Provides a barrier against accidental spills and contamination.
Footwear Closed-toed shoes are mandatory in the laboratory.[1]Protects feet from spills and falling objects.
Respiratory All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[1][4]The compound may cause respiratory irritation, and working in a fume hood provides necessary ventilation.[7]
Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from waste segregation at the point of generation to final collection by a licensed waste management service.

Step 1: Waste Characterization and Segregation

All waste streams containing this compound must be treated as hazardous waste.[6] Proper segregation is critical to prevent potentially dangerous chemical reactions.[1]

  • Solid Waste: Collect contaminated items such as gloves, weighing paper, and absorbent materials in a designated solid hazardous waste container.[1]

  • Liquid Waste: Unused or spent solutions of this compound should be collected in a designated liquid hazardous waste container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[1][6]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[6]

Step 2: Containerization and Labeling

Proper container management is crucial to prevent leaks and spills.[6]

  • Container Type: Use chemically compatible, leak-proof containers.[1][6] Whenever feasible, the original manufacturer's container is a good option.[6]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[6] The label must include:

    • The full chemical name: "this compound"

    • The accumulation start date

    • A clear indication of the associated hazards (e.g., "Harmful," "Irritant," "Corrosive")

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are used for the temporary storage of hazardous waste in the laboratory.[6]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[8]

  • Secondary Containment: Store containers in a secondary containment unit with a capacity of at least 110% of the largest container's volume.[6]

Step 4: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[1]

  • Evacuate: Clear all non-essential personnel from the immediate vicinity.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain: While wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Collect: Carefully gather the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your institution's Environmental Health and Safety (EH&S) department.[1]

Step 5: Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Professional Disposal: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.[6] This should be managed by a licensed environmental waste management company.[1]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in the regular trash.[2][6] This can lead to environmental contamination and is a regulatory violation.

Part 3: Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

cluster_prep Preparation & Handling cluster_waste_management Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal sds Consult SDS for Analogous Compounds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize segregate Segregate Solid, Liquid, & Sharps Waste characterize->segregate container Use Compatible, Leak-Proof Containers segregate->container label_container Label Container with 'Hazardous Waste' & Chemical Name container->label_container close_container Keep Container Securely Closed label_container->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa secondary_containment Store in Secondary Containment saa->secondary_containment ehs Contact EH&S for Waste Pickup secondary_containment->ehs document Document Waste for Disposal ehs->document caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Part 4: Regulatory Compliance and Best Practices

Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for chemical waste management.

It is the responsibility of each researcher and institution to be familiar with and follow these guidelines.[8] Maintaining detailed records of waste generation and disposal is a key component of regulatory compliance.

By treating this compound with the caution it warrants and following these systematic disposal procedures, laboratory professionals can ensure a safe working environment, protect the environment, and maintain the highest standards of scientific integrity.

References

  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Labor
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Labor
  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
  • Safety D
  • Safety Data Sheet: N-Benzylmethylamine. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University.
  • This compound. AiFChem.
  • MSDS of N-benzyl-2-chloropyrido[2,3-d]pyrimidin-4-amine. Capot Chemical Co., Ltd.
  • Safety Data Sheet: Pyrimidine. Fisher Scientific.
  • Safety Data Sheet: Benzylamine. Fisher Scientific.
  • Safety Data Sheet: N-benzyl-2-{[4-oxo-3-(2-thienylmethyl)-3,4-dihydro[6]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide. AK Scientific, Inc.

Sources

A Researcher's Guide to the Safe Handling of N-Benzyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS No. 91719-61-8)[1][2][3][]. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous pyrimidine and organosulfur compounds to establish a robust framework for safe laboratory operations. Our primary objective is to empower you with the knowledge to manage the potential hazards associated with this chemical, ensuring both personal safety and environmental integrity.

Hazard Assessment: An Evidence-Based Approach

While specific toxicological data for this compound is limited, an analysis of similar chemical structures allows for a presumptive hazard identification. Analogous pyrimidine compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[5][6][7]. Therefore, a cautious and proactive approach to personal protection is paramount.

Anticipated Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, or inflammation[6].

  • Eye Damage: Potential for serious irritation or damage upon contact[6][7].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[5][6][7].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations grounded in established safety standards.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards[8][9].To provide a robust barrier against accidental splashes and airborne particles, which could cause serious eye irritation[5][6][7].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before each use. A flame-resistant lab coat or impervious clothing[5][10].To prevent skin contact, which is a primary route of exposure and potential irritation[6]. Disposable nitrile gloves offer good short-term protection against a range of chemicals[9].
Respiratory Protection Work should be conducted in a certified chemical fume hood or with effective local exhaust ventilation[5][6]. If ventilation is inadequate, a NIOSH-approved respirator is required[9][10].To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation[5][6][7]. The need for a respirator must be determined by a formal risk assessment[9].
Footwear Fully enclosed, chemical-resistant shoes with closed toes and heels[9].To protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic handling protocol is critical for minimizing exposure risk. The following workflow integrates PPE usage with safe laboratory practices.

Preparation and Donning PPE
  • Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have all necessary equipment and reagents within reach.

  • Inspect PPE: Before donning, carefully inspect all PPE for signs of damage or degradation. Pay close attention to gloves, checking for punctures or tears[10].

  • Donning Sequence:

    • Put on the lab coat, ensuring it is fully buttoned[9].

    • Don safety goggles. If a significant splash risk exists, add a face shield[9].

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Chemical Handling
  • Engineering Controls: All weighing and handling of solid this compound must be performed within a certified chemical fume hood or other ventilated enclosure to avoid the generation and inhalation of dust[6][11].

  • Avoid Contamination: Use dedicated spatulas and weigh boats. Avoid creating dust. If dissolving the compound, add the solvent slowly to the solid.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate if necessary. Small spills can be cleaned up by absorbing with an inert material, which should then be placed in a sealed container for disposal as hazardous waste[6].

Post-Handling and Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence to doff your equipment safely.

Doffing_Procedure cluster_workflow PPE Doffing Workflow Gloves 1. Remove Gloves (Peel off away from body) FaceShield 2. Remove Face Shield/Goggles (Handle by straps) Gloves->FaceShield Avoid touching face LabCoat 3. Remove Lab Coat (Roll inside-out) FaceShield->LabCoat Avoid contaminating hair/face WashHands 4. Wash Hands Thoroughly (With soap and water) LabCoat->WashHands Final decontamination step

Caption: A step-by-step workflow for the safe removal of Personal Protective Equipment.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is a legal and ethical requirement.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected as hazardous waste[12]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[12].

  • Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container[12][13]. The label must read "HAZARDOUS WASTE" and list the chemical constituents[12]. Containers must be compatible with the waste and kept closed except when adding material[12].

  • Special Considerations for Organosulfur Compounds: The presence of sulfur in the molecule may necessitate specific disposal methods. Incineration is a common method for organic waste, but organosulfur compounds may require specialized incinerators equipped with flue gas scrubbers to prevent the release of sulfur dioxide[13][14].

  • Consult Local Regulations: Always consult with your institution's EHS department and adhere to all local, state, and federal regulations for hazardous waste disposal[12][14]. Never pour chemical waste down the drain[15][16].

Disposal_Decision_Tree Start Waste Generated (this compound & contaminated items) IsLiquid Is it a liquid or solid? Start->IsLiquid SolidWaste Solid Waste (Contaminated PPE, weigh boats, etc.) IsLiquid->SolidWaste Solid LiquidWaste Liquid Waste (Unused solutions, etc.) IsLiquid->LiquidWaste Liquid Container Place in a labeled Hazardous Waste Container SolidWaste->Container LiquidWaste->Container ContactEHS Arrange for pickup by Environmental Health & Safety (EHS) Container->ContactEHS

Caption: Decision tree for the proper disposal of waste containing this compound.

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research while prioritizing personal and environmental well-being.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-benzyl-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[5]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide. Retrieved from AK Scientific, Inc. website.

  • Thermo Fisher Scientific. (2025, December 19). Pyrimidine - Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2024, March 25). Safety Data Sheet: N-Benzylmethylamine.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzylamine.
  • AiFChem. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: N-Benzyl-4-piperidone.
  • Merck Millipore. (2021, March 14). Safety Data Sheet: Ketohexokinase Inhibitor.
  • AK Scientific, Inc. (n.d.). N-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine.
  • LookChem. (n.d.). This compound.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet: Praziquantel Impurity 7.
  • HXCHEM. (n.d.). This compound/CAS:91719-61-8.
  • BOC Sciences. (n.d.). CAS 91719-61-8 this compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.